S1P5 receptor agonist-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Numéro CAS |
2373330-78-8 |
|---|---|
Formule moléculaire |
C20H24F3NO3 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
1-[[(3S)-3-methyl-6-(4,4,4-trifluorobutoxy)-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C20H24F3NO3/c1-13-7-15-9-18(27-6-2-5-20(21,22)23)4-3-14(15)8-16(13)10-24-11-17(12-24)19(25)26/h3-4,8-9,13,17H,2,5-7,10-12H2,1H3,(H,25,26)/t13-/m0/s1 |
Clé InChI |
XKYTZMBQIKKIIW-ZDUSSCGKSA-N |
Origine du produit |
United States |
Foundational & Exploratory
S1P5 Receptor Agonist Mechanism of Action in Neurons: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Sphingosine-1-Phosphate Receptor 5 (S1P5) agonists in neurons and related central nervous system (CNS) cells. S1P5, a G-protein coupled receptor (GPCR), is a key player in various physiological processes within the CNS, making it a significant target for therapeutic intervention in neurological disorders.[1][2][3] This document details the receptor's expression, signaling pathways, and the functional consequences of agonist binding, supported by quantitative data and experimental methodologies.
S1P5 Receptor Expression and Function in the Central Nervous System
The S1P5 receptor is predominantly expressed in the central nervous system.[1][2][3] Its expression is particularly high in oligodendrocytes, the myelinating cells of the CNS, throughout their development, from immature to mature stages.[4][5][6] S1P5 is also expressed in neurons and astrocytes.[4][7] This specific expression pattern underlies its critical role in maintaining the integrity of neural networks and modulating immune responses within the CNS.[1][8]
Activation of S1P5 by agonists can lead to a range of cellular responses, including the modulation of cell migration, survival, and process retraction.[1][4] Notably, in oligodendrocytes, S1P5 activation has a dual function that is dependent on the cell's developmental stage: it induces process retraction in immature oligodendrocytes while promoting survival in mature cells.[4][5][6] In neurons, S1P5 activation has been associated with the inhibition of neurite extension.[7]
Molecular Mechanism of S1P5 Receptor Agonist Action
S1P5 is a member of the endothelial differentiation gene (EDG) family of receptors and binds the endogenous ligand sphingosine-1-phosphate (S1P) with high affinity.[9] Upon agonist binding, S1P5 undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The receptor is known to couple to Gi and G12/13, initiating distinct downstream signaling cascades.[1][2][9][10]
Gαi-Mediated Signaling
Coupling to Gαi proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway can influence a variety of cellular processes, including cell survival. In mature oligodendrocytes, the pro-survival effect of S1P5 activation is mediated through a pertussis toxin-sensitive, Akt-dependent pathway, which is characteristic of Gi-mediated signaling.[6]
Gα12/13-Mediated Signaling
Activation of Gα12/13 proteins initiates the Rho/Rho-associated kinase (ROCK) signaling pathway.[9][11] This pathway is crucial in regulating cytoskeletal dynamics. In immature oligodendrocytes, S1P5-mediated activation of the Rho/ROCK pathway leads to the phosphorylation of collapsin response mediator protein (CRMP) and subsequent retraction of cellular processes.[5][6] This signaling cascade is also implicated in the inhibition of oligodendrocyte progenitor cell (OPC) migration.[9][11]
Interestingly, unlike the S1P1 receptor, the S1P5 receptor does not appear to be significantly internalized or down-modulated upon agonist binding.[12] This suggests that S1P5 agonist function, rather than functional antagonism through receptor internalization, should be considered when evaluating the direct neuroprotective effects of S1P5 agonists.[12]
Quantitative Data on S1P5 Receptor Agonists
The following table summarizes key quantitative data for the endogenous ligand S1P and synthetic agonists targeting the S1P5 receptor. This data is essential for comparing the potency and efficacy of different compounds in research and drug development.
| Compound | Receptor Subtype(s) | Assay Type | Cell Line | Parameter | Value | Reference |
| S1P | S1P5 | Migration Assay | Oligodendrocyte Precursor Cells (OPCs) | IC50 | 29 nM | [9][11] |
| Siponimod (B560413) | S1P1 and S1P5 | Receptor Internalization Assay | CHO cells expressing human S1P5 | % Internalization (at 1 µM) | No significant internalization | [12] |
| Fingolimod-phosphate | S1P1, S1P3, S1P4, S1P5 | Receptor Internalization Assay | CHO cells expressing human S1P5 | % Internalization (at 1 µM) | No relevant internalization | [12] |
| Ozanimod | S1P1 and S1P5 | [35S]-GTPγS Binding | CHO-K1 cells expressing human S1P5 | EC50 | ~10-fold weaker than for S1P1 | [13] |
| FTY720-p | S1P1, S1P3, S1P4, S1P5 | [35S]-GTPγS Binding | CHO-K1 cells expressing human S1P5 | Relative Intrinsic Activity | 74% | [13] |
| Amiselimod-p | S1P1 and S1P5 | [35S]-GTPγS Binding | CHO-K1 cells expressing human S1P5 | Relative Intrinsic Activity | 76.6% | [13] |
| KRP-203-p | S1P1 and S1P5 | [35S]-GTPγS Binding | CHO-K1 cells expressing human S1P5 | Relative Intrinsic Activity | 45.6% | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of S1P5 receptor agonists.
Receptor Internalization Assay via Flow Cytometry
This protocol is designed to quantify the internalization of cell surface receptors upon agonist stimulation.
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured in appropriate media. Cells are then transfected with an expression vector containing the full-length human S1P5 cDNA with an N-terminal epitope tag (e.g., myc or FLAG).[12]
-
Agonist Treatment: Transfected cells are incubated with the S1P5 agonist (e.g., siponimod at concentrations ranging from 0.01–1 μM) for a specified duration (e.g., 1–3 hours).[12]
-
Antibody Staining: Following incubation, cells are washed and stained with a fluorescently labeled antibody that specifically recognizes the N-terminal epitope tag of the receptor. This antibody will only bind to receptors present on the cell surface.[12]
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. A reduction in fluorescence intensity in agonist-treated cells compared to untreated controls indicates receptor internalization.[12]
-
Data Analysis: The percentage of receptor internalization is calculated by comparing the mean fluorescence intensity of treated cells to that of control cells.
cAMP Accumulation Assay
This assay measures the ability of a Gαi-coupled receptor to inhibit adenylyl cyclase activity.
-
Cell Culture and Transfection: CHO-K1 cells are transfected with a vector expressing the human S1P5 receptor.
-
Forskolin Stimulation: Cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate intracellular cAMP production.
-
Agonist Co-treatment: Cells are simultaneously treated with varying concentrations of the S1P5 agonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based kit.
-
Data Analysis: The dose-dependent inhibition of forskolin-stimulated cAMP accumulation by the agonist is determined, and an IC50 value is calculated.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling cascades and experimental procedures can significantly aid in understanding complex biological processes.
Caption: S1P5 receptor signaling pathways in CNS cells.
Caption: Experimental workflow for receptor internalization assay.
Conclusion
The S1P5 receptor represents a promising therapeutic target for a variety of neurological conditions. A thorough understanding of its agonist-induced mechanism of action, including the specific downstream signaling pathways and cellular outcomes in different CNS cell types, is paramount for the development of selective and effective therapeutics. This guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge and providing detailed methodologies to facilitate further investigation into the complex role of S1P5 in the central nervous system.
References
- 1. What are S1PR5 agonists and how do they work? [synapse.patsnap.com]
- 2. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Edg8/S1P5: an oligodendroglial receptor with dual function on process retraction and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of sphingosine-1-phosphate in the development and progression of Parkinson’s disease [frontiersin.org]
- 8. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Activation of sphingosine-1-phosphate receptor S1P5 inhibits oligodendrocyte progenitor migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
S1P5 Receptor Function in Oligodendrocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the Sphingosine-1-Phosphate Receptor 5 (S1P5) and its multifaceted role in the differentiation, survival, and function of oligodendrocytes. Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that mediates a wide array of cellular processes by binding to a family of five G-protein coupled receptors (GPCRs), S1P1-5.[1][2] Within the central nervous system (CNS), the S1P5 receptor is of particular interest as its expression is almost exclusively restricted to cells of the oligodendrocyte lineage, from immature stages to mature, myelin-forming cells.[2][3][4][5] This restricted expression pattern points to a highly specialized function in oligodendrocyte biology, making S1P5 a compelling target for therapeutic interventions in demyelinating diseases such as multiple sclerosis.
S1P Receptor Expression Dynamics in the Oligodendrocyte Lineage
The functional response of oligodendrocyte lineage cells to S1P is dictated by the specific profile of S1P receptors expressed at each developmental stage. There is a distinct and tightly regulated shift in receptor expression during the maturation process.
-
Oligodendrocyte Precursor Cells (OPCs): OPCs, also known as NG2+ cells, primarily express high levels of S1P1, with lower levels of S1P2, S1P3, and S1P5.[6] The expression of these receptors can be modulated by growth factors like Platelet-Derived Growth Factor (PDGF), which upregulates S1P1 and downregulates S1P5 in OPCs.[6][7]
-
Mature Oligodendrocytes: As OPCs differentiate into mature, myelinating oligodendrocytes, the expression of S1P1 significantly decreases, while S1P5 becomes the predominant receptor subtype.[6][8][9] This reciprocal regulation suggests that S1P1 is primarily involved in early OPC processes like proliferation and migration, while S1P5 governs functions in later-stage and mature oligodendrocytes.[6][7][10]
The Dual-Function Signaling of the S1P5 Receptor
Activation of the S1P5 receptor by its ligand, S1P, initiates distinct downstream signaling cascades that are critically dependent on the developmental stage of the oligodendrocyte. This results in divergent functional outcomes, particularly concerning cell morphology and survival.
Inhibition of Migration and Process Retraction in Immature Oligodendrocytes
In OPCs and immature (pre-myelinating) oligodendrocytes, S1P5 activation plays an inhibitory role in cell motility and process extension.
-
Inhibition of OPC Migration: S1P binding to S1P5 on OPCs blocks their migration.[2] This signaling is mediated through a Gα12/13 protein-coupled Rho/ROCK pathway.[2] Activation of this pathway impedes the migratory machinery of the cell.[2][6] This function may be crucial for providing stop signals to migrating OPCs once they reach their target axons in the developing brain.[2]
-
Process Retraction: In O4-positive pre-oligodendrocytes, S1P5 activation induces a transient retraction of cellular processes.[3][4] This morphological change is also driven by the Rho kinase pathway, which leads to the phosphorylation of collapsin response mediator protein (CRMP).[4][6] This effect is specific to immature cells and is not observed in mature oligodendrocytes.[3][4]
Promotion of Survival in Mature Oligodendrocytes
In stark contrast to its function in immature cells, S1P5 activation in mature oligodendrocytes is pro-survival.
-
Akt-Dependent Survival Pathway: S1P-induced survival of mature oligodendrocytes is mediated through a pertussis toxin-sensitive pathway, indicating the involvement of a Gαi protein.[3][6] This G-protein activation leads to the downstream phosphorylation and activation of the protein kinase Akt, a well-known mediator of cell survival and anti-apoptotic signaling.[3][8][10] This survival-promoting function is not observed in pre-oligodendrocytes.[3]
Summary of S1P5 Functional Effects
The stage-specific signaling of S1P5 translates into distinct effects on oligodendrocyte biology. The quantitative effects of S1P5 modulation are summarized below.
| Parameter | Cell Stage | S1P5 Activation Effect | Signaling Pathway | Key References |
| Cell Migration | OPC | Inhibition (IC50 = 29 nM) | Gα12/13 → Rho/ROCK | [2] |
| Process Dynamics | Pre-Oligodendrocyte | Transient Retraction | Gα12/13 → Rho/ROCK → CRMP | [3][4][6] |
| Cell Survival | Pre-Oligodendrocyte | No Effect | N/A | [3] |
| Cell Survival | Mature Oligodendrocyte | Promotion | Gαi → Akt | [3][6][8][10] |
| Differentiation | Late Stage | Potentiates Survival/Differentiation | Gαi → Akt | [10] |
Key Experimental Protocols
Investigating the function of S1P5 in oligodendrocytes involves a range of cellular and molecular biology techniques. Below are outlines of key experimental protocols.
Primary Oligodendrocyte Culture and Differentiation
This protocol is foundational for obtaining the cell types needed for subsequent assays.
-
Isolation: Isolate mixed glial cultures from the cortices of P1-P2 neonatal rat or mouse pups.
-
Purification of OPCs: After 7-10 days in culture, OPCs are separated from the underlying astrocyte monolayer by mechanical shaking. This method leverages the differential adhesion properties of the glial cell types.[11]
-
Proliferation: Purified OPCs are plated on poly-D-lysine (PDL)-coated plates and expanded in a defined proliferation medium containing growth factors such as PDGF and basic fibroblast growth factor (bFGF).
-
Differentiation: To induce differentiation, withdraw the growth factors (PDGF/bFGF) from the culture medium. Over the next 3-5 days, OPCs will progressively mature, expressing markers such as O4, O1, GalC, and finally Myelin Basic Protein (MBP).
OPC Migration Assay (Transwell/Boyden Chamber)
This assay quantifies the chemotactic or chemokinetic activity of OPCs.
-
Setup: Use a Transwell insert with a porous membrane (e.g., 8 µm pores) coated with a suitable substrate like PDL.
-
Cell Seeding: Plate purified OPCs in the upper chamber in a serum-free medium.
-
Treatment: Add the test compound (e.g., S1P, S1P5 agonist/antagonist) to the lower chamber. A chemoattractant like PDGF can be used as a positive control.
-
Incubation: Allow cells to migrate through the membrane for 4-6 hours at 37°C.
-
Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane with a dye like DAPI or Crystal Violet. Count the number of migrated cells per field of view under a microscope. A decrease in cell count in the presence of an S1P5 agonist would confirm its inhibitory effect.[2]
Cell Survival Assay (Serum Withdrawal)
This protocol assesses the pro-survival effect of S1P5 activation on mature oligodendrocytes.
-
Cell Plating and Differentiation: Plate purified OPCs and differentiate them into mature oligodendrocytes (typically 3-4 days post-growth factor withdrawal), confirmed by MBP expression.
-
Induction of Apoptosis: Induce cellular stress by withdrawing serum and all trophic support from the culture medium.
-
Treatment: Concurrently, treat the cells with an S1P5 agonist at various concentrations.
-
Incubation: Culture the cells for 24-48 hours.
-
Analysis: Quantify cell viability using methods such as:
-
TUNEL Staining: To detect DNA fragmentation characteristic of apoptosis.
-
Immunocytochemistry: For cleaved Caspase-3, an executioner caspase in apoptosis.
-
Live/Dead Staining: Using reagents like Calcein-AM (live cells) and Ethidium Homodimer-1 (dead cells). A decrease in the percentage of apoptotic or dead cells in agonist-treated cultures indicates a pro-survival effect.[3][7]
-
Analysis of Protein Expression and Phosphorylation (Western Blot)
This technique is used to measure changes in key signaling molecules and differentiation markers.
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein (e.g., phospho-Akt, total-Akt, MBP, MOG, β-actin as a loading control).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify the relative protein levels.
Conclusion and Therapeutic Implications
The S1P5 receptor plays a complex, stage-dependent role in oligodendrocyte biology, transitioning from an inhibitor of migration and process extension in precursor and immature cells to a potent pro-survival factor in mature, myelinating oligodendrocytes. This dual functionality highlights the intricate regulatory mechanisms governing CNS myelination.
The pro-survival effect of S1P5 activation on mature oligodendrocytes is of significant therapeutic interest. Protecting these myelin-producing cells from apoptosis is a key goal in the treatment of demyelinating diseases. Non-specific S1P receptor modulators like Fingolimod are already used clinically for multiple sclerosis, and their therapeutic effect may be partially mediated through S1P5 on oligodendrocytes.[12] The development of highly selective S1P5 agonists could offer a more targeted approach to promote oligodendrocyte survival and potentially enhance remyelination, without the broader immunomodulatory effects associated with targeting S1P1.[12][13][14] Future research should focus on validating these selective compounds in in vivo models of demyelination to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of sphingosine-1-phosphate receptor S1P5 inhibits oligodendrocyte progenitor migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edg8/S1P5: an oligodendroglial receptor with dual function on process retraction and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Receptor Modulators and Oligodendroglial Cells: Beyond Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. mdpi.com [mdpi.com]
- 7. Functional consequences of S1P receptor modulation in rat oligodendroglial lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Deciphering the role of sphingosine 1‐phosphate in central nervous system myelination and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological targeting of sphingosine 1-phosphate receptors to promote remyelination in Alzheimer’s disease and multiple sclerosis - Research Supervisor Connect - Future Students - University of Sydney, Australia [sydney.edu.au]
- 13. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Selective and Potent Orally Active S1P5 Agonists - OAK Open Access Archive [oak.novartis.com]
Role of S1P5 receptor in blood-brain barrier integrity
An In-Depth Technical Guide on the Role of the S1P5 Receptor in Blood-Brain Barrier Integrity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] Its integrity is paramount for maintaining CNS homeostasis, and its disruption is a hallmark of numerous neurological diseases.[2][3] Emerging evidence has identified the sphingosine-1-phosphate (S1P) signaling axis as a critical regulator of BBB function.[2] Specifically, the S1P receptor 5 (S1P5), a G-protein coupled receptor, has been demonstrated to play a significant role in preserving BBB integrity, promoting an immune-quiescent state, and offering neuroprotection. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental evidence, and methodologies related to the function of S1P5 at the BBB, intended for professionals in neuroscience research and drug development.
The S1P5 Receptor at the Neurovascular Unit
Sphingosine-1-phosphate is a bioactive signaling lipid that exerts its effects by binding to five specific G-protein coupled receptors, S1P1-5.[4][5] These receptors are widely expressed throughout the body and are involved in diverse physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[4][5] Within the CNS, S1P receptors are found on various cell types of the neurovascular unit, including brain microvascular endothelial cells (BMECs), astrocytes, pericytes, and oligodendrocytes.[4][6] While S1P1-3 are more broadly expressed on endothelial cells, S1P5 is notably expressed on brain endothelial cells and oligodendrocytes.[5][7][8] This specific localization underscores its potential for targeted therapeutic intervention in neurological disorders characterized by both BBB dysfunction and demyelination.
S1P5 Signaling Pathways in BBB Regulation
Activation of the S1P5 receptor on brain endothelial cells initiates a cascade of intracellular signaling events that collectively enhance barrier function. As a G-protein coupled receptor, S1P5 primarily signals through the Gi protein pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. However, its barrier-protective effects are largely attributed to the activation of pro-survival and cytoskeletal-reorganizing pathways.
Key downstream effects of S1P5 activation include:
-
Strengthening of Inter-endothelial Junctions: S1P5 signaling promotes the stability and proper localization of tight junction (TJ) proteins, such as Claudin-5 and Zonula Occludens-1 (ZO-1), and adherens junction (AJ) proteins like VE-Cadherin.[8][9][10] TJs and AJs are the primary structures that restrict paracellular permeability across the BBB.[3][11][12]
-
Activation of Pro-Survival Pathways: Studies have shown that S1P5 agonists can activate the PI3K/Akt and ERK signaling pathways.[13][14] These pathways are crucial for endothelial cell survival, growth, and the maintenance of barrier integrity under stress conditions.
-
Maintenance of Immune Quiescence: S1P5 activation helps to maintain the non-inflammatory state of the BBB endothelium.[9] It achieves this by reducing the activation of the transcription factor NFκB, which in turn leads to lower expression levels of leukocyte adhesion molecules (e.g., VCAM-1, ICAM-1) and inflammatory chemokines and cytokines.[9][15] This reduction in inflammatory mediators limits the transmigration of immune cells across the BBB.[9]
Caption: S1P5 signaling cascade enhancing BBB integrity.
Experimental Evidence and Quantitative Data
The barrier-enhancing role of S1P5 has been substantiated through numerous in vitro and in vivo studies. Selective S1P5 agonists and broader S1P receptor modulators with S1P5 activity have consistently demonstrated protective effects on the BBB.
In Vitro Evidence
Studies using cultured human cerebral microvascular endothelial cells (hCMEC/D3) have been pivotal. Activation of S1P5 with a selective agonist leads to an increase in transendothelial electrical resistance (TEER), a measure of barrier tightness, and a decrease in permeability to tracers like FITC-dextran.[15] Conversely, genetic silencing of S1P5 in these cells compromises barrier function.[9] The non-selective S1P modulator FTY720P (Fingolimod phosphate) and the S1P1/S1P5 modulator Siponimod (B560413) (BAF-312) also restore TEER in endothelial cell co-cultures exposed to inflammatory stimuli.[8][16]
In Vivo Evidence
In animal models, the benefits of S1P5 activation extend to disease contexts. In the R6/2 mouse model of Huntington's disease, chronic administration of the selective S1P5 agonist A-971432 preserved BBB integrity, activated pro-survival pathways (BDNF, Akt, ERK), reduced mutant huntingtin aggregation, and prolonged lifespan.[13][14] Similarly, the S1P1/5 modulator Ozanimod has been shown to reduce BBB dysfunction following intracerebral hemorrhage in mice.[4]
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding the effects of S1P5 modulators on BBB integrity.
Table 1: Effect of S1P5 Modulators on Transendothelial Electrical Resistance (TEER) in an In Vitro BBB Model (hCMEC/D3 cells)
| Compound | Concentration | Target(s) | Change in TEER | Reference |
|---|---|---|---|---|
| FTY720P | 1 µM | Non-selective S1PR | Increased to 1.32 ± 0.02 Ω·cm² (vs. 1.10 ± 0.03 for vehicle) | [15] |
| Selective S1P5 Agonist | 1 µM | S1P5 | Increased to 1.91 ± 0.03 Ω·cm² (vs. 1.72 ± 0.05 for vehicle) | [15] |
| Siponimod (BAF-312) | 100 nM | S1P1, S1P5 | Recovered TEER values after inflammatory challenge (TNFα/IFNγ) |[16] |
Table 2: Effect of S1P5 Modulators on Permeability in an In Vitro BBB Model (hCMEC/D3 cells)
| Compound | Concentration | Target(s) | Change in Permeability (FITC-dextran 70kDa) | Reference |
|---|---|---|---|---|
| FTY720P | 1 µM | Non-selective S1PR | Reduced by 63.2% ± 4.6 | [15] |
| Selective S1P5 Agonist | 1 µM | S1P5 | Reduced by 61.7% ± 5.0 |[15] |
Table 3: Effect of S1P5 Agonists on BBB Integrity In Vivo
| Compound | Dosage | Animal Model | Outcome | Reference |
|---|---|---|---|---|
| A-971432 | 0.1 mg/kg | R6/2 Huntington's Disease mice | Preserved BBB homeostasis | [13][14] |
| Ozanimod | Not Specified | Intracerebral Hemorrhage mice | Reduced Evans blue dye leakage |[4][8] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is crucial for studying BBB integrity. Below are detailed protocols for key methodologies.
Protocol: In Vitro BBB Integrity Assessment (TEER and Permeability)
This protocol describes the measurement of barrier function in a cultured brain endothelial cell monolayer, such as hCMEC/D3 cells, grown on Transwell inserts.
Materials:
-
Cultured brain endothelial cells (e.g., hCMEC/D3)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
Tracer molecule (e.g., FITC-dextran, 70 kDa)
-
Plate reader with fluorescence capabilities
-
S1P5 modulator of interest and vehicle control
Procedure:
-
Cell Seeding: Seed brain endothelial cells onto the apical side of the Transwell inserts at a high density. Culture until a confluent monolayer is formed, typically 3-5 days.
-
Treatment: Once the monolayer exhibits stable baseline TEER, replace the medium with fresh medium containing the S1P5 modulator or vehicle control. Add the treatment to the apical chamber.
-
TEER Measurement:
-
Equilibrate the EVOM electrodes in culture medium.
-
Carefully place the shorter electrode into the apical chamber and the longer electrode into the basolateral chamber, ensuring the electrodes are not touching the cell monolayer.
-
Record the resistance reading (in Ω).
-
To calculate the TEER (in Ω·cm²), subtract the resistance of a blank, cell-free insert and then multiply by the surface area of the insert membrane.
-
Take measurements at regular intervals (e.g., 0, 4, 8, 24 hours) post-treatment.
-
-
Permeability Assay (Endpoint):
-
After the final TEER reading, gently remove the medium from the apical chamber.
-
Add medium containing a known concentration of FITC-dextran (e.g., 1 mg/mL) to the apical chamber.
-
Add fresh, tracer-free medium to the basolateral chamber.
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the basolateral samples using a plate reader.
-
Calculate the permeability coefficient (Papp) or present the data as the percentage of tracer that crossed the monolayer compared to the control.
-
Caption: Workflow for in vitro BBB integrity assessment.
Protocol: Immunofluorescence Staining of Tight Junction Proteins
This protocol is for visualizing the localization of tight junction proteins (e.g., Claudin-5, ZO-1) in cultured cell monolayers or frozen brain tissue sections.[17][18][19][20]
Materials:
-
Fixed cell monolayers on coverslips or 10-20 µm cryosections of brain tissue on slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS)
-
Primary Antibodies (e.g., rabbit anti-Claudin-5, mouse anti-ZO-1)
-
Fluorophore-conjugated Secondary Antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
-
Fluorescence Microscope
Procedure:
-
Sample Preparation:
-
For Cultured Cells: Grow cells on sterile glass coverslips. Fix with 4% PFA for 15 minutes at room temperature.
-
For Tissue: Perfuse the animal with PBS followed by 4% PFA. Cryoprotect the brain in sucrose (B13894) solution, then cut cryosections.
-
-
Washing: Wash samples 3 times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10-15 minutes. This step is essential for intracellular targets like ZO-1.
-
Washing: Wash 3 times with PBS for 5 minutes each.
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer. Incubate samples with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash 3 times with PBS for 5-10 minutes each.
-
Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in Blocking Buffer. Incubate samples for 1-2 hours at room temperature, protected from light.
-
Washing: Wash 3 times with PBS for 5-10 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain cell nuclei.
-
Mounting: Briefly rinse with PBS. Mount the coverslip/tissue section onto a glass slide using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. Tight junction proteins should appear as continuous lines at cell-cell borders in a healthy BBB.
References
- 1. Methods used for the measurement of blood-brain barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate signaling at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Junctional proteins of the blood-brain barrier: New insights into function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune System and Brain/Intestinal Barrier Functions in Psychiatric Diseases: Is Sphingosine-1-Phosphate at the Helm? [mdpi.com]
- 5. Frontiers | Sphingosine-1-Phosphate Signaling in Ischemic Stroke: From Bench to Bedside and Beyond [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Endothelial Sphingosine-1-Phosphate Receptor 4 Regulates Blood-Brain Barrier Permeability and Promotes a Homeostatic Endothelial Phenotype | Journal of Neuroscience [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. Sphingosine 1-phosphate receptor 5 mediates the immune quiescence of the human brain endothelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine-1-phosphate protects against brain microvascular endothelial junctional protein disorganization and barrier dysfunction caused by alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brain barriers: Crosstalk between complex tight junctions and adherens junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Stimulation of S1PR5 with A-971432, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Protective effect of the sphingosine-1 phosphate receptor agonist siponimod on disrupted blood brain barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bicellscientific.com [bicellscientific.com]
- 18. researchgate.net [researchgate.net]
- 19. scbt.com [scbt.com]
- 20. ptglab.com [ptglab.com]
A Technical Guide to the Discovery and Synthesis of Novel S1P5 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sphingosine-1-phosphate receptor 5 (S1P5), a G protein-coupled receptor (GPCR), has emerged as a compelling therapeutic target for a range of neurological and immunological disorders. Predominantly expressed in oligodendrocytes within the central nervous system (CNS) and on natural killer (NK) cells of the immune system, S1P5 plays a crucial role in myelination, neuroprotection, and immune cell trafficking. The development of selective S1P5 receptor agonists holds significant promise for the treatment of neurodegenerative diseases such as multiple sclerosis, Alzheimer's disease, and Huntington's disease. This technical guide provides an in-depth overview of the discovery and synthesis of novel S1P5 receptor agonists, detailing key experimental protocols, summarizing critical quantitative data, and illustrating the underlying biological pathways and experimental workflows.
S1P5 Receptor Signaling Pathways
Activation of the S1P5 receptor by an agonist initiates a cascade of intracellular signaling events. S1P5 primarily couples to Gi/o and G12/13 heterotrimeric G proteins. The downstream signaling pathways are multifaceted and can vary depending on the cell type and specific agonist. Key signaling cascades include the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels, activation of the phosphatidylinositol 3-kinase (PI3K)-AKT pathway, and regulation of the extracellular signal-regulated kinase (ERK) and focal adhesion kinase (FAK) pathways.
Introduction: The S1P5 Receptor in the Central Nervous System
An In-depth Technical Guide to S1P5 Receptor Expression in Central Nervous System Cell Types
Audience: Researchers, scientists, and drug development professionals.
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that orchestrates a multitude of cellular processes by signaling through a family of five G protein-coupled receptors (GPCRs), designated S1P1–5.[1][2] Within the central nervous system (CNS), these receptors are expressed on all major cell types, including neurons, astrocytes, microglia, and oligodendrocytes, where they modulate critical events relevant to both homeostasis and neuropathology.[3]
Among these receptors, the S1P5 receptor (also known as Edg-8) has garnered significant attention for its highly restricted and specific expression profile within the CNS.[4][5] Unlike the more ubiquitously expressed S1P1-3, S1P5 is predominantly found on oligodendrocytes and natural killer (NK) cells in the periphery.[6][7][8] This selective expression pattern makes S1P5 an attractive therapeutic target for neurological disorders involving oligodendrocyte pathology, such as multiple sclerosis.[9]
This technical guide provides a comprehensive overview of S1P5 expression across various CNS cell types, details the experimental methodologies used for its detection and quantification, and illustrates its key signaling pathways.
S1P5 Receptor Expression Profile in CNS Cells
The expression of S1P5 is most prominently and almost exclusively associated with the oligodendrocyte lineage in the CNS parenchyma.[4][10][11] Its expression is dynamically regulated throughout oligodendrocyte development, from precursor stages to mature, myelinating cells.[2][5]
Quantitative Expression Data
Quantitative analysis, primarily through mRNA-based methods like quantitative PCR (qPCR), has confirmed the dominant expression of S1P5 in oligodendrocytes compared to other CNS cell types.
Table 1: Relative mRNA Expression of S1P Receptors in Whole Brain Tissue This table summarizes data from a study in rats, illustrating the relative abundance of different S1P receptor transcripts in whole brain homogenates.
| Receptor Subtype | Relative Expression Level (Normalized to S1PR1) | Reference Gene(s) | Species | Source |
| S1PR1 | 1.00 | HPRT, Arbp | Rat | [1] |
| S1PR2 | ~0.01 | HPRT, Arbp | Rat | [1] |
| S1PR3 | ~0.01 | HPRT, Arbp | Rat | [1] |
| S1PR4 | ~0.01 | HPRT, Arbp | Rat | [1] |
| S1PR5 | ~0.10 | HPRT, Arbp | Rat | [1] |
Table 2: S1P5 Expression Across CNS Cell Types This table provides a summary of S1P5 expression based on multiple qualitative and semi-quantitative studies.
| Cell Type | Expression Level | Key Functions Modulated by S1P5 | Primary Detection Methods | Sources |
| Oligodendrocyte Precursor Cells (OPCs) | High | Inhibition of migration, process retraction | In situ hybridization, qPCR, siRNA knockdown | [5][10][12] |
| Mature Oligodendrocytes | High / Predominant | Cell survival, process retraction, myelination | In situ hybridization, Immunohistochemistry | [6][4][5][11] |
| Astrocytes | Very Low / Negligible | Not a primary S1P5-mediated cell type. | qPCR, Microarray | [3][13][14] |
| Microglia | Very Low / Negligible | Not a primary S1P5-mediated cell type. | qPCR, Microarray | [3][13] |
| Neurons | Very Low / Negligible | Not a primary S1P5-mediated cell type. | qPCR, Microarray | [3][6][4] |
S1P5 Signaling Pathways in Oligodendrocytes
S1P5 is coupled to multiple heterotrimeric G proteins, primarily Gαi and Gα12/13, allowing it to activate distinct downstream signaling cascades that vary with the developmental stage of the oligodendrocyte.[4][5][7]
-
In immature pre-oligodendrocytes , S1P5 activation primarily couples to Gα12/13 , which in turn activates the Rho/ROCK signaling pathway. This leads to the phosphorylation of collapsin response mediator protein (CRMP) and results in the retraction of cellular processes, a key step in controlling cell migration.[4][5][10] This signaling pathway is insensitive to pertussis toxin.[10]
-
In mature oligodendrocytes , S1P5 signaling switches to a Gαi-dependent pathway. This pathway, which is sensitive to pertussis toxin, promotes cell survival through the activation of the PI3K/Akt signaling cascade.[2][4][5]
References
- 1. Expression of sphingosine 1-phosphate receptors in the rat dorsal root ganglia and defined single isolated sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering the role of sphingosine 1‐phosphate in central nervous system myelination and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sphingosine-1-Phosphate Receptor Modulators and Oligodendroglial Cells: Beyond Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edg8/S1P5: an oligodendroglial receptor with dual function on process retraction and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. What are S1PR5 modulators and how do they work? [synapse.patsnap.com]
- 10. Activation of sphingosine-1-phosphate receptor S1P5 inhibits oligodendrocyte progenitor migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. "Role of S1PR1 in Astrocyte Development and Function" by Paul D. Marcelli [scholarscompass.vcu.edu]
An In-depth Technical Guide to S1P5 Receptor Downstream Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core downstream signaling cascades initiated by the Sphingosine-1-Phosphate Receptor 5 (S1P5). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on the therapeutic potential of targeting S1P5. This document details the primary G-protein-mediated pathways, summarizes key quantitative data, provides detailed experimental protocols for studying these pathways, and includes visualizations of the signaling networks.
Introduction to S1P5 Receptor Signaling
Sphingosine-1-phosphate receptor 5 (S1P5), also known as EDG8, is a G protein-coupled receptor (GPCR) that binds the bioactive lipid sphingosine-1-phosphate (S1P).[1] Its expression is predominantly found in the central nervous system (CNS), particularly in oligodendrocytes, and in the immune system, specifically on natural killer (NK) cells.[2][3] This restricted expression pattern makes S1P5 an attractive therapeutic target for neurological and immunological disorders. Upon activation by S1P, S1P5 couples to heterotrimeric G proteins, primarily of the Gi/o and G12/13 families, to initiate a variety of downstream signaling events that regulate crucial cellular processes.[2]
Core Downstream Signaling Pathways
S1P5 activation triggers distinct signaling cascades through its coupling with different G protein subtypes. The primary pathways are detailed below.
Gi/o-Mediated Signaling
Coupling of S1P5 to Gi/o proteins leads to the inhibition of adenylyl cyclase and the modulation of the MAPK/ERK and PI3K/Akt pathways.[2]
-
Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can have widespread effects on gene transcription and cellular metabolism. S1P5 has been shown to exhibit a high degree of basal activity in inhibiting adenylyl cyclase.[4]
-
MAPK/ERK Pathway: In some cellular contexts, S1P5 signaling via Gi can lead to the activation of the Ras/Raf/MEK/ERK cascade, which is crucial for cell proliferation, differentiation, and survival.[2] However, in other contexts, S1P5 has been shown to constitutively inhibit ERK activity.[4][5]
-
PI3K/Akt Pathway: The Gβγ subunits released from Gi/o can activate phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt. The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism.[6]
G12/13-Mediated Signaling
S1P5 coupling to G12/13 proteins primarily activates the RhoA signaling pathway, which is a key regulator of the actin cytoskeleton, cell morphology, and migration.[7]
-
RhoA Activation: The Gα12/13 subunits activate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on the small GTPase RhoA. Activated RhoA then engages downstream effectors, such as Rho-associated kinase (ROCK), to control cytoskeletal dynamics.[7] This pathway is particularly important in the context of oligodendrocyte process retraction.[8]
Quantitative Data on S1P5 Signaling
The following tables summarize key quantitative data related to S1P5 receptor signaling, providing a comparative overview of ligand affinities and functional potencies.
Table 1: Ligand Binding Affinities (Ki) for Human S1P5 Receptor
| Ligand | Ki (nM) | Cell Type/Assay Condition | Reference |
| [3H]-Ozanimod | 1.1 | CHO cells expressing human S1P5 | [1] |
| Ozanimod | 0.27 | CHO cells expressing human S1P5 | [1] |
| Fingolimod-P | 0.33 | CHO cells expressing human S1P5 | [1] |
| Siponimod | 0.16 | CHO cells expressing human S1P5 | [1] |
| S1P | 0.45 | CHO cells expressing human S1P5 | [1] |
| Compound 3 | 1.4 | Radioligand binding assay | [9] |
| Compound 15 | 4.4 | Radioligand binding assay | [9] |
Table 2: Functional Potencies (EC50/IC50) of Ligands at the Human S1P5 Receptor
| Ligand | Assay | Potency (nM) | Cell Type | Reference |
| S1P | GTPγS binding | 0.18 | HEK293 cells | [10] |
| Ozanimod | GTPγS binding | 3.0 | CHO cells | [1] |
| Fingolimod-P | GTPγS binding | 0.21 | CHO cells | [1] |
| Siponimod | GTPγS binding | 0.13 | CHO cells | [1] |
| S1P | Inhibition of OPC migration | IC50 = 29 | Oligodendrocyte precursor cells | [7][11] |
| ONO-5430608 | cAMP accumulation (inverse agonist) | EC50 = 1.7 | CHO cells | [12] |
Visualization of S1P5 Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core S1P5 signaling cascades and common experimental workflows used to study them.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate S1P5 receptor downstream signaling.
GTPγS Binding Assay for G-protein Coupling
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein coupling.[3][13]
Materials:
-
Cell membranes expressing the S1P5 receptor
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
S1P or other ligands
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
Scintillation cocktail
-
Glass fiber filter mats
-
Cell harvester
Procedure:
-
Prepare cell membranes from cells overexpressing the S1P5 receptor.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer
-
20 µL of ligand (S1P or test compound) at various concentrations
-
20 µL of cell membranes (10-20 µg of protein)
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding 10 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) and 10 µM GDP.
-
Incubate for 30 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
Western Blot for ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK) as a measure of MAPK pathway activation downstream of S1P5.[14][15]
Materials:
-
Cells expressing S1P5 receptor
-
S1P or other stimuli
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer: 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat cells with S1P or other compounds for the desired time points.
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice for 15 minutes.
-
Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
For normalization, the membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody.
RhoA Activation Assay (Rhotekin Pull-down)
This assay measures the amount of active, GTP-bound RhoA by its ability to bind to the Rho-binding domain (RBD) of its effector, Rhotekin.[16]
Materials:
-
Cells expressing S1P5 receptor
-
S1P or other stimuli
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads)
-
Lysis/Wash Buffer (provided in the kit)
-
GTPγS and GDP (for positive and negative controls)
-
Anti-RhoA antibody
Procedure:
-
Culture and treat cells as described for the Western blot protocol.
-
Lyse the cells with the provided Lysis/Wash Buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation to pull down active RhoA.
-
Wash the beads several times with Lysis/Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blot using an anti-RhoA antibody.
-
A sample of the total cell lysate should also be run to determine the total amount of RhoA.
Transwell Migration Assay for NK Cells
This assay assesses the chemotactic migration of NK cells towards an S1P gradient.[17]
Materials:
-
NK cells
-
Transwell inserts (with 5 µm pore size polycarbonate membrane)
-
24-well plate
-
S1P
-
Assay Medium: RPMI 1640 with 0.1% BSA
-
Calcein-AM or other fluorescent cell stain
Procedure:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add Assay Medium containing S1P (chemoattractant) to the lower chamber.
-
Add Assay Medium without S1P to the lower chamber for the negative control.
-
Resuspend NK cells in Assay Medium and add them to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
After incubation, remove the Transwell inserts.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Stain the migrated cells on the lower surface of the membrane with Calcein-AM for 30 minutes.
-
Quantify the fluorescence of the migrated cells using a fluorescence plate reader.
Conclusion
The S1P5 receptor represents a highly specific and promising target for therapeutic intervention in a range of diseases. Its restricted expression profile and its role in key cellular processes in the CNS and immune system underscore its importance. This technical guide has provided a detailed overview of the primary downstream signaling cascades of S1P5, supported by quantitative data and detailed experimental protocols. A thorough understanding of these signaling pathways is critical for the development of novel and effective S1P5-modulating therapies. Further research into the nuanced, cell-type-specific signaling of S1P5 will undoubtedly continue to reveal new therapeutic opportunities.
References
- 1. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Regulated and constitutive activation of specific signalling pathways by the human S1P5 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation of sphingosine-1-phosphate receptor S1P5 inhibits oligodendrocyte progenitor migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edg8/S1P5: an oligodendroglial receptor with dual function on process retraction and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidetomalariapharmacology.org [guidetomalariapharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. researchgate.net [researchgate.net]
S1P5 Receptor Involvement in Lysosomal Storage Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal storage diseases (LSDs) are a group of over 70 inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes, leading to cellular dysfunction and a wide range of clinical manifestations, frequently including progressive neurodegeneration.[1] A key area of research in LSDs that involve the accumulation of sphingolipids, known as sphingolipidoses, is the modulation of sphingolipid metabolism and signaling pathways. One emerging target of interest is the Sphingosine-1-Phosphate Receptor 5 (S1P5), a G protein-coupled receptor predominantly expressed in the central nervous system (CNS), particularly on oligodendrocytes and endothelial cells.[2][3] This technical guide provides an in-depth overview of the current understanding of S1P5's role in LSDs, with a primary focus on Niemann-Pick disease type C (NPC), the most studied LSD in this context. The guide details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, provides methodologies for relevant experiments, and outlines a logical workflow for investigating S1P5 as a therapeutic target.
Core Concept: S1P5 and Sphingolipid Homeostasis
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates numerous cellular processes, including cell survival, migration, and inflammation, by binding to its five specific receptors (S1P1-5).[4] S1P5 is highly expressed on oligodendrocytes, the myelin-producing cells of the CNS, and on endothelial cells of the blood-brain barrier (BBB).[2][5] Its activation is thought to play a role in maintaining BBB integrity and promoting the survival of mature oligodendrocytes.[6][7]
In the context of sphingolipidoses like NPC, there is a massive accumulation of sphingolipids and cholesterol within the lysosomes.[4] S1P5 agonism is hypothesized to restore lipid homeostasis by promoting the egress of sphingosine-1-phosphate from cells, thereby reducing the levels of stored sphingolipids and cholesterol.[2] This mechanism of action has positioned S1P5 as a promising therapeutic target for neurodegenerative disorders involving lipid imbalance.[5]
Data Presentation: Quantitative Effects of S1P5 Modulation
The majority of quantitative data on S1P5 modulation in LSDs comes from preclinical studies using the selective S1P5 agonist A-971432 in mouse models of Niemann-Pick C disease.
| Study Parameter | Animal Model | Treatment | Key Quantitative Findings | Reference |
| Behavioral Phenotype | Niemann-Pick C (NPC) mouse model | Single dose of A-971432 (1 mg/kg) | Improved behavioral phenotype (dystonia, motor impairment). | [4] |
| Survival | Niemann-Pick C (NPC) mouse model | Single dose of A-971432 (1 mg/kg) | Promoted survival. | [4] |
| CNS Sphingolipid Content | Niemann-Pick C (NPC) mouse model | Single dose of A-971432 (1 mg/kg) | Normalized CNS sphingolipid content. | [4] |
| Agonist Potency | In vitro | A-971432 | Highly selective full hS1P5 receptor agonist with an EC50 of 10 nM. | [4] |
| Pharmacokinetics | Preclinical species | A-971432 | Good oral bioavailability (>60%), half-life of 7-9 hours, and brain penetration. | [4] |
Signaling Pathways of S1P5
S1P5 is a G protein-coupled receptor that primarily couples to the inhibitory G proteins, Gαi and Gα12/13.[5] Activation of these pathways leads to distinct downstream cellular responses.
S1P5 Signaling via Gαi
Activation of the Gαi pathway by S1P5 is associated with cell survival and proliferation. This pathway involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt, a key regulator of cell survival and apoptosis. Additionally, the Gαi pathway can lead to the activation of the Ras-MAPK/ERK pathway, which is also involved in cell proliferation and growth.[8]
S1P5 Signaling via Gα12/13
Coupling of S1P5 to Gα12/13 activates the Rho/ROCK signaling pathway.[5] This pathway is primarily involved in regulating cell morphology and migration. In immature oligodendrocytes, activation of this pathway by S1P5 leads to process retraction.[8]
Experimental Protocols
Assessment of Lysosomal Cholesterol Accumulation using Filipin (B1216100) Staining
This protocol is used to visualize and quantify the accumulation of unesterified cholesterol in lysosomes, a hallmark of Niemann-Pick C disease.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine (B1666218) in PBS
-
Filipin complex (e.g., from Streptomyces filipinensis) stock solution (25 mg/mL in DMSO)
-
Filipin working solution (0.05 mg/mL in PBS with 10% Fetal Bovine Serum)
-
Fluorescence microscope with a UV filter
Procedure:
-
Culture cells on coverslips to appropriate confluency.
-
Wash cells three times with PBS.
-
Fix cells with 4% PFA for 1 hour at room temperature.
-
Wash cells three times with PBS.
-
Quench unreacted aldehyde groups by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
Stain cells with the filipin working solution for 2 hours at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Mount coverslips and visualize under a fluorescence microscope using a UV filter. Cholesterol accumulation will appear as punctate intracellular fluorescence.[6][9]
S1P5 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of S1P5.
Materials:
-
Cell membranes expressing S1P5
-
Radiolabeled S1P ligand (e.g., [³H]S1P)
-
Unlabeled S1P (for competition)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Incubate cell membranes with increasing concentrations of the radiolabeled ligand in the assay buffer.
-
For competition assays, incubate membranes with a fixed concentration of radioligand and increasing concentrations of unlabeled S1P.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax.[7][10]
S1P5 G-Protein Coupling Assay ([³⁵S]GTPγS Binding)
This functional assay measures the activation of G-proteins upon agonist binding to S1P5.
Materials:
-
Cell membranes expressing S1P5
-
[³⁵S]GTPγS
-
GDP
-
S1P5 agonist (e.g., S1P or A-971432)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add the S1P5 agonist at various concentrations.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for a specified time at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
An increase in [³⁵S]GTPγS binding indicates G-protein activation.[11]
Experimental Workflow for S1P5 Target Validation in LSDs
The following workflow outlines a logical progression of experiments to investigate the therapeutic potential of targeting S1P5 in a specific lysosomal storage disease.
This workflow begins with fundamental characterization in relevant cellular models of the LSD, confirming the expression and functionality of the S1P5 receptor. Subsequently, the effect of S1P5 modulation on the key pathological feature of the disease (i.e., lysosomal storage) is assessed. Mechanistic studies are then employed to confirm that the observed effects are indeed mediated by S1P5. Promising findings from in vitro studies would then justify the transition to more complex and resource-intensive in vivo studies using appropriate animal models of the LSD. In vivo experiments aim to determine if the cellular benefits translate to improvements in disease phenotype, survival, and relevant biochemical markers in a living organism.
Conclusion
The S1P5 receptor represents a novel and promising therapeutic target for a subset of lysosomal storage diseases, particularly those with a significant neurodegenerative component and underlying sphingolipid dysregulation. Preclinical evidence, primarily from studies on Niemann-Pick C disease, suggests that agonism of S1P5 can ameliorate key pathological features by helping to restore lipid homeostasis. The detailed signaling pathways, quantitative data, and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of S1P5 in LSDs and to evaluate the therapeutic potential of S1P5 modulators. Future research should aim to expand the investigation of S1P5 to a wider range of sphingolipidoses and to further elucidate the downstream consequences of S1P5 activation in the context of lysosomal dysfunction.
References
- 1. Mass Spectrometry-Based Proteomics in Neurodegenerative Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a human sphingosine-1-phosphate receptor gene (S1P5) and its differential expression in LGL leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. A Journey towards Understanding the Molecular Pathology and Developing Therapies for Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Large Scale Proteomics of Lysosomal Storage Disease | STORAGE PROTEOMICS | Project | Fact Sheet | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 9. mdpi.com [mdpi.com]
- 10. Fabry disease & Smart4Fabry project - Nanbiosis [nanbiosis.es]
- 11. S1pr5 sphingosine-1-phosphate receptor 5 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Role of S1P5 in Natural Killer Cell Trafficking: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Natural killer (NK) cells are crucial components of the innate immune system, providing a first line of defense against viral infections and malignant transformations.[1][2] Their ability to perform immune surveillance and execute effector functions is critically dependent on their capacity to traffic throughout the body, migrating from their site of development in the bone marrow (BM) to peripheral tissues and sites of inflammation.[3][4] The trafficking of lymphocytes is a tightly regulated process governed by a complex interplay of chemokine receptors and lipid signaling molecules.
One of the key signaling systems in immune cell trafficking is the sphingosine-1-phosphate (S1P) pathway. S1P is a bioactive lysophospholipid that forms a concentration gradient in the body, with high levels in the blood and lymph and low levels in tissues.[5] Lymphocytes, including NK cells, express S1P receptors (S1PRs) and use this gradient to guide their egress from lymphoid organs into circulation.[5][6] While T and B cell recirculation is primarily mediated by S1P receptor 1 (S1P1), NK cells predominantly utilize a dedicated receptor, S1P receptor 5 (S1P5), to control their trafficking.[3][7]
This technical guide provides an in-depth examination of the role of S1P5 in NK cell trafficking. It covers the molecular mechanisms, signaling pathways, and quantitative data from key studies, and details the experimental protocols used to elucidate S1P5's function.
S1P5: The Primary Regulator of NK Cell Egress
S1P5 is a G protein-coupled receptor selectively expressed on NK cells, T cells, and certain cells within the central nervous system, such as oligodendrocytes.[8] Within the immune system, its expression is most notably associated with mature NK cells, where it plays an indispensable role in their egress from both primary (bone marrow) and secondary (lymph nodes) lymphoid organs.[1][5][9]
S1P5 Expression and NK Cell Maturation
The expression of S1P5 is dynamically regulated during NK cell development. As NK cells mature in the bone marrow, the expression of S1P5 increases.[5][9] This upregulation is particularly pronounced in terminally differentiated NK cells, equipping them with the machinery to respond to the S1P gradient and exit the bone marrow into the bloodstream.[5] The transcription factor T-bet (encoded by the Tbx21 gene) has been identified as a key driver of S1pr5 gene expression, directly binding to the S1pr5 locus.[7][10][11][12] Mice with a defective T-bet protein show a significant deficiency in S1P5 transcript levels, leading to an NK cell egress defect.[11][12]
The S1P5-CXCR4 Axis
The egress of mature NK cells from the bone marrow is not controlled by S1P5 alone but is the result of a coordinated interplay with the chemokine receptor CXCR4.[1][9][13] These two receptors have opposing functions:
-
CXCR4: Binds to its ligand CXCL12, which is highly expressed in the bone marrow stroma, and is responsible for retaining immature NK cells within the bone marrow.[1][9][13]
-
S1P5: Binds to S1P, which is high in blood and sinusoids, and promotes the exit of mature NK cells from the bone marrow.[1][9][13]
During NK cell differentiation, the expression of CXCR4 decreases while S1P5 expression increases.[1][9] This sequential change in receptor expression is critical. The process also involves the desensitization of the CXCR4 receptor, which reduces its retention signaling and allows the S1P5-mediated egress signal to dominate, thereby facilitating the release of mature NK cells into circulation.[1][9] This exit from the bone marrow requires both CXCR4 desensitization and S1P5 engagement.[1][9]
S1P5 Signaling Pathway
Upon binding its ligand, S1P, the S1P5 receptor initiates intracellular signaling cascades that ultimately promote cell migration. This process is primarily mediated through G proteins. Engagement of S1P5 triggers the activation of Gαi, which in turn leads to the activation of downstream effectors such as phosphoinositide 3-kinase (PI3K) and the small GTPase Rac. These pathways are central to reorganizing the actin cytoskeleton, forming lamellipodia, and promoting the directed migration of the NK cell along the S1P gradient.[13]
Quantitative Analysis of S1P5 Function in NK Cell Distribution
The critical role of S1P5 in NK cell trafficking has been demonstrated through studies using S1P5-deficient (S1P5-/-) mice. These animals exhibit a profound alteration in NK cell distribution compared to their wild-type (WT) counterparts.
Aberrant NK Cell Homing in S1P5-Deficient Mice
In the absence of S1P5, mature NK cells are unable to efficiently egress from the bone marrow and lymph nodes. This results in an accumulation of NK cells in these organs and a corresponding reduction in their numbers in the periphery (blood, spleen, and non-lymphoid organs).[7][14]
Table 1: Relative NK Cell Distribution in S1P5-Deficient vs. Wild-Type Mice
| Organ | Change in NK Cell Numbers in S1P5-/- Mice | Citation(s) |
|---|---|---|
| Blood | Decreased | [7][12][14] |
| Spleen | Decreased | [7][12][14] |
| Bone Marrow | Increased / Accumulated | [7][12][13][14] |
| Lymph Nodes | Increased / Accumulated | [7][12][13][14] |
| Lungs | Decreased |[15] |
S1P5 Function is NK Cell-Intrinsic
To confirm that the effect of S1P5 is intrinsic to NK cells, mixed bone marrow chimera experiments have been performed. In these studies, irradiated host mice are reconstituted with a 1:1 mixture of bone marrow from wild-type (CD45.1+) and S1P5-deficient (CD45.2+) mice. The distribution of NK cells derived from each donor is then analyzed.
Results from these experiments show that S1P5-deficient NK cells are outcompeted by wild-type NK cells in the blood and spleen, while they accumulate in the bone marrow and lymph nodes.[4][8] This demonstrates that S1P5 function is required within the NK cell itself for proper trafficking.[8]
Table 2: Ratio of S1P5-Deficient to Wild-Type Cells in Mixed Bone Marrow Chimeras
| Organ | Ratio of S1P5-/- to WT NK Cells | Ratio of S1P5-/- to WT T & B Cells | Citation(s) |
|---|---|---|---|
| Blood | 0.4 - 0.6 | ~1.0 | [8] |
| Spleen | 0.4 - 0.6 | ~1.0 | [8] |
| Bone Marrow | 1.4 - 2.3 | ~1.0 | [8] |
| Lymph Nodes | 1.4 - 2.3 | ~1.0 |[8] |
Experimental Protocols
The following protocols describe key methodologies used to investigate the function of S1P5 in NK cell trafficking.
In Vivo NK Cell Trafficking Assay (Mixed Bone Marrow Chimera)
This assay determines if the function of a receptor is cell-intrinsic by competitively tracking cells with and without the receptor in the same animal.[4][8]
Objective: To assess the intrinsic role of S1P5 in NK cell distribution.
Methodology:
-
Donor Cell Preparation: Harvest bone marrow cells from wild-type (WT) CD45.1+ mice and S1P5-deficient (S1P5-/-) CD45.2+ mice. Deplete T cells from the bone marrow cell suspensions.
-
Recipient Preparation: Lethally irradiate recipient CD45.1+ mice to ablate their native hematopoietic system.
-
Reconstitution: Inject irradiated recipients intravenously with a 1:1 mixture of WT and S1P5-/- bone marrow cells.
-
Engraftment: Allow 8-10 weeks for the hematopoietic system to be fully reconstituted by the donor cells.
-
Organ Harvest: Euthanize the chimeric mice and harvest organs of interest (blood, spleen, bone marrow, lymph nodes).
-
Cell Staining and Flow Cytometry: Prepare single-cell suspensions from each organ. Stain cells with fluorescently-labeled antibodies against lineage markers (e.g., CD45.1, CD45.2, NK1.1, CD3, CD19) to distinguish between donor origins and cell types.
-
Data Analysis: Using flow cytometry, determine the number of WT (CD45.1+) and S1P5-/- (CD45.2+) NK cells, T cells, and B cells in each organ. Calculate the ratio of S1P5-/- to WT cells for each lymphocyte population. An equal ratio (~1.0) indicates no competitive disadvantage, while a ratio <1.0 or >1.0 indicates altered trafficking or homing.
In Vitro Chemotaxis Assay (Transwell Assay)
This assay measures the directed migration of cells in response to a chemoattractant gradient.[16][17]
Objective: To quantify the migratory response of NK cells to S1P.
Methodology:
-
Cell Preparation: Isolate NK cells from the spleen or bone marrow of WT and S1P5-/- mice.
-
Assay Setup: Use a transwell plate, which consists of an upper and lower chamber separated by a porous membrane (e.g., 5 µm pores).
-
Chemoattractant: Add migration medium containing S1P to the lower chamber. Add control medium (without S1P) to other wells as a negative control.
-
Cell Seeding: Resuspend the isolated NK cells in migration medium and add them to the upper chamber.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow cells to migrate through the membrane towards the chemoattractant.
-
Quantification: Collect the cells that have migrated into the lower chamber. Count the migrated cells using a flow cytometer (by acquiring a fixed volume or using counting beads) or a hemocytometer.
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards S1P by the number of cells that migrated towards the control medium. Compare the chemotactic indices of WT and S1P5-/- NK cells.
Therapeutic Implications
The specific role of S1P5 in NK cell trafficking makes it an attractive target for therapeutic manipulation.[3][4]
-
Cancer Immunotherapy: Enhancing the migration of NK cells to tumor sites is a key goal of cancer immunotherapy.[2] Agonists of S1P5 could potentially be used to mobilize NK cells from the bone marrow, increasing their numbers in circulation and availability for infiltration into tumors.[8] Conversely, some studies suggest that CXCR4 and S1P5 signaling in the tumor microenvironment can be immunosuppressive, and that targeting these receptors could unleash the full cytotoxic potential of NK cells.[2][13]
-
Autoimmune Diseases: S1P receptor modulators, such as fingolimod (B1672674) (FTY720), are approved for treating autoimmune diseases like multiple sclerosis.[8] These drugs function by causing receptor internalization, trapping lymphocytes in lymph nodes and preventing them from migrating to sites of inflammation. While fingolimod is not specific to S1P5, the development of S1P5-specific antagonists could offer a way to selectively modulate NK cell trafficking without affecting other lymphocyte populations.[5]
Conclusion
S1P5 is the dedicated receptor that governs the trafficking of natural killer cells. Its expression, tightly regulated during maturation, works in concert with CXCR4 to control the critical step of NK cell egress from the bone marrow and lymph nodes into the periphery.[1][7][9] The cell-intrinsic function of S1P5, confirmed through elegant in vivo models, highlights its importance in maintaining NK cell homeostasis and enabling effective immune surveillance.[8] Understanding the detailed mechanisms of S1P5 signaling and regulation provides a foundation for developing novel therapeutic strategies that can selectively harness and direct the power of NK cells for the treatment of cancer and other diseases.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Transcriptional signature of rapidly responding NK cells reveals S1P5 and CXCR4 as anti-tumor response disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural killer cell trafficking in vivo requires a dedicated sphingosine 1-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. T-bet–dependent S1P5 expression in NK cells promotes egress from lymph nodes and bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sequential desensitization of CXCR4 and S1P5 controls natural killer cell trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. T-bet–dependent S1P5 expression in NK cells promotes egress from lymph nodes and bone marrow [escholarship.org]
- 12. T-bet-dependent S1P5 expression in NK cells promotes egress from lymph nodes and bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Quantifying Human Natural Killer Cell Migration by Imaging and Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying S1P5 Receptor Activation In Vitro
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the available in vitro models and methodologies to study the activation of the Sphingosine-1-phosphate receptor 5 (S1P5).
Introduction to S1P5
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that signals through a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1][2] S1P5, also known as EDG8, is predominantly expressed in the nervous and immune systems, particularly in oligodendrocytes and natural killer (NK) cells.[3][4] It plays a crucial role in various physiological processes, including immune cell trafficking, neurogenesis, and has been implicated in autoimmune and neurodegenerative disorders.[3][4] S1P5 couples to Gαi and Gα12/13 proteins, leading to the inhibition of adenylyl cyclase and activation of the Rho signaling pathway, respectively.[1][5] Understanding the activation and signaling of S1P5 is critical for the development of novel therapeutics targeting this receptor.
In Vitro Models for Studying S1P5 Activation
A variety of in vitro models are available to study S1P5 activation, ranging from recombinant cell lines to primary cells. The choice of model depends on the specific research question and the desired level of physiological relevance.
Recombinant Cell Lines:
-
HEK293 Cells: Human Embryonic Kidney (HEK) 293 cells are a widely used platform for studying GPCRs due to their robust growth characteristics and low endogenous receptor expression. HEK293 cells stably expressing recombinant human S1P5 are commercially available and are suitable for a range of functional assays.[6][7]
-
CHO-K1 Cells: Chinese Hamster Ovary (CHO) K1 cells are another excellent host for recombinant S1P5 expression as they do not endogenously express S1P receptors.[1] This provides a clean background for dissecting S1P5-specific signaling pathways.
-
HeLa Cells: HeLa cells have been used to study the role of S1P5 in mitotic progression.[8]
Endogenously Expressing Cell Lines:
-
Eca109 Cells: The human esophageal squamous cell carcinoma cell line, Eca109, endogenously expresses S1P1, S1P2, S1P3, and S1P5 receptors.[9] This cell line can be used to study S1P5 in a more complex signaling environment.
Primary Cells:
-
Oligodendrocyte Precursor Cells (OPCs): As S1P5 is highly expressed in oligodendrocytes, primary OPCs are a physiologically relevant model to study the role of S1P5 in oligodendrocyte migration and differentiation.[10]
-
Natural Killer (NK) Cells: Primary NK cells can be isolated to investigate the function of S1P5 in immune cell trafficking and activity.[2]
-
Mouse Embryonic Fibroblasts (MEFs): MEFs have been used to study the role of S1P5 in cell proliferation and senescence.[1]
S1P5 Signaling Pathways and Experimental Workflows
Activation of S1P5 initiates a cascade of intracellular signaling events that can be monitored using various functional assays. The primary signaling pathways include Gαi-mediated inhibition of cAMP production and Gα12/13-mediated activation of Rho. Downstream of these initial events, S1P5 activation can also modulate the MAPK/ERK and PI3K/Akt pathways.
S1P5 Signaling Pathway Diagram
Caption: S1P5 receptor signaling pathways.
General Experimental Workflow for S1P5 Activation Assay
References
- 1. mdpi.com [mdpi.com]
- 2. genecards.org [genecards.org]
- 3. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Sphingosine 1-Phosphate Receptor 5 (S1P5) Knockout Ameliorates Adenine-Induced Nephropathy | MDPI [mdpi.com]
- 6. Sphingosine-1-Phosphate Receptor 5 Stable Cell Line | eEnzyme [eenzyme.com]
- 7. S1P5, Sphingosine 1-Phosphate Receptor 5 Polyclonal Antibody (7TM0279N) [thermofisher.com]
- 8. Sphingosine 1-phosphate signaling through its receptor S1P5 promotes chromosome segregation and mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of S1P5 on proliferation and migration of human esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of sphingosine-1-phosphate receptor S1P5 inhibits oligodendrocyte progenitor migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S1P5 Receptor Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 5 (S1P5), also known as EDG-8, is a G protein-coupled receptor (GPCR) predominantly expressed in the nervous and immune systems.[1][2][3] It plays a crucial role in regulating the trafficking of natural killer (NK) cells and has been implicated in various autoimmune and neurodegenerative disorders.[1][2][3] As a therapeutic target, understanding the binding affinity and functional activity of novel compounds at the S1P5 receptor is critical for drug discovery and development. These application notes provide detailed protocols for determining the binding affinity of unlabelled test compounds for the S1P5 receptor using radioligand binding assays and for assessing the functional consequences of receptor activation through GTPγS binding and BRET-based cAMP assays.
S1P5 Receptor Signaling Pathways
S1P5 is coupled to inhibitory G proteins (Gαi/o) and Gα12/13.[4][5] Upon activation by its endogenous ligand, sphingosine-1-phosphate (S1P), or synthetic modulators, S1P5 initiates downstream signaling cascades that result in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, S1P5 activation can modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of various S1P receptor modulators for the human S1P5 receptor, as determined by competitive radioligand binding assays.
| Compound | Radioligand | S1P5 Ki (nM) | Reference |
| Ozanimod | [3H]-Ozanimod | 3.13 (Kd) | [4] |
| Siponimod | [3H]-Ozanimod | 1.8 | [5] |
| Etrasimod | [3H]-Ozanimod | 1.3 | [5] |
| Ponesimod | [3H]-Ozanimod | 1.6 | [5] |
| Fingolimod-P (FTY720-P) | [3H]-Ozanimod | 1.2 | [5] |
| S1P (endogenous ligand) | [3H]-Ozanimod | 13.0 | [5] |
Experimental Protocols
Membrane Preparation from S1P5-Expressing Cells
This protocol describes the preparation of crude membrane fractions from cells recombinantly expressing the human S1P5 receptor.
Materials:
-
S1P5-expressing cells (e.g., CHO or HEK293)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors, ice-cold
-
Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose, ice-cold
-
Dounce homogenizer or equivalent
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Protocol:
-
Harvest cultured cells and wash with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-20 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Storage Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
References
Application Notes and Protocols for Lentiviral-Mediated Knockdown of S1P5 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate receptor 5 (S1P5), also known as EDG8, is a G protein-coupled receptor that plays a crucial role in regulating immune cell trafficking, particularly the egress of natural killer (NK) cells from lymphoid organs.[1][2] Its involvement has been implicated in various physiological and pathological processes, including autoimmune diseases like multiple sclerosis, cancer progression, and fibrotic diseases.[3][4] Understanding the precise function of S1P5 in different cellular contexts is critical for elucidating disease mechanisms and for the development of novel therapeutic strategies. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for the stable and long-term suppression of a target gene's expression, enabling in-depth functional studies in a variety of cell types, including primary and non-dividing cells.[5][6] These application notes provide a comprehensive overview and detailed protocols for the effective knockdown of S1P5 in cell culture using a lentiviral-based shRNA approach.
S1P5 Signaling Pathway
S1P5 is activated by its ligand, sphingosine-1-phosphate (S1P), a bioactive lipid mediator. Upon activation, S1P5 primarily couples to the Gαi subunit of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade can influence various downstream effector pathways, including the PI3K-Akt and MAPK/ERK pathways, ultimately modulating cellular processes such as proliferation, migration, and survival.[8] Notably, S1P5 has been shown to have anti-proliferative effects in some cell types.[7][8]
Experimental Workflow for Lentiviral-Mediated S1P5 Knockdown
The overall workflow for S1P5 knockdown involves several key stages: the production of lentiviral particles carrying the S1P5-targeting shRNA, the transduction of the target cells with these viral particles, the selection of successfully transduced cells, and the subsequent validation of S1P5 knockdown and functional analysis.
Quantitative Data Summary
Successful knockdown of S1P5 should be validated at both the mRNA and protein levels. The following tables provide an example of expected knockdown efficiency and the impact on cellular phenotypes.
Table 1: Illustrative S1P5 Knockdown Efficiency in a Human Cell Line
| shRNA Construct | Target Sequence (5'-3') | Knockdown Efficiency (mRNA %) | Knockdown Efficiency (Protein %) |
| shS1P5-1 | GCAATGACTCTGGTATCATAA | 85 ± 5 | 80 ± 7 |
| shS1P5-2 | CCTGAACATCTTCGTGCTGAA | 78 ± 6 | 72 ± 8 |
| shS1P5-3 | GAGTGCTATGTCCGCTTCTAT | 92 ± 4 | 88 ± 5 |
| Scrambled Control | N/A | 0 ± 2 | 0 ± 3 |
Note: The data presented in this table is for illustrative purposes and represents typical knockdown efficiencies that should be aimed for. Actual results will vary depending on the cell line, shRNA sequence, and experimental conditions.
Table 2: Functional Effects of S1P5 Knockdown in Esophageal Cancer Cells (Eca109)
| Experimental Group | Cell Proliferation (OD490) | Cell Migration (Number of Migrated Cells) |
| Control-EGFP | 0.45 ± 0.03 | 150 ± 12 |
| S1P5-EGFP (Overexpression) | 0.32 ± 0.02 | 85 ± 9 |
| S1P5 Knockdown (Hypothetical) | 0.58 ± 0.04 | 210 ± 15 |
*Data for Control and S1P5-EGFP are adapted from a study on esophageal cancer cells.[1][2] The S1P5 Knockdown data is hypothetical to illustrate the expected opposite effect. *P < 0.05 vs. Control. *Hypothetical P < 0.05 vs. Control.
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid (containing S1P5 shRNA)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
Opti-MEM
-
0.45 µm syringe filters
-
10 cm tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm plate in 10 mL of complete DMEM. Cells should be 70-80% confluent at the time of transfection.
-
Plasmid DNA Preparation: In a sterile tube, prepare the DNA mixture by combining 10 µg of the shRNA transfer plasmid, 7.5 µg of the packaging plasmid (psPAX2), and 2.5 µg of the envelope plasmid (pMD2.G) in 1.5 mL of Opti-MEM.
-
Transfection Reagent Preparation: In a separate sterile tube, dilute the transfection reagent in 1.5 mL of Opti-MEM according to the manufacturer's instructions.
-
Transfection: Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes. Add the transfection complex dropwise to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 12-18 hours, replace the medium with fresh complete DMEM.
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the viral supernatant.
-
Filtering and Storage: Filter the collected supernatant through a 0.45 µm syringe filter to remove any cellular debris. The viral particles can be used immediately or stored at -80°C in small aliquots. For higher titers, the virus can be concentrated by ultracentrifugation.
Protocol 2: Lentiviral Transduction of Target Cells
Materials:
-
Target cells
-
Complete growth medium for target cells
-
Lentiviral supernatant
-
Polybrene (Hexadimethrine bromide)
-
Puromycin (B1679871) (or other appropriate selection antibiotic)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transduction, seed 2 x 10^5 target cells per well in a 6-well plate in 2 mL of their complete growth medium.
-
Transduction: On the day of transduction, remove the medium and add fresh medium containing Polybrene at a final concentration of 4-8 µg/mL. Add the desired amount of lentiviral supernatant (the multiplicity of infection, MOI, should be optimized for each cell line).
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Selection: After the incubation period, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for transduced cells. The optimal puromycin concentration should be determined beforehand by generating a kill curve.
-
Expansion: Continue to culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies are visible. Expand these colonies for further analysis.
Protocol 3: Validation of S1P5 Knockdown
A. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from both S1P5 knockdown and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using S1P5-specific primers and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative expression of S1P5 mRNA can be calculated using the ΔΔCt method.
B. Western Blotting
-
Protein Extraction: Lyse the S1P5 knockdown and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for S1P5. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 4: Cell Migration Assay (Boyden Chamber)
Materials:
-
Boyden chamber apparatus with 8 µm pore size inserts
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS or S1P)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Cell Preparation: Culture S1P5 knockdown and control cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup: Add medium containing a chemoattractant to the lower chamber of the Boyden apparatus.
-
Cell Seeding: Resuspend the starved cells in serum-free medium and seed 5 x 10^4 cells into the upper chamber of the insert.
-
Incubation: Incubate the chamber at 37°C in a CO2 incubator for a period determined by the migratory capacity of the cells (typically 6-24 hours).
-
Staining and Quantification: After incubation, remove the non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet. Count the number of migrated cells in several random fields under a microscope.
Protocol 5: Cell Proliferation Assay (MTT Assay)
Materials:
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed 5,000 S1P5 knockdown and control cells per well in a 96-well plate and culture for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 6: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
Materials:
-
SA-β-Gal staining solution (containing X-gal)
-
Fixation solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS)
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed S1P5 knockdown and control cells in a 6-well plate.
-
Fixation: Wash the cells with PBS and fix with the fixation solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and incubate with the SA-β-Gal staining solution at 37°C (without CO2) overnight.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells. The percentage of senescent cells can be quantified by counting the number of blue cells out of the total number of cells in several random fields.[5]
References
- 1. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Systematic analysis of siRNA and mRNA features impacting fully chemically modified siRNA efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shRNA Selection and Quality Control for Cancer Target Gene Validation [protocols.io]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing Selective S1P5 Agonists in Animal Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 5 (S1P5) has emerged as a promising therapeutic target for neurodegenerative disorders, including multiple sclerosis (MS). Predominantly expressed on oligodendrocytes, the myelin-producing cells of the central nervous system (CNS), S1P5 is implicated in key cellular processes such as survival, differentiation, and migration.[1][2] Activation of S1P5 may therefore offer a direct, neuroprotective approach to treating MS by promoting remyelination and protecting oligodendrocytes from damage.
These application notes provide an overview of the use of selective S1P5 agonists in established animal models of MS, namely Experimental Autoimmune Encephalomyelitis (EAE) and the cuprizone (B1210641) model. Detailed protocols for conducting these studies are provided to facilitate the evaluation of novel S1P5-targeted therapeutics.
S1P5 Signaling in Oligodendrocytes
S1P5 is a G-protein coupled receptor (GPCR) that, upon activation by agonists, can couple to different G proteins, including Gαi and Gα12/13, to initiate downstream signaling cascades.[1] These pathways are crucial for oligodendrocyte function. Activation of S1P5 has been shown to promote the survival of mature oligodendrocytes through an Akt-dependent pathway.[3] Additionally, S1P5 signaling, via the Gα12/13-Rho/ROCK pathway, is involved in the regulation of oligodendrocyte progenitor cell (OPC) migration.[4][5]
S1P5 Signaling Pathway in Oligodendrocytes
Caption: S1P5 signaling in oligodendrocytes.
Animal Models for Efficacy Testing
Two primary animal models are widely used to study demyelination and remyelination in the context of MS: Experimental Autoimmune Encephalomyelitis (EAE) and the cuprizone model.
-
Experimental Autoimmune Encephalomyelitis (EAE): This is an inflammatory, autoimmune model that mimics many of the clinical and pathological features of MS.[6] It is induced by immunizing animals with myelin-derived antigens, leading to an autoimmune attack on the CNS.[7]
-
Cuprizone Model: This is a non-inflammatory, toxic model of demyelination.[6] Administration of the copper chelator cuprizone selectively induces oligodendrocyte apoptosis, leading to robust and reproducible demyelination, which is followed by spontaneous remyelination upon withdrawal of the toxin.[8][9]
Experimental Protocols
Protocol 1: Evaluation of a Selective S1P5 Agonist in the EAE Mouse Model
Experimental Workflow for EAE Studies
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Deconstructing the Pharmacological Contribution of Sphingosine-1 Phosphate Receptors to Mouse Models of Multiple Sclerosis Using the Species Selectivity of Ozanimod, a Dual Modulator of Human Sphingosine 1-Phosphate Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Sequential Growth Factor Delivery during Cuprizone Challenge in Mice Aimed to Enhance Oligodendrogliogenesis and Myelin Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 6. Five Decades of Cuprizone, an Updated Model to Replicate Demyelinating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Cuprizone Mouse Model: A Comparative Study of Cuprizone Formulations from Different Manufacturers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Use the Cuprizone Model to Study De- and Remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S1P5 Receptor Phosphorylation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction The Sphingosine-1-Phosphate Receptor 5 (S1P5), also known as EDG8, is a G protein-coupled receptor (GPCR) that binds the bioactive lipid sphingosine-1-phosphate (S1P).[1] S1P5 is predominantly expressed in the nervous and immune systems.[2] It plays a crucial role in regulating the trafficking of immune cells, such as natural killer (NK) cells, and is implicated in neurodegenerative disorders and carcinogenesis.[2][3]
Like many GPCRs, the activity of S1P5 is tightly regulated by post-translational modifications, most notably phosphorylation.[4][5] Agonist-induced phosphorylation, often mediated by G protein-coupled receptor kinases (GRKs), leads to the recruitment of β-arrestin proteins.[6][7] This process not only desensitizes the receptor to further stimulation, preventing over-activation, but can also initiate G protein-independent signaling cascades.[4][8] Studying S1P5 phosphorylation is therefore critical for understanding its physiological functions and for the development of selective therapeutic agents.
These application notes provide an overview of the S1P5 signaling pathway and detailed protocols for quantifying S1P5 phosphorylation.
S1P5 Receptor Signaling Pathway
Upon binding its ligand S1P, the S1P5 receptor undergoes a conformational change, allowing it to couple with and activate specific heterotrimeric G proteins. S1P5 primarily couples to Gi and G12/13 proteins.[9][10]
-
Gi Coupling: Activation of the Gi pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can also activate pathways such as the Phosphatidylinositol 3-kinase (PI3K)-AKT pathway, which is involved in cell survival and proliferation.[10][11]
-
G12/13 Coupling: Activation of G12/13 proteins stimulates the Rho family of small GTPases (RhoA), which in turn activates Rho-associated kinase (ROCK).[9][12] This pathway is critical for regulating cell shape, motility, and migration.[12][13]
-
Phosphorylation and Desensitization: Following agonist activation, GRKs phosphorylate serine and threonine residues on the intracellular domains of S1P5.[6] These phosphorylation events create high-affinity binding sites for β-arrestin molecules, which uncouple the receptor from G proteins (desensitization) and promote receptor internalization.[4][14]
References
- 1. S1PR5 - Wikipedia [en.wikipedia.org]
- 2. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Examining site-specific GPCR phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. G Protein-coupled Receptor Kinase 5 Phosphorylates Nucleophosmin and Regulates Cell Sensitivity to Polo-like Kinase 1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Heterologous desensitization of the sphingosine-1-phosphate receptors by purinoceptor activation in renal mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine 1-phosphate signaling through its receptor S1P5 promotes chromosome segregation and mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of sphingosine-1-phosphate receptor S1P5 inhibits oligodendrocyte progenitor migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transwell Migration Assays of Oligodendrocyte Precursor Cells with S1P5 Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Transwell migration assays to study the effects of Sphingosine-1-Phosphate Receptor 5 (S1P5) agonists on oligodendrocyte precursor cell (OPC) migration. Contrary to the intuitive expectation that receptor activation might promote cell motility, a key finding in the field is that activation of S1P5 on OPCs leads to an inhibition of their migration.[1][2][3] This document outlines the underlying signaling pathways, experimental procedures, and data interpretation relevant to this phenomenon.
Introduction
Oligodendrocyte precursor cells (OPCs) are migratory cells that play a crucial role in the development of the central nervous system (CNS) and in remyelination following injury or disease.[1] The migration of these cells is tightly regulated by a variety of extracellular cues. Among these are sphingolipids, particularly sphingosine-1-phosphate (S1P), which interacts with a family of five G-protein coupled receptors (S1P1-5).[1][4]
S1P5 is of particular interest as it is exclusively expressed in oligodendrocytes and their precursors within the CNS.[1][3] Research has demonstrated that the specific binding of S1P to the S1P5 receptor on OPCs blocks their migration.[1] This inhibitory effect is a critical consideration for researchers investigating S1P5 as a therapeutic target for demyelinating diseases.
This document provides detailed protocols for performing Transwell migration assays to quantify the inhibitory effects of S1P5 agonists on OPC migration, protocols for the isolation and culture of primary OPCs, and a summary of the relevant signaling pathways.
S1P5 Signaling Pathway in OPC Migration
Activation of the S1P5 receptor on OPCs by an agonist initiates a signaling cascade that ultimately leads to the inhibition of cell migration. This process is independent of the Gαi-protein coupled pathway and is instead mediated by the Gα12/13 protein coupled Rho/ROCK signaling pathway.[1][2][3]
The key steps in this pathway are:
-
An S1P5 agonist binds to and activates the S1P5 receptor on the OPC surface.
-
The activated receptor engages the Gα12/13 heterotrimeric G-protein.
-
This in turn activates the small GTPase RhoA.
-
Activated RhoA stimulates Rho-associated kinase (ROCK).
-
ROCK activation leads to cytoskeletal rearrangements that impede cell motility, resulting in the inhibition of migration.[1][2][3]
Quantitative Data: Effect of S1P5 Agonists on OPC Migration
The inhibitory effect of S1P5 activation on OPC migration has been quantified using the natural ligand, S1P.
| Compound | Effect on OPC Migration | IC50 | Reference |
| Sphingosine-1-Phosphate (S1P) | Inhibition | 29 nM | [1][2] |
Note: IC50 (half-maximal inhibitory concentration) represents the concentration of an agonist that is required for 50% inhibition of OPC migration.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Oligodendrocyte Precursor Cells (OPCs)
This protocol describes the isolation of OPCs from neonatal mouse or rat brains, a prerequisite for in vitro migration assays.
Materials:
-
Neonatal mouse or rat pups (P0-P8)
-
Neural Tissue Dissociation Kit
-
CD140a (PDGFRα) MicroBead Kit
-
MACS Neuro Medium supplemented with 2% MACS NeuroBrew®-21, 1% penicillin/streptomycin, 0.5 mM L-glutamine, 10 ng/mL Human PDGF-AA, and 10 ng/mL Human FGF-2
-
Poly-L-lysine or Poly-D-lysine coated culture dishes
-
Standard cell culture equipment
Procedure:
-
Tissue Dissociation: Isolate brains from neonatal pups and dissociate the tissue according to the manufacturer's instructions in the Neural Tissue Dissociation Kit.[5]
-
OPC Isolation: Isolate OPCs from the dissociated brain tissue using the CD140a (PDGFRα) MicroBead Kit, which specifically selects for this cell population.[5]
-
Cell Culture: Plate the isolated CD140a-positive OPCs on poly-L-lysine or poly-D-lysine coated culture dishes.[6]
-
Maintenance: Culture the cells in MACS Neuro Medium supplemented with PDGF-AA and FGF-2 to promote proliferation and maintain their precursor state.[5] Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, they can be passaged for further experiments.
Protocol 2: Transwell Migration Assay for OPCs
This protocol details the steps for conducting a Transwell migration assay to assess the inhibitory effect of S1P5 agonists on OPC migration.
Materials:
-
Cultured primary OPCs (from Protocol 1)
-
Transwell inserts with 8.0 µm pore polycarbonate membranes
-
24-well companion plates
-
OPC base medium (e.g., MACS Neuro Medium without PDGF-AA and FGF-2)
-
Chemoattractant (e.g., 20 ng/mL PDGF-AA)
-
S1P5 agonist of interest (e.g., S1P or a selective agonist like A-971432)
-
Calcein-AM or Crystal Violet stain
-
Cotton swabs
-
Fluorescence microscope or plate reader
Experimental Workflow Diagram:
Procedure:
-
Preparation of Transwell Plates:
-
Cell Preparation and Seeding:
-
Harvest cultured OPCs and resuspend them in OPC base medium at a density of 1.25 x 10^5 cells/mL.[6]
-
Prepare cell suspensions containing different concentrations of the S1P5 agonist to be tested. Include a vehicle-only control.
-
Add 100 µL of the OPC suspension to the upper chamber of each Transwell insert.[6]
-
-
Incubation:
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[2][8]
-
Method A: Crystal Violet Staining
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 20 minutes.[8]
-
Stain the cells with 0.1% crystal violet for 15 minutes.[8]
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to dry and then count the stained, migrated cells in several random fields of view under a microscope.[8]
-
-
Method B: Calcein-AM Staining
-
-
Data Analysis:
-
Calculate the average number of migrated cells or the average fluorescence intensity for each condition.
-
Normalize the data to the vehicle control to determine the percentage of inhibition of migration for each concentration of the S1P5 agonist.
-
If a dose-response curve is generated, the IC50 value can be calculated using appropriate software.
-
Concluding Remarks
The Transwell migration assay is a robust method for studying the effects of S1P5 agonists on OPC motility. The consistent finding that S1P5 activation inhibits OPC migration provides a crucial piece of information for researchers in the field of neurobiology and drug development for demyelinating diseases. The protocols and data presented here offer a solid foundation for designing and executing experiments to further investigate the role of S1P5 in regulating OPC biology. Careful execution of these protocols will yield reliable and quantifiable data, enabling a deeper understanding of the complex signaling networks that govern myelination and remyelination in the CNS.
References
- 1. Activation of sphingosine-1-phosphate receptor S1P5 inhibits oligodendrocyte progenitor migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Regulation of cancer cell migration and invasion by sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for S1P5 Receptor Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting radioligand binding assays to characterize the pharmacology of the Sphingosine-1-Phosphate 5 (S1P5) receptor. The S1P5 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the nervous and immune systems and is a key target in the development of therapeutics for autoimmune and neurodegenerative disorders.[1][2]
Introduction to S1P5 Receptor Pharmacology
The S1P5 receptor is activated by the endogenous lipid signaling molecule, sphingosine-1-phosphate (S1P).[3] It couples to heterotrimeric G proteins, specifically Gαi and Gα12/13, to initiate downstream signaling cascades.[4][5] Activation of these pathways can influence a variety of cellular processes, including cell migration, proliferation, and differentiation. Notably, S1P5 signaling can have anti-proliferative effects, distinguishing it from some other S1P receptor subtypes.
Radioligand binding assays are a fundamental tool for studying the interaction of ligands with the S1P5 receptor. These assays allow for the quantitative determination of key pharmacological parameters such as the dissociation constant (Kd) of a radioligand, the receptor density (Bmax) in a given tissue or cell preparation, and the affinity (Ki) of unlabeled competitor compounds.
S1P5 Receptor Signaling Pathway
The S1P5 receptor, upon activation by an agonist, initiates signaling through two primary G protein pathways: Gαi and Gα12/13. The Gαi pathway typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gα12/13 pathway can activate the small GTPase RhoA and downstream effectors such as c-Jun N-terminal kinase (JNK), influencing cytoskeletal dynamics and gene expression.
Experimental Protocols
Detailed methodologies for saturation and competition radioligand binding assays for the S1P5 receptor are provided below. These protocols are based on filtration-based assays, which are a common and robust method for membrane-bound receptors.[6]
Membrane Preparation from Cells Expressing S1P5
This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the S1P5 receptor.
Materials:
-
Cells expressing recombinant S1P5 receptor
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail
-
Sucrose Cryoprotectant Buffer: Lysis buffer containing 10% sucrose
-
BCA Protein Assay Kit
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize the cell pellet in 20 volumes of cold Lysis Buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation.
-
Resuspend the final membrane pellet in Sucrose Cryoprotectant Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.[7]
Saturation Radioligand Binding Assay
This assay is used to determine the dissociation constant (Kd) of a radioligand and the total number of binding sites (Bmax).
Materials:
-
S1P5 receptor membrane preparation
-
Radioligand (e.g., [3H]-ozanimod)
-
Unlabeled ligand for non-specific binding (e.g., 10 µM ozanimod)
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[7]
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
On the day of the assay, thaw the S1P5 membrane preparation and resuspend in Assay Buffer.
-
Prepare serial dilutions of the radioligand in Assay Buffer (e.g., 8 concentrations ranging from 0.1 to 20 nM).
-
In a 96-well plate, set up the following in duplicate:
-
Total Binding: 150 µL of membrane preparation + 50 µL of Assay Buffer + 50 µL of radioligand dilution.
-
Non-specific Binding (NSB): 150 µL of membrane preparation + 50 µL of unlabeled ligand (final concentration 10 µM) + 50 µL of radioligand dilution.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a 96-well cell harvester.
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail to each filter and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.
Competition Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the S1P5 receptor.
Materials:
-
S1P5 receptor membrane preparation
-
Radioligand (e.g., [3H]-ozanimod) at a fixed concentration (typically at or below its Kd)
-
Unlabeled test compounds at various concentrations
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[7]
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% PEI
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Thaw the S1P5 membrane preparation and resuspend in Assay Buffer.
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
-
In a 96-well plate, add the following in duplicate: 150 µL of membrane preparation + 50 µL of test compound dilution + 50 µL of radioligand at a fixed concentration.
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand, e.g., 10 µM ozanimod).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
-
Perform filtration, washing, drying, and counting as described in the saturation binding assay protocol.
Data Analysis:
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
Data Presentation
Quantitative data from radioligand binding assays should be summarized in clear and structured tables for easy comparison of ligand properties.
Table 1: Saturation Binding Parameters for [3H]-ozanimod at Human S1P5 Receptor
| Parameter | Value | Units |
| Kd | 3.13 | nM |
| Bmax | User-determined | fmol/mg protein |
Note: The Kd value for [3H]-ozanimod is derived from published data.[8] Bmax is dependent on the expression level of the receptor in the specific membrane preparation and must be determined experimentally.
Table 2: Competition Binding Affinities (Ki) of S1P Receptor Modulators at Human S1P5 Receptor
| Compound | Ki (nM) |
| Ozanimod | 0.27 |
| S1P (endogenous ligand) | 1.3 |
| Siponimod | 0.3 |
| FTY720-p | 3.2 |
| Etrasimod | 1.3 |
| Ponesimod | 1.8 |
| KRP-203-p | 0.82 |
| Amiselimod-p | 1.6 |
Data in this table are compiled from a study using [3H]-ozanimod as the radioligand.[8]
Conclusion
These application notes provide a comprehensive guide for performing radioligand binding assays to characterize the pharmacology of the S1P5 receptor. By following these detailed protocols, researchers can obtain reliable and reproducible data on ligand affinity and receptor density, which is crucial for the discovery and development of novel S1P5-targeting therapeutics.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1PR5 - Wikipedia [en.wikipedia.org]
- 4. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
Application Notes and Protocols for High-Throughput Screening of Novel S1P5 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 5 (S1P5), a G protein-coupled receptor (GPCR), is a promising therapeutic target primarily expressed in the central nervous system and the immune system.[1][2] Its involvement in regulating immune cell trafficking, oligodendrocyte survival, and endothelial barrier function makes it a key area of investigation for autoimmune diseases, neurodegenerative disorders, and cancer.[2][3] S1P5 is known to couple to inhibitory G proteins (Gαi) and Gα12/13 proteins.[4][5] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][6] This modulation of cAMP forms the basis of a robust high-throughput screening (HTS) assay to identify novel S1P5 agonists and antagonists.
These application notes provide a detailed protocol for a homogenous time-resolved fluorescence (HTRF)-based cAMP assay, a widely used method in drug discovery for its sensitivity and compatibility with HTS formats.[1][7][8]
S1P5 Signaling Pathway
The binding of the endogenous ligand, sphingosine-1-phosphate (S1P), or a synthetic modulator to the S1P5 receptor initiates a conformational change, leading to the activation of heterotrimeric G proteins. The Gαi subunit, when activated, inhibits the enzyme adenylyl cyclase, which is responsible for converting ATP to cAMP. This results in a measurable decrease in intracellular cAMP concentration. The Gα12/13 pathway, on the other hand, activates the Rho/ROCK signaling cascade, influencing cell morphology and migration.[9]
High-Throughput Screening Workflow
The HTS process for identifying S1P5 modulators involves several automated steps, from compound library plating to data analysis, enabling the rapid screening of thousands of compounds.[3] The workflow is designed to identify "hits"—compounds that exhibit significant activity—which are then subjected to further validation.
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing human S1P5 (CHO-K1-S1P5). CHO-K1 cells are a common choice for GPCR assays due to their robust growth and low endogenous receptor expression.[10][11][12][13]
-
Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B) to maintain S1P5 expression.[10][13]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
HTS Plates: 384-well, low-volume, white microplates.
-
cAMP Assay Kit: HTRF-based cAMP assay kit for Gαi-coupled receptors (e.g., from Cisbio or Revvity). These kits typically include a cAMP-d2 tracer and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).[7][14]
-
Reagents:
-
S1P (or another known S1P5 agonist)
-
Test compounds from a chemical library
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol 1: Agonist Screening Assay
This protocol aims to identify compounds that activate S1P5, leading to a decrease in forskolin-stimulated cAMP levels.
-
Cell Preparation:
-
Culture CHO-K1-S1P5 cells in T175 flasks until they reach 80-90% confluency.
-
On the day of the assay, wash the cells with Phosphate-Buffered Saline (PBS) and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer to a final density of 1 x 10^6 cells/mL. Perform cell counts and viability checks.
-
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an automated liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include wells for positive (no compound, with forskolin) and negative (no compound, no forskolin) controls.
-
-
Assay Procedure:
-
Prepare a stimulation solution containing forskolin in assay buffer. The final concentration of forskolin should be around its EC80 value for cAMP production in this cell line, which needs to be predetermined (typically 1-10 µM).
-
Add 5 µL of the CHO-K1-S1P5 cell suspension to each well of the compound plate.
-
Immediately add 5 µL of the forskolin stimulation solution to all wells except the negative controls (add 5 µL of assay buffer instead).
-
Seal the plate and incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's protocol for the HTRF cAMP kit, prepare the detection reagents.
-
Add 5 µL of cAMP-d2 solution to each well.
-
Add 5 µL of anti-cAMP Cryptate solution to each well.
-
Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (for the donor) and 665 nm (for the acceptor) emission wavelengths.
-
Protocol 2: Antagonist Screening Assay
This protocol is designed to identify compounds that block the activity of a known S1P5 agonist.
-
Cell and Compound Plating: Follow steps 1 and 2 from the Agonist Screening Protocol.
-
Assay Procedure:
-
Prepare a stimulation solution containing a known S1P5 agonist (e.g., S1P) at a concentration that gives approximately 80% of its maximal effect (EC80) and forskolin at its EC80 concentration.
-
Dispense 5 µL of the CHO-K1-S1P5 cell suspension into each well.
-
Immediately add 5 µL of the agonist/forskolin stimulation solution to all wells except the controls.
-
Seal the plate and incubate for 30 minutes at room temperature.
-
-
cAMP Detection and Data Acquisition: Follow steps 4 and 5 from the Agonist Screening Protocol.
Data Presentation and Analysis
Data Analysis
-
Calculate HTRF Ratio: For each well, calculate the emission ratio: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.
-
Normalization: Normalize the data using the controls on each plate:
-
% Inhibition (Agonist mode) = 100 * (1 - [(Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)])
-
% Inhibition (Antagonist mode) = 100 * [(Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)]
-
Ratio_max corresponds to the high cAMP level (forskolin only).
-
Ratio_min corresponds to the low cAMP level (maximal agonist stimulation).
-
-
Quality Control: Calculate the Z'-factor for each assay plate to assess its robustness for HTS. A Z'-factor ≥ 0.5 is considered excellent for HTS.
-
Z' = 1 - [(3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min|]
-
-
Curve Fitting: For active compounds ("hits"), plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Example Data Tables
The following tables present hypothetical data for S1P5 modulators identified through HTS.
Table 1: Potency of Identified S1P5 Agonists
| Compound ID | EC50 (nM) | Max Response (% of S1P) |
| S1P | 5.2 | 100% |
| Compound A | 15.8 | 95% |
| Compound B | 89.3 | 88% |
| Compound C | 250.1 | 75% |
Table 2: Potency of Identified S1P5 Antagonists
| Compound ID | IC50 (nM) |
| Antagonist X | 25.5 |
| Antagonist Y | 112.7 |
| Antagonist Z | 450.9 |
Note: EC50 and IC50 values are examples and should be determined experimentally. Published S1P5 modulators have shown potencies ranging from low nanomolar to micromolar concentrations.[3][15]
Conclusion
The HTRF-based cAMP assay is a robust, sensitive, and scalable method for the high-throughput screening of novel S1P5 modulators. By following the detailed protocols outlined in these application notes, researchers can effectively identify and characterize both agonists and antagonists of the S1P5 receptor, paving the way for the development of new therapeutics for a range of diseases. Careful assay optimization, stringent quality control, and appropriate data analysis are critical for the success of any HTS campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulated and constitutive activation of specific signalling pathways by the human S1P5 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of sphingosine-1-phosphate receptor S1P5 inhibits oligodendrocyte progenitor migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CHO-K1 Cells [cytion.com]
- 11. Stable Cell Lines - Creative Bioarray [dda.creative-bioarray.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. AID 2350 - Late stage counterscreen assay for S1P4 antagonists: Fluorescence dose response cell-based screening assay for antagonists of the Sphingosine 1-Phosphate Receptor 5 (S1P5) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing S1P5 Receptor Agonist Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S1P5 receptor agonists in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for a selective S1P5 receptor agonist in a mouse model?
A1: A common starting point for a selective S1P5 agonist, such as A-971432, in mice is a low dose of 0.1 mg/kg, which has been shown to be effective in neurodegenerative disease models.[1] However, the optimal dose will depend on the specific agonist, the animal model, and the intended biological effect. A dose-response study is always recommended to determine the most effective dose for your specific experimental conditions.
Q2: What is the most common route of administration for S1P5 agonists in in vivo studies?
A2: Oral administration (e.g., oral gavage) is a frequently used route for S1P5 agonists, especially for compounds with good oral bioavailability like A-971432.[2][3] Intraperitoneal (IP) injection is another common method. The choice of administration route should consider the compound's pharmacokinetic properties and the experimental design.[1]
Q3: How can I monitor the pharmacodynamic effect of an S1P5 agonist in vivo?
A3: A key pharmacodynamic marker for S1P receptor agonists, including those targeting S1P5 in conjunction with S1P1, is the reduction of peripheral blood lymphocyte count.[4][5][6][7][8][9][10] Monitoring lymphocyte counts at various time points after administration can provide a reliable measure of target engagement and biological activity.
Q4: What are the potential off-target effects of S1P5 agonists, and how can I mitigate them?
A4: A primary concern with S1P receptor modulators is off-target activity on other S1P receptor subtypes, particularly S1P1 and S1P3. Activation of S1P1 can lead to bradycardia (a decrease in heart rate), while S1P3 activation has been associated with hypertension.[11][12][13] To mitigate these risks, it is crucial to use agonists with high selectivity for S1P5 over other S1P receptors.[2][4] When using a new compound, it is advisable to monitor cardiovascular parameters, especially during initial dose-finding studies.
Q5: My S1P5 agonist is difficult to dissolve for in vivo administration. What vehicle formulations can I use?
A5: Poor aqueous solubility is a common issue with small molecule agonists. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in a vehicle suitable for in vivo use, such as a solution containing PEG300, Tween 80, and saline. It is critical to keep the final DMSO concentration low (ideally below 10%) to avoid vehicle-induced toxicity.[14] A vehicle-only control group should always be included in your experiments to account for any effects of the formulation itself.
Troubleshooting Guides
Problem 1: Lack of Efficacy or High Variability in Results
| Potential Cause | Troubleshooting Step |
| Inadequate Dose | Perform a dose-response study to identify the optimal dose for your specific agonist and animal model. Start with a low dose (e.g., 0.1 mg/kg for a potent agonist) and escalate.[1] |
| Poor Bioavailability | Review the pharmacokinetic data of your agonist. If oral bioavailability is low, consider an alternative administration route such as intraperitoneal (IP) or subcutaneous (SC) injection. |
| Compound Instability or Precipitation | Prepare fresh formulations for each experiment. Ensure the compound is fully dissolved and the solution is homogenous before administration. If using a suspension, ensure uniform particle size.[14] |
| Inconsistent Dosing Technique | Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, IP injection) to minimize variability between animals. |
Problem 2: Observed Cardiovascular Side Effects (e.g., Bradycardia)
| Potential Cause | Troubleshooting Step |
| Off-Target S1P1 Agonism | Verify the selectivity profile of your agonist. If it has significant S1P1 activity, this is the likely cause of bradycardia.[11][12] Consider using a more selective S1P5 agonist. |
| Dose is too High | Reduce the dose. Even with selective compounds, very high concentrations may lead to off-target effects. |
| Animal Stress | Acclimatize animals to handling and dosing procedures to minimize stress-induced cardiovascular changes. |
Quantitative Data Summary
Table 1: In Vivo Dosages of S1P Receptor Agonists with S1P5 Activity
| Compound | Target(s) | Animal Model | Dose | Administration Route | Observed Effect | Reference |
| A-971432 | Selective S1P5 | Mouse (Huntington's Disease Model) | 0.1 mg/kg | Intraperitoneal | Slowed disease progression, prolonged lifespan | [1][15] |
| Ozanimod | S1P1 and S1P5 | Mouse | 1 mg/kg | Oral | Reduction in circulating lymphocytes | [4][16] |
| BAF312 | S1P1 and S1P5 | Rat | 0.3, 3.0, 30.0 mg/kg/day | Oral | No significant effect on blood pressure | [12][13] |
| FTY720 (Fingolimod) | Non-selective S1P1,3,4,5 | Rat | 0.5, 1.5, 5.0 mg/kg/day | Oral | Dose-dependent hypertension | [12][13] |
Table 2: Pharmacokinetic Parameters of Selected S1P Receptor Agonists
| Compound | Animal Model | Administration Route | Tmax | Half-life (t1/2) | Bioavailability | Reference |
| Ozanimod | Mouse | Oral | ~6 hours | Supports once-daily dosing | High | [4][16] |
| Ozanimod | Rat | Oral | ~7 hours | Supports once-daily dosing | High | [4][16] |
Experimental Protocols
Protocol 1: Dose-Response Study for a Novel S1P5 Agonist
-
Animal Model: Select the appropriate rodent model for your research question (e.g., C57BL/6 mice for general studies, or a specific disease model).
-
Compound Formulation: Prepare the S1P5 agonist in a suitable vehicle. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Prepare a fresh solution for each day of dosing.
-
Dose Selection: Based on in vitro potency, select a range of doses. For a potent compound, this might range from 0.1 mg/kg to 30 mg/kg. Include a vehicle-only control group.
-
Administration: Administer the compound via the chosen route (e.g., oral gavage).
-
Pharmacodynamic Assessment: At selected time points post-dose (e.g., 3, 6, 12, and 24 hours), collect blood samples for lymphocyte counting via flow cytometry or a hematology analyzer.[17]
-
Data Analysis: Plot the percentage reduction in lymphocyte count against the dose to determine the ED50 (the dose that produces 50% of the maximal effect).
Protocol 2: Assessment of S1P5 Receptor Engagement in the CNS
-
Radioligand Selection: Choose a suitable radiolabeled ligand that binds to S1P5 for use in an ex vivo receptor occupancy assay.
-
Dosing: Administer the non-radiolabeled S1P5 agonist to animals at various doses.
-
Tissue Collection: At the time of expected peak receptor occupancy, euthanize the animals and perfuse the circulatory system with saline. Rapidly dissect the brain and other tissues of interest.
-
Ex Vivo Binding: Prepare tissue homogenates or sections and incubate them with the radioligand.
-
Quantification: Measure the amount of radioligand binding in the tissues from agonist-treated animals compared to vehicle-treated controls. The reduction in radioligand binding indicates receptor occupancy by the test compound.
-
Data Analysis: Correlate receptor occupancy with the administered dose and, if available, plasma/brain concentrations of the agonist to establish a PK/PD relationship.
Visualizations
Caption: S1P5 Receptor Signaling Pathway.
Caption: General Experimental Workflow for In Vivo S1P5 Agonist Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent reduction of lymphocyte count and heart rate after multiple administration of LC51-0255, a novel sphingosine-1-phosphate receptor 1 modulator, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The utility of pharmacokinetic-pharmacodynamic modeling in the discovery and optimization of selective S1P(1) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat | PLOS One [journals.plos.org]
- 12. The clinically-tested S1P receptor agonists, FTY720 and BAF312, demonstrate subtype-specific bradycardia (S1P₁) and hypertension (S1P₃) in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Addressing off-target effects of S1P5 receptor agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of S1P5 receptor agonists during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with S1P5 receptor agonists?
A1: The most prevalent off-target effects of S1P5 receptor agonists arise from a lack of selectivity, leading to the activation of other S1P receptor subtypes.[1][2][3] S1P1 and S1P3 are the most common off-targets, which can lead to undesirable physiological effects such as transient bradycardia, which is associated with S1P3 agonism.[4] Non-selective modulators like Fingolimod, which is an agonist at S1P1, S1P3, S1P4, and S1P5, have been associated with cardiovascular side effects.[4][5] Therefore, characterizing the selectivity profile of your S1P5 agonist is a critical step.
Q2: My S1P5 agonist shows lower potency than expected in my cell-based assay. What are the possible causes?
A2: Several factors could contribute to lower-than-expected potency:
-
Cell Line Issues: The expression level of S1P5 in your chosen cell line may be low or inconsistent. It is crucial to verify receptor expression, for example, via qPCR or western blotting.
-
Reagent Quality: Ensure the stability and purity of your agonist. Improper storage or degradation can significantly impact its activity.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times, temperature, or buffer composition, can affect the agonist's performance.
-
Cell Health: Unhealthy or stressed cells may not respond optimally to stimuli. Always check cell viability before initiating an experiment.[6]
Q3: I am observing unexpected cellular responses that don't seem to be mediated by S1P5. How can I investigate this?
A3: Unexplained cellular responses could be due to off-target effects on other S1P receptors or entirely different signaling pathways.
-
Selectivity Profiling: The first step is to perform a comprehensive selectivity profiling of your agonist against all other S1P receptor subtypes (S1P1-4).
-
Use of Antagonists: Employ selective antagonists for other S1P receptors to see if the unexpected effect is blocked.
-
S1P5 Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use siRNA-mediated knockdown or a CRISPR/Cas9 knockout of the S1P5 receptor in your cell line. The effect should be abolished in the absence of the receptor.
-
Broad Target Screening: If off-target effects on other S1P receptors are ruled out, consider a broader screening panel against a range of other GPCRs and kinases to identify potential unintended targets.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in functional assays (e.g., cAMP, GTPγS) | Nonspecific binding of reagents. | Add a blocking agent like BSA to your assay buffer and optimize wash steps. |
| High basal activity of the S1P5 receptor.[1] | Consider using an inverse agonist as a negative control to establish the true baseline. | |
| Reagent contamination or degradation. | Prepare fresh reagents and ensure proper storage conditions. | |
| Inconsistent results between experimental repeats | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating and allow adherent cells to settle evenly.[6] |
| Pipetting errors. | Use calibrated pipettes and be meticulous with dilutions, especially for potent compounds. | |
| Fluctuations in incubation times or temperatures. | Standardize all incubation steps precisely. | |
| Agonist appears to be an antagonist in some contexts | Biased agonism. | The agonist may preferentially activate one signaling pathway (e.g., Gαi) while inhibiting another (e.g., Gαq).[5] This requires characterization of multiple downstream signaling readouts. |
| Functional antagonism. | Some S1P receptor agonists can induce receptor internalization and degradation, leading to a loss of signaling over time.[5] |
Data Presentation: S1P Receptor Agonist Selectivity
The following table summarizes the selectivity profile of a well-characterized S1P5 agonist, A-971432.
| Compound | S1P5 EC50 (nM) | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | Selectivity (Fold vs. S1P1) | Selectivity (Fold vs. S1P2-4) |
| A-971432 | 4.1 (cAMP assay) | >246 | >10,000 | >10,000 | >10,000 | >60 | >1600 |
| 5.7 (GTPγS assay) |
Data sourced from R&D Systems and Tocris Bioscience product datasheets.
Experimental Protocols
GTPγS Binding Assay for S1P5 Receptor Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein activation.[7]
Materials:
-
Cell membranes prepared from cells overexpressing human S1P5.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
S1P5 agonist (test compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% (w/v) BSA.
-
Scintillation cocktail.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and dilute to the desired concentration (typically 5-20 µg of protein per well) in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
S1P5 agonist at various concentrations.
-
10 µM GDP (to ensure G-proteins are in their inactive state).
-
Cell membranes.
-
-
Incubation: Incubate the plate for 15-20 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to all wells.
-
Reaction Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding, determined in the presence of 10 µM unlabeled GTPγS) against the agonist concentration to determine EC50 values.
BRET-based cAMP Assay for S1P5-mediated Gαi Signaling
This assay monitors changes in intracellular cAMP levels using a bioluminescence resonance energy transfer (BRET) sensor, such as CAMYEL (cAMP sensor using YFP-Epac-RLuc), to assess the activation of Gαi-coupled receptors like S1P5.
Materials:
-
HEK293 cells co-transfected with human S1P5 and a BRET-based cAMP sensor.
-
Coelenterazine-h (BRET substrate).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
S1P5 agonist (test compound).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
96-well white, clear-bottom plates.
Procedure:
-
Cell Seeding: Seed the transfected cells in the 96-well plates and grow to 80-90% confluency.
-
Cell Preparation: On the day of the assay, wash the cells with assay buffer and pre-incubate for 30 minutes at 37°C.
-
Substrate Addition: Add coelenterazine-h to a final concentration of 5 µM and incubate for 5 minutes.
-
Agonist Stimulation: Add the S1P5 agonist at various concentrations and incubate for a further 5-10 minutes.
-
Forskolin Stimulation: Add forskolin to a final concentration of 10 µM to all wells to stimulate cAMP production.
-
BRET Measurement: Immediately measure the BRET signal using a plate reader capable of simultaneous dual-emission detection (e.g., 475 nm for Renilla luciferase and 535 nm for YFP).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio upon agonist addition (in the presence of forskolin) indicates Gαi activation and subsequent inhibition of adenylyl cyclase. Plot the change in BRET ratio against the agonist concentration to determine EC50 values.
Visualizations
Caption: S1P5 receptor signaling pathway upon agonist binding.
Caption: Experimental workflow for the GTPγS binding assay.
Caption: Logical workflow for troubleshooting unexpected cellular effects.
References
- 1. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Improving the Selectivity of S1P5 Receptor Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the selectivity of Sphingosine-1-Phosphate 5 (S1P5) receptor agonists.
Frequently Asked Questions (FAQs)
Q1: My novel compound shows potent agonism at S1P5, but also significant activity at the S1P1 receptor. What are the initial steps to troubleshoot this lack of selectivity?
A1: Off-target activity, particularly at the S1P1 receptor, is a common challenge. Initial troubleshooting should focus on verifying the integrity of your primary assay and exploring the structural basis for dual activity.
-
Re-evaluate Primary Screening Data: Confirm the initial hit identification and potency values. Ensure that the signal-to-background ratio and Z'-factor for your assay were optimal during the screen.
-
Confirm Compound Identity and Purity: Use techniques like LC-MS and NMR to confirm the chemical structure and purity of your compound. Impurities could be responsible for the observed off-target effects.
-
Orthogonal Assays: Test the compound in a different assay format to rule out technology-specific artifacts. For example, if your primary screen was a calcium mobilization assay, validate the findings using a β-arrestin recruitment or GTPγS binding assay.
-
Structural Analysis: There are five amino acid differences between the orthosteric binding sites of S1P1 and S1P5.[1] Analyze the crystal structures of both receptors to identify key residues that might interact differently with your compound. This can provide insights for structure-activity relationship (SAR) studies to improve selectivity.
Q2: I am observing high variability between replicate wells in my S1P5 functional assay, making it difficult to determine accurate EC50 values. What are the likely causes and solutions?
A2: High variability can obscure true compound activity. The issue often lies in cell health, reagent handling, or assay setup.
-
Cell Health and Density: Ensure your cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can respond erratically. Perform a cell viability assay (e.g., Trypan Blue) before each experiment.[2]
-
Reagent Preparation: Poorly soluble compounds can lead to inconsistent concentrations in assay wells. Ensure your compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Incubation Times and Temperatures: Suboptimal incubation times or temperature fluctuations can affect receptor activation and downstream signaling. Optimize these parameters by performing time-course and temperature-gradient experiments.[2]
-
Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in reagent concentration. To mitigate this, avoid using the outer wells or ensure proper humidification during incubation.
Q3: My selective S1P5 agonist shows lower than expected potency in a cell-based assay compared to its binding affinity in a radioligand binding assay. What could be causing this discrepancy?
A3: A disconnect between binding affinity (Ki) and functional potency (EC50) can arise from several factors related to the complexities of cell-based signaling.
-
Receptor Reserve: The cell line used may have a low density of S1P5 receptors, meaning that a larger proportion of receptors need to be occupied to elicit a maximal response. This can lead to a rightward shift in the dose-response curve and a higher EC50 value.
-
G Protein Coupling Efficiency: S1P5 couples mainly to Gαi.[3] The efficiency of G protein coupling and downstream signal amplification can vary between cell lines and can be influenced by the specific agonist.
-
Assay-Specific Factors: The choice of functional assay can impact the observed potency. For instance, a GTPγS binding assay measures an early event in G protein activation, while a downstream reporter gene assay integrates the signal over a longer period, which can affect the apparent potency.
-
Compound Properties: The compound's cell permeability and stability in the assay medium can also contribute to discrepancies between binding and functional assays.
Troubleshooting Guides
Guide 1: Distinguishing S1P5 Agonism from S1P1 Off-Target Effects
Problem: A compound intended for S1P5 shows potent activity in a primary screen, but follow-up characterization reveals S1P1 agonism, which is associated with side effects like bradycardia.[4][5]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting S1P1 off-target activity.
Detailed Steps:
-
Purity Confirmation: Before extensive biological characterization, verify the purity of your compound to eliminate the possibility of active contaminants.
-
Comprehensive Selectivity Profiling: Test the compound against all five S1P receptor subtypes (S1P1-5) in both binding and functional assays to quantify its selectivity profile.
-
Data Comparison: Directly compare the binding affinities (Ki) and functional potencies (EC50) for S1P5 and S1P1. A high selectivity ratio (Ki S1P1 / Ki S1P5) is desired.
-
Structure-Based Design: Leverage the known crystal structures of S1P1 and S1P5 to identify differences in the ligand-binding pockets.[6][7] This can guide medicinal chemistry efforts to introduce modifications that favor interaction with S1P5 over S1P1.
Guide 2: Optimizing a Calcium Mobilization Assay for S1P5
Problem: A calcium mobilization assay for S1P5 is suffering from a low signal window and high background, making it difficult to identify true hits.
Troubleshooting Workflow:
Caption: Workflow for optimizing a calcium mobilization assay.
Detailed Steps:
-
Cell Line Verification: S1P5 primarily couples to Gαi, which does not directly stimulate calcium release.[3] For a calcium mobilization assay, you may need to use a cell line co-expressing a promiscuous G protein like Gα16 or a chimeric G protein (e.g., Gαqi5) that redirects the signal through the PLC/IP3/Ca2+ pathway.
-
Dye Loading: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature to ensure maximal signal with minimal cytotoxicity.
-
Assay Buffer: Include probenecid (B1678239) in the assay buffer to inhibit organic anion transporters, which can extrude the dye from the cells and increase background fluorescence.
-
Controls and Instrument: Ensure your positive control (e.g., a known S1P5 agonist or S1P itself) gives a robust signal and that your instrument's sensitivity settings are optimized.
Data Presentation
Table 1: Selectivity Profile of S1P Receptor Modulators
| Compound | S1P1 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | Selectivity for S1P5 over S1P1 | Reference |
| Fingolimod-P | Potent Agonist | Potent Agonist | Potent Agonist | Potent Agonist | Non-selective | [5][8] |
| Ozanimod | 0.44 | >10,000 | >10,000 | 0.27 | ~1.6-fold | [1] |
| Siponimod | 0.39 | 1,100 | >10,000 | 0.23 | ~1.7-fold | [1] |
| Etrasimod | 5.48 | >10,000 | 120 | 0.52 | ~10.5-fold | [1] |
| Compound 15 (Antagonist) | >5,000 | >10,000 | >10,000 | 0.1 | >50,000-fold | [9] |
Table 2: Binding Affinities of S1P Receptor Modulators
| Compound | S1P1 Ki (nM) | S1P5 Ki (nM) | Selectivity for S1P5 over S1P1 | Reference |
| Compound 3 (Antagonist) | >5,000 | 1.4 | >3,571-fold | [9] |
| Compound 15 (Antagonist) | >5,000 | 4.4 | >1,136-fold | [9] |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins upon agonist binding to a GPCR.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing human S1P5.
-
Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, add cell membranes, various concentrations of the test compound, and 10 µM GDP.
-
Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.
-
Detection: Wash the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
Protocol 2: β-Arrestin Recruitment Assay (e.g., Tango Assay)
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
-
Cell Plating: Plate cells engineered to co-express the S1P5 receptor fused to a transcription factor and a β-arrestin-protease fusion protein.
-
Compound Addition: Add serial dilutions of the test compound to the cells and incubate for 5 hours at 37°C.
-
Substrate Addition: Add a substrate for the protease (e.g., a luciferase substrate) to the wells.
-
Incubation: Incubate for 2 hours at room temperature in the dark.
-
Detection: Measure the luminescence signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and calculate the EC50.
Signaling Pathways
Caption: Simplified S1P5 signaling pathway.[3][10]
References
- 1. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors [ideas.repec.org]
- 8. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Overcoming poor solubility of S1P5 receptor agonists in vitro
Technical Support Center: S1P5 Receptor Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the poor in vitro solubility of S1P5 receptor agonists.
Troubleshooting Guide
Problem: My S1P5 agonist is precipitating in the aqueous assay buffer.
Poor aqueous solubility is a common challenge for many small molecule S1P5 agonists. Precipitation can lead to inaccurate and unreliable results in in vitro assays. Here are some troubleshooting steps to address this issue:
1. Optimize the Solvent System
-
Dimethyl Sulfoxide (B87167) (DMSO): DMSO is a powerful and widely used solvent for hydrophobic compounds.[1] However, high concentrations can be toxic to cells.[2][3][4] It is crucial to determine the optimal DMSO concentration for your specific cell line and assay.
-
Recommendation: Start by preparing a high-concentration stock solution of your agonist in 100% DMSO. Then, perform serial dilutions in your assay buffer to achieve the desired final concentrations. Aim for a final DMSO concentration in your assay that is typically below 1%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.[2][3] Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.
-
-
Alternative Solvents: If DMSO is not suitable, other organic solvents like ethanol, methanol, or polyethylene (B3416737) glycol (PEG) can be considered.[5] However, their compatibility with your specific assay and cell type must be validated.
2. Employ Solubilizing Agents
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, allowing them to encapsulate hydrophobic drug molecules and increase their aqueous solubility.[6][7] Different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) can be screened to find the most effective one for your agonist.[8][9]
-
Recommendation: Prepare a stock solution of the cyclodextrin (B1172386) in your assay buffer. Then, add your agonist (either neat or as a concentrated DMSO stock) to the cyclodextrin solution and allow it to equilibrate, often with gentle agitation, to facilitate the formation of the inclusion complex.
-
-
Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-127 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that can solubilize hydrophobic compounds.[5]
-
Recommendation: Use surfactants at the lowest effective concentration to avoid potential interference with cellular membranes or assay components.
-
3. Modify Assay Conditions
-
Incorporate Serum: Fetal bovine serum (FBS) contains albumin and other proteins that can bind to and help solubilize hydrophobic compounds.
-
Recommendation: If your assay protocol allows, consider including a low percentage of FBS (e.g., 0.1-1%) in your assay buffer. Be aware that serum components could also interact with the S1P5 receptor or other assay components, so appropriate controls are necessary.
-
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.
-
Recommendation: If your agonist has acidic or basic functional groups, test a range of pH values for your assay buffer (while ensuring the pH remains within the physiological tolerance of your cells) to see if solubility can be improved.
-
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO I can use in my cell-based assay?
The maximum tolerated DMSO concentration is highly cell-type dependent.[2] While some robust cell lines might tolerate up to 1% DMSO for short incubation periods, it is generally recommended to keep the final concentration at or below 0.1% to avoid off-target effects and cytotoxicity.[3] It is essential to perform a DMSO tolerance test for your specific cell line by measuring cell viability across a range of DMSO concentrations.
Q2: How do I choose the right solubilizing agent for my S1P5 agonist?
The choice of solubilizing agent depends on the physicochemical properties of your specific agonist and the requirements of your assay.
-
Cyclodextrins are a good first choice for many hydrophobic small molecules and are generally well-tolerated by cells.[6][7]
-
Surfactants can be very effective but may have a higher potential to interfere with cell membranes and protein function.
-
It is often necessary to empirically test a small panel of solubilizing agents to find the one that provides the best balance of solubility enhancement and minimal assay interference.
Q3: Can I use a combination of solubilization techniques?
Yes, in some cases, a combination of approaches can be more effective. For example, you might use a low concentration of DMSO in combination with a cyclodextrin to achieve the desired solubility.[9] When combining methods, it is crucial to validate that the combination does not negatively impact your assay performance.
Q4: My compound seems to be soluble, but I am still not seeing any activity. What could be the problem?
If you have addressed the solubility issues and are confident your compound is in solution, other factors could be at play:
-
Compound Stability: Your agonist may be degrading in the aqueous buffer over the course of the experiment. You can assess compound stability by incubating it in the assay buffer for the duration of the experiment and then analyzing its integrity by HPLC or LC-MS.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the activity of your compound. Consider using a more sensitive downstream readout or a different assay format.
-
Receptor Expression: Ensure that the cells you are using express sufficient levels of the S1P5 receptor.
-
Incorrect Mechanism of Action: It's possible the compound does not act as an agonist at the S1P5 receptor. Consider testing it for antagonistic or allosteric modulatory activity.
Data Presentation
Table 1: Comparison of Solubilization Strategies
| Strategy | Typical Concentration | Advantages | Disadvantages |
| DMSO | < 0.5% (v/v) | High solubilizing power for many compounds.[1] | Can be cytotoxic at higher concentrations.[2][4] |
| Ethanol | < 1% (v/v) | Less toxic than DMSO for some cell lines. | Lower solubilizing power than DMSO for highly hydrophobic compounds. |
| Cyclodextrins | 1-10 mM | Generally low cytotoxicity, can improve bioavailability.[6] | Can sometimes co-precipitate with the drug.[9] |
| Tween® 20/80 | 0.01-0.1% (v/v) | Effective at low concentrations. | Can interfere with cell membranes and some assay readouts. |
| Pluronic® F-127 | 0.01-0.1% (w/v) | Forms micelles to encapsulate hydrophobic drugs.[5] | Can have temperature-dependent effects on viscosity. |
| Bovine Serum Albumin (BSA) | 0.1-1% (w/v) | Can mimic in vivo conditions, binds to and solubilizes compounds. | Can interfere with receptor-ligand binding. |
Experimental Protocols
Protocol 1: GTPγS Binding Assay for S1P5 Receptor Activation
The GTPγS binding assay is a functional assay that measures the activation of G proteins coupled to a receptor of interest.[10][11] Since S1P5 couples to Gi and G12/13, this assay is well-suited to measure agonist-induced activation.[12]
Materials:
-
Cell membranes prepared from cells overexpressing the human S1P5 receptor.
-
[35S]GTPγS (radiolabeled GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
S1P5 agonist (solubilized as described above).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Thaw the S1P5-expressing cell membranes on ice.
-
In a 96-well plate, add 50 µL of assay buffer containing the desired concentration of your S1P5 agonist.
-
Add 25 µL of assay buffer containing the S1P5 membranes (typically 5-20 µg of protein per well).
-
Add 25 µL of assay buffer containing [35S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding, determined in the presence of excess unlabeled GTPγS) as a function of agonist concentration to determine EC50 and Emax values.
Protocol 2: β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated S1P5 receptor, a key event in GPCR signaling and desensitization.[13][14] Various commercial platforms are available for this assay, often utilizing enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).[14][15]
Materials:
-
A stable cell line co-expressing the S1P5 receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary component.
-
Assay medium (e.g., serum-free DMEM).
-
S1P5 agonist (solubilized appropriately).
-
Detection reagents specific to the assay platform (e.g., chemiluminescent substrate).
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements.
Procedure:
-
Seed the engineered cells into the assay plate at an appropriate density and allow them to attach overnight.
-
Carefully remove the culture medium and replace it with assay medium containing the desired concentrations of your S1P5 agonist. Include a vehicle control.
-
Incubate the plate at 37°C in a CO2 incubator for the recommended time (typically 60-90 minutes).
-
Equilibrate the plate to room temperature.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for the specified time (e.g., 60 minutes) to allow the signal to develop.
-
Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the fold-change in luminescence as a function of agonist concentration to determine the EC50 and Emax.
Mandatory Visualization
Caption: S1P5 receptor signaling pathways.
Caption: Troubleshooting workflow for poor agonist solubility.
References
- 1. Dimethyl Sulfoxide as a Biocompatible Extractant for Enzymatic Bioluminescent Toxicity Assays: Experimental Validation and Molecular Dynamics Insights | MDPI [mdpi.com]
- 2. btsjournals.com [btsjournals.com]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in S1P5 functional assays
Welcome to the technical support center for Sphingosine-1-Phosphate Receptor 5 (S1P5) functional assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure the reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in S1P5 functional assays?
A1: Inconsistent results in S1P5 functional assays can stem from several factors. Key sources of variability include:
-
Ligand Preparation and Stability: Sphingosine-1-phosphate (S1P) can be challenging to work with due to its lipid nature and potential for degradation. Improper solubilization and storage can lead to inconsistent concentrations and activity.
-
Cell Health and Density: The physiological state of the cells is critical. Variations in cell viability, passage number, and plating density can significantly impact receptor expression levels and downstream signaling responses.[1][2][3]
-
Receptor Expression Levels: The level of S1P5 expression in the chosen cell line can affect the assay window and sensitivity. Low or variable expression can lead to weak or inconsistent signals.
-
Assay-Specific Conditions: Each functional assay (e.g., GTPγS, cAMP, β-arrestin) has its own set of critical parameters, such as incubation times, temperatures, and buffer components, that must be optimized.
Q2: I am observing a high background signal in my cAMP assay. What are the likely causes and solutions?
A2: High background in a cAMP assay can mask the specific signal from S1P5 activation. Common causes and troubleshooting steps are outlined below.
| Potential Cause | Troubleshooting Solution |
| Constitutive Receptor Activity | Some cell lines may exhibit high basal S1P5 activity. Consider using a cell line with lower endogenous receptor expression or pretreating with an inverse agonist to reduce basal signaling. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of all assay reagents, including the anti-cAMP antibody and the labeled cAMP tracer, to find the optimal balance that minimizes background while maintaining a robust signal window. |
| Insufficient Washing | Inadequate washing steps can leave behind unbound reagents that contribute to background noise.[4] Increase the number and vigor of wash steps. |
| Phosphodiesterase (PDE) Activity | Endogenous PDEs degrade cAMP, and high PDE activity can lead to a compressed assay window, making the background appear relatively high. Ensure a sufficient concentration of a broad-spectrum PDE inhibitor, like IBMX, is used. |
| Contamination | Microbial contamination of cell cultures or reagents can lead to non-specific assay signals. Maintain sterile techniques and regularly check for contamination. |
Q3: My GTPγS binding assay results are inconsistent. How can I improve the reliability of this assay?
A3: The GTPγS binding assay measures the initial step of G protein activation and is sensitive to several experimental variables.[5][6][7]
| Parameter | Optimization Strategy |
| Membrane Quality | Use freshly prepared cell membranes or ensure that frozen membranes have been stored properly at -80°C.[5] Repeated freeze-thaw cycles should be avoided. |
| GDP Concentration | The concentration of GDP is critical for regulating the basal binding of [³⁵S]GTPγS. Optimize the GDP concentration to minimize basal binding without significantly inhibiting agonist-stimulated binding.[8][9] |
| Divalent Cations (Mg²⁺) | Magnesium ions are essential for G protein activation. Titrate the Mg²⁺ concentration to find the optimal level for S1P5-mediated G protein coupling. |
| Incubation Time and Temperature | Optimize both the incubation time and temperature to ensure the reaction reaches a steady state without excessive degradation of the receptor or other assay components. |
| Non-Specific Binding | Determine non-specific binding by including a condition with a high concentration of unlabeled GTPγS.[9] If non-specific binding is high, consider optimizing the protein concentration or washing steps. |
Troubleshooting Guides
Issue 1: Low or No Signal in a β-Arrestin Recruitment Assay
A weak or absent signal in a β-arrestin recruitment assay can be frustrating. The following workflow can help diagnose the problem.
Issue 2: Inconsistent EC50 Values Across Different Assays
It is not uncommon to observe different potency (EC50) values for the same compound when tested in different S1P5 functional assays. This can be due to the distinct signaling pathways being measured.
Possible Explanations:
-
Signal Amplification: Assays measuring downstream events (e.g., cAMP) are subject to greater signal amplification than those measuring proximal events (e.g., GTPγS binding). This can lead to a leftward shift in the dose-response curve and a lower EC50 value.
-
Biased Agonism: Some ligands may preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent). This "biased agonism" will result in different potencies in assays that measure these distinct pathways.[10]
-
Receptor Reserve: The level of receptor expression can influence the apparent potency of an agonist. High receptor expression can lead to a "receptor reserve," where a maximal response is achieved with only a fraction of the receptors occupied, resulting in a lower EC50.
Experimental Protocols
GTPγS Binding Assay
This protocol is adapted for a 96-well format and measures the binding of [³⁵S]GTPγS to cell membranes expressing S1P5.
Materials:
-
Cell membranes prepared from cells expressing S1P5
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP
-
S1P ligand
-
Unlabeled GTPγS
-
Scintillation cocktail
-
96-well filter plates and vacuum manifold
Procedure:
-
Thaw cell membranes on ice. Dilute to the desired concentration in ice-cold Assay Buffer.
-
Prepare a master mix containing diluted membranes, GDP (optimized concentration, e.g., 10 µM), and [³⁵S]GTPγS (e.g., 0.1 nM).
-
Add the master mix to the wells of a 96-well plate.
-
Add the S1P ligand at various concentrations. For non-specific binding control wells, add unlabeled GTPγS (e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (e.g., Assay Buffer).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
cAMP Accumulation Assay
This protocol describes a competitive immunoassay for the detection of cAMP in whole cells.
Materials:
-
Cells expressing S1P5
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 0.1% BSA, pH 7.4
-
IBMX (phosphodiesterase inhibitor)
-
S1P ligand
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells once with pre-warmed Stimulation Buffer.
-
Pre-incubate the cells with IBMX (e.g., 500 µM) in Stimulation Buffer for 15-30 minutes at 37°C.
-
Add the S1P ligand at various concentrations. Include a positive control (e.g., forskolin) and a vehicle control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol and measure the signal using a plate reader.
β-Arrestin Recruitment Assay
This protocol outlines a general procedure for a cell-based β-arrestin recruitment assay using a commercially available system (e.g., enzyme fragment complementation).
Materials:
-
Cell line co-expressing S1P5 fused to a donor enzyme fragment and β-arrestin fused to an acceptor fragment.
-
Cell culture medium
-
Assay Buffer (e.g., serum-free medium)
-
S1P ligand
-
Substrate for the complemented enzyme
Procedure:
-
Plate the cells in a 96-well assay plate and allow them to attach overnight.
-
Replace the culture medium with Assay Buffer and incubate for 1-2 hours to reduce background from serum components.
-
Add the S1P ligand at various concentrations.
-
Incubate for 60-90 minutes at 37°C.
-
Add the enzyme substrate according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescent or fluorescent signal using a plate reader.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Cell density dependent plating efficiency affects outcome and interpretation of colony forming assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brain Penetrance of S1P5 Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing Sphingosine-1-Phosphate 5 (S1P5) agonists with improved central nervous system (CNS) penetration.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good brain penetrance for S1P5 agonists?
The principal obstacle to delivering S1P5 agonists to the CNS is the blood-brain barrier (BBB).[1][2] This highly selective barrier is composed of endothelial cells connected by tight junctions that restrict the passage of most molecules from the bloodstream into the brain.[1] Key challenges include:
-
Low Passive Permeability: Many small molecules struggle to passively diffuse across the lipid membranes of the BBB endothelial cells.
-
Active Efflux: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics, including potential drug candidates, back into the bloodstream, thereby limiting their brain accumulation.[3]
-
Physicochemical Properties: The inherent physicochemical properties of a molecule, such as high molecular weight, low lipophilicity, and a high number of hydrogen bond donors, can significantly hinder its ability to cross the BBB.[4]
Q2: What are the key strategies to improve the brain penetrance of our S1P5 agonist?
Several strategies can be employed to enhance the CNS penetration of your S1P5 agonist:
-
Optimize Physicochemical Properties: Medicinal chemistry efforts can focus on modifying the molecule to have more "brain-like" properties. This includes increasing lipophilicity (logP), reducing molecular weight (ideally below 450 Da), minimizing the number of hydrogen bond donors, and reducing the polar surface area.[4]
-
Reduce Efflux by P-glycoprotein: Structural modifications can be made to reduce the affinity of the S1P5 agonist for efflux transporters like P-gp. Interestingly, some S1P receptor modulators have been shown to inhibit P-gp activity, which could be a beneficial secondary effect.[5]
-
Prodrug Approach: A prodrug strategy involves chemically modifying the S1P5 agonist to create a more lipophilic and BBB-permeable entity. Once in the brain, the prodrug is metabolized to release the active agonist.
Q3: How does S1P5 receptor activation on brain cells contribute to BBB integrity?
S1P5 receptors are expressed on brain endothelial cells, which form the core of the BBB.[6][7] Activation of S1P5 on these cells has been shown to enhance barrier integrity.[7][8] This is achieved by strengthening the tight junctions between the endothelial cells, thereby reducing paracellular permeability.[7] This maintenance of a quiescent state in the brain's endothelial cells helps to control the passage of substances and immune cells into the CNS.[9]
Q4: What are the primary signaling pathways activated by S1P5 agonists in the CNS?
S1P5 receptors are G-protein coupled receptors (GPCRs) that can signal through different pathways depending on the cell type and its developmental stage.[10]
-
In Oligodendrocytes: S1P5 is highly expressed in oligodendrocytes.[6][10] In immature oligodendrocytes, S1P5 activation can lead to process retraction via the Gα12/13-Rho-ROCK signaling pathway.[11][12] Conversely, in mature oligodendrocytes, S1P5 signaling promotes cell survival through a pertussis toxin-sensitive Gαi-Akt pathway.[10]
-
In Brain Endothelial Cells: Activation of S1P5 on brain endothelial cells contributes to the maintenance of BBB integrity and an immunoquiescent state by reducing the activation of the transcription factor NF-κB.[9]
Troubleshooting Guides
Problem 1: My S1P5 agonist shows good in vitro permeability in the PAMPA-BBB assay but has low brain exposure in vivo.
This is a common issue that often points to factors not accounted for in the simplified in vitro model.
| Potential Cause | Troubleshooting Step |
| Active Efflux by P-glycoprotein (P-gp) | The PAMPA-BBB assay primarily measures passive permeability and does not account for active transport. Your compound is likely a substrate for P-gp or other efflux transporters at the BBB. Solution: Test your compound in an in vitro model that includes efflux transporters, such as the MDCKII-MDR1 assay.[13] If it is a P-gp substrate, medicinal chemistry efforts will be needed to modify the structure to reduce its affinity for the transporter. |
| High Plasma Protein Binding | Only the unbound fraction of a drug in the plasma is available to cross the BBB. High plasma protein binding can severely limit the amount of free drug available for brain penetration, even with good passive permeability. Solution: Determine the plasma protein binding of your compound. If it is excessively high, consider structural modifications to reduce it. |
| Rapid Metabolism | The compound may be rapidly metabolized in vivo, leading to low plasma concentrations and consequently low brain exposure. Solution: Conduct in vivo pharmacokinetic studies to determine the half-life and clearance of your compound. If metabolism is rapid, a prodrug approach or structural modifications to block metabolic sites may be necessary. |
Problem 2: I am observing high variability in my in vivo microdialysis results for brain drug concentration.
High variability in microdialysis experiments can arise from several factors related to the surgical procedure and the experimental setup.
| Potential Cause | Troubleshooting Step |
| Inconsistent Probe Placement | The exact location of the microdialysis probe in the brain can significantly impact the measured concentrations. Solution: Ensure consistent and accurate stereotaxic surgery for probe implantation. Histological verification of the probe placement at the end of each experiment is crucial to confirm its correct location. |
| Trauma from Probe Insertion | The insertion of the microdialysis probe can cause local tissue damage and inflammation, affecting the microenvironment and drug distribution. Solution: Allow for a sufficient recovery period (at least 24-48 hours) after surgery before starting the microdialysis experiment to allow the tissue to stabilize.[14] |
| Fluctuations in Probe Recovery | The efficiency of the microdialysis probe (its "recovery") can change over the course of an experiment. Solution: Calibrate the probe in vivo using the retrodialysis method before and after the experiment to account for any changes in recovery.[15] |
| Animal Stress | Stress can alter physiological parameters, including blood flow to the brain, which can affect drug delivery. Solution: Handle the animals gently and allow them to acclimatize to the experimental setup to minimize stress. |
Quantitative Data Summary
The following table summarizes the brain-to-plasma ratios of some S1P receptor modulators. A higher ratio indicates better brain penetration.
| Compound | S1P Receptor Selectivity | Brain-to-Plasma Ratio | Species | Reference |
| Compound 15 (Antagonist) | S1P5 selective | 0.67 (at 2h), 0.66 (at 7h), 0.83 (at 24h) | Rat | [16] |
| A-971432 (Agonist) | S1P5 selective | Described as having "excellent CNS exposure" | Preclinical species | [8] |
| Ozanimod | S1P1, S1P5 | Crosses the BBB | Not specified | [17] |
| Siponimod | S1P1, S1P5 | Crosses the BBB | Not specified |
Note: Quantitative data for brain-to-plasma ratios of selective S1P5 agonists are limited in publicly available literature. The data for the S1P5 antagonist is provided as an example of achievable brain penetration for this target class.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB
This protocol provides a general guideline for assessing the passive permeability of a compound across an artificial BBB model.
-
Prepare the Donor and Acceptor Plates:
-
The acceptor plate wells are filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) that may contain a "sink" component to mimic brain tissue.[5]
-
The filter of the donor plate is coated with a lipid solution (e.g., porcine brain lipid extract in an organic solvent) to form the artificial membrane.[18]
-
-
Prepare the Test Compound Solution:
-
Perform the Assay:
-
Add the test compound solution to the donor wells.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at a controlled temperature (e.g., room temperature or 37°C).[19]
-
-
Analyze the Results:
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following formula: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
-
In Vivo Microdialysis in Rodents
This protocol outlines the key steps for measuring the unbound concentration of an S1P5 agonist in the brain of a freely moving rodent.
-
Surgical Implantation of the Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula into the specific brain region of interest (e.g., striatum, hippocampus).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Probe Insertion and Equilibration:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours to establish a stable baseline.
-
-
Sample Collection:
-
Administer the S1P5 agonist to the animal (e.g., via intravenous or oral route).
-
Collect the dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
-
Sample Analysis:
-
Analyze the concentration of the S1P5 agonist in the dialysate samples using a highly sensitive analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
The measured concentration in the dialysate represents the unbound concentration of the drug in the brain's extracellular fluid.
-
Correct the dialysate concentrations for the in vivo recovery of the probe, which can be determined using the retrodialysis method.[15]
-
Visualizations
Caption: S1P5 Signaling in CNS Cells.
Caption: Workflow for Assessing Brain Penetrance.
References
- 1. researchgate.net [researchgate.net]
- 2. CNS drug discovery: challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of S1PR5 with A-971432, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. paralab.es [paralab.es]
- 6. Sphingosine-1-Phosphate Receptor Modulators and Oligodendroglial Cells: Beyond Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate receptor 5 mediates the immune quiescence of the human brain endothelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repub.eur.nl [repub.eur.nl]
- 10. Edg8/S1P5: an oligodendroglial receptor with dual function on process retraction and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of sphingosine-1-phosphate receptor S1P5 inhibits oligodendrocyte progenitor migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methodological issues in microdialysis sampling for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of microdialysis to the pharmacokinetics of analgesics: problems with reduction of dialysis efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tuning the predictive capacity of the PAMPA-BBB model - PubMed [pubmed.ncbi.nlm.nih.gov]
S1P5 Receptor Agonist Toxicity Assessment: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S1P5 receptor agonists in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary cell types that endogenously express the S1P5 receptor and are suitable for toxicity studies?
A1: The S1P5 receptor is predominantly expressed in the nervous and immune systems.[1][2][3] Therefore, the most relevant primary cell types for studying S1P5 agonist toxicity include:
-
Oligodendrocytes and Oligodendrocyte Precursor Cells (OPCs): These are key cell types in the central nervous system where S1P5 is highly expressed.[4][5]
-
Natural Killer (NK) Cells: S1P5 plays a crucial role in NK cell trafficking and function.[6]
-
Astrocytes: While expression levels may be lower than in oligodendrocytes, astrocytes are also a relevant cell type in the CNS to consider for toxicity screening.[5]
-
Primary Neurons: Although S1P5 expression is less characterized in neurons compared to glial cells, assessing neurotoxicity is crucial for any CNS-targeting compound.
Q2: I am observing a biphasic or U-shaped dose-response curve in my cytotoxicity assay. What could be the cause?
A2: Biphasic dose-response curves, where a low concentration of an agonist shows a different effect (e.g., pro-survival) than a high concentration (e.g., cytotoxic), can be encountered with GPCR modulators.[7][8][9] Potential reasons include:
-
Differential G-protein coupling: At different concentrations, the S1P5 agonist might preferentially couple to different G-proteins (e.g., Gαi vs. Gα12/13), leading to distinct downstream signaling and cellular outcomes.
-
Receptor desensitization: Prolonged or high-concentration agonist exposure can lead to receptor internalization and desensitization, altering the cellular response.
-
Off-target effects: At higher concentrations, the agonist may interact with other S1P receptor subtypes or unrelated targets, causing a different biological effect.[10]
-
Activation of opposing signaling pathways: The agonist might simultaneously activate a pro-survival pathway at low concentrations and a pro-apoptotic pathway at higher concentrations.
Q3: My S1P5 agonist is precipitating in the cell culture medium. How can I improve its solubility?
A3: Poor aqueous solubility is a common issue with small molecule compounds. Here are some strategies to address this:
-
Use of a stock solution in an organic solvent: Prepare a high-concentration stock solution in a solvent like DMSO. When diluting into your aqueous cell culture medium, ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions of the stock solution into the medium to prevent rapid precipitation.
-
Pre-warming the medium: Warming the cell culture medium to 37°C before adding the agonist stock can sometimes improve solubility.
-
Vortexing during dilution: Immediately after adding the stock solution to the medium, vortex or mix thoroughly to ensure rapid and uniform dispersion.
Troubleshooting Guides
Issue 1: High background or inconsistent results in cytotoxicity assays.
-
Possible Cause: Contamination of primary cell cultures (bacterial, fungal, or mycoplasma).
-
Solution:
-
Microscopic Examination: Regularly inspect your cultures for any signs of contamination, such as turbidity, color change of the medium, or visible microorganisms.
-
Mycoplasma Testing: Routinely test your cultures for mycoplasma contamination using PCR-based or fluorescence-based methods.
-
Aseptic Technique: Strictly adhere to aseptic techniques during all cell handling procedures.[11]
-
Quarantine: Isolate any suspected contaminated cultures immediately to prevent cross-contamination.
-
Issue 2: Unexpected or conflicting cytotoxicity results between different assays.
-
Possible Cause: Different cytotoxicity assays measure different cellular parameters.
-
Solution:
-
Understand the Assay Principle:
-
MTT/XTT assays measure metabolic activity, which may not always directly correlate with cell death.
-
LDH assays measure the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
ATP-based assays measure intracellular ATP levels, which reflect cell viability.
-
-
Orthogonal Validation: Use at least two different cytotoxicity assays based on different principles to confirm your results. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH).
-
Time-Course Experiments: The kinetics of cell death can vary. Perform time-course experiments to identify the optimal time point for detecting cytotoxicity.
-
Issue 3: No observable toxicity even at high agonist concentrations.
-
Possible Cause 1: The S1P5 agonist is not cytotoxic to the specific primary cell type being tested under the experimental conditions.
-
Solution:
-
Positive Control: Include a known cytotoxic compound as a positive control to ensure the assay is working correctly.
-
Functional Assays: Confirm that the agonist is active on the S1P5 receptor in your cell type using a functional assay (e.g., migration assay, cAMP measurement).
-
-
Possible Cause 2: Agonist instability in the culture medium.
-
Solution:
-
Fresh Preparation: Prepare fresh dilutions of the agonist for each experiment.
-
Stability Assessment: If instability is suspected, the stability of the compound in the cell culture medium over time can be assessed using analytical methods like HPLC.
-
Data Presentation
The following tables provide illustrative quantitative data on the toxicity of hypothetical S1P5 agonists in different primary cell cultures. This data is for representative purposes and may not reflect the toxicity of all S1P5 agonists.
Table 1: Cytotoxicity of S1P5 Agonists in Primary Rat Oligodendrocytes (48h incubation)
| Compound | Assay Type | Endpoint | IC50 (µM) |
| S1P5 Agonist A | MTT | Metabolic Activity | > 50 |
| S1P5 Agonist A | LDH | Membrane Integrity | 35.2 |
| S1P5 Agonist B | MTT | Metabolic Activity | 22.5 |
| S1P5 Agonist B | LDH | Membrane Integrity | 15.8 |
| Staurosporine (Control) | MTT | Metabolic Activity | 0.1 |
| Staurosporine (Control) | LDH | Membrane Integrity | 0.08 |
Table 2: Cytotoxicity of S1P5 Agonists in Primary Human Natural Killer (NK) Cells (24h incubation)
| Compound | Assay Type | Endpoint | EC50 (µM) |
| S1P5 Agonist C | ATP-based | Cell Viability | 45.1 |
| S1P5 Agonist C | Caspase-3/7 Glo | Apoptosis | 28.9 |
| S1P5 Agonist D | ATP-based | Cell Viability | > 50 |
| S1P5 Agonist D | Caspase-3/7 Glo | Apoptosis | > 50 |
| Doxorubicin (Control) | ATP-based | Cell Viability | 1.2 |
| Doxorubicin (Control) | Caspase-3/7 Glo | Apoptosis | 0.8 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of primary cells.
Materials:
-
Primary cell culture in a 96-well plate
-
S1P5 agonist stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader for absorbance at 570 nm
Procedure:
-
Culture primary cells in a 96-well plate to the desired confluency.
-
Treat cells with various concentrations of the S1P5 agonist and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Primary cell culture in a 96-well plate
-
S1P5 agonist stock solution
-
LDH cytotoxicity assay kit
-
Lysis buffer (usually 10X, provided in the kit) for maximum LDH release control
-
Plate reader for absorbance at 490 nm
Procedure:
-
Culture primary cells in a 96-well plate. Include wells for "spontaneous LDH release" (vehicle control) and "maximum LDH release".
-
Treat cells with various concentrations of the S1P5 agonist and a vehicle control for the desired duration.
-
30 minutes before the end of the incubation, add lysis buffer to the "maximum LDH release" control wells.
-
Centrifuge the plate at 200 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100
Protocol 3: ATP-based Luminescence Assay for Cell Viability
This assay quantifies cell viability by measuring intracellular ATP levels.
Materials:
-
Primary cell culture in an opaque-walled 96-well plate
-
S1P5 agonist stock solution
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed primary cells in an opaque-walled 96-well plate.
-
Treat cells with various concentrations of the S1P5 agonist and a vehicle control for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Visualizations
References
- 1. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. What are S1PR5 agonists and how do they work? [synapse.patsnap.com]
- 4. Activation of sphingosine-1-phosphate receptor S1P5 inhibits oligodendrocyte progenitor migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bi-phasic dose response in the preclinical and clinical developments of sigma-1 receptor ligands for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Controlling for S1P Receptor Subtype Cross-Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to sphingosine-1-phosphate (S1P) receptor subtype cross-reactivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is S1P receptor subtype cross-reactivity and why is it a concern?
A1: Sphingosine-1-phosphate (S1P) signals through five different G protein-coupled receptors (GPCRs), known as S1P1 through S1P5.[1] These receptors are often co-expressed in various tissues and cell types and can trigger overlapping or distinct signaling pathways.[1][2] Cross-reactivity occurs when a pharmacological modulator (agonist or antagonist) is not entirely specific for one receptor subtype and binds to others, leading to off-target effects. This is a significant concern because it can confound experimental results, making it difficult to attribute a biological response to a single receptor subtype and potentially leading to misinterpretation of a compound's mechanism of action.[3][4] For example, the first-generation S1P modulator, Fingolimod (FTY720), is non-selective and binds to S1P1, S1P3, S1P4, and S1P5.[2][5]
Q2: How can I determine the S1P receptor subtype selectivity of my compound?
A2: A combination of binding and functional assays is essential to determine the selectivity profile of a compound.
-
Radioligand Binding Assays: Competition binding assays are the gold standard for determining the binding affinity (Ki) of your compound for each of the five S1P receptor subtypes.[6] This involves using a radiolabeled ligand with known affinity for a specific receptor subtype and measuring how effectively your unlabeled compound displaces it.
-
Functional Assays: These assays measure the cellular response to receptor activation. Common functional assays for S1P receptors include:
-
GTPγS Binding Assays: This assay measures the activation of G proteins upon agonist binding and can determine the potency (EC50) and efficacy (Emax) of your compound at each receptor subtype.[7]
-
Calcium Mobilization Assays: S1P2 and S1P3 receptors couple to Gq, which triggers the release of intracellular calcium.[1] Measuring changes in intracellular calcium is a robust way to assess the functional activity of compounds targeting these subtypes.[8][9]
-
cAMP Assays: S1P1 primarily couples to Gi, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP) levels.[10][11]
-
Receptor Internalization Assays: Agonist binding can induce the internalization of S1P receptors, which can be quantified to assess compound activity.[10]
-
Q3: What are the main signaling pathways activated by the different S1P receptor subtypes?
A3: S1P receptors couple to various heterotrimeric G proteins to initiate downstream signaling cascades.
-
S1P1: Exclusively couples to the Gi/o family, leading to inhibition of adenylyl cyclase and activation of PI3K/Akt and MAPK/ERK pathways.[1][10]
-
S1P2: Couples to Gi/o, Gq, and G12/13. Activation can lead to calcium mobilization (via Gq) and RhoA activation (via G12/13), which influences cell migration and cytoskeletal dynamics.[1]
-
S1P3: Couples to Gi/o, Gq, and G12/13, similar to S1P2, and is also involved in calcium mobilization and RhoA activation.[1]
-
S1P4: Primarily couples to Gi/o and G12/13.
-
S1P5: Couples to Gi/o and G12/13.
The specific signaling outcome is highly dependent on the cell type and the complement of G proteins and downstream effectors present.[2]
Q4: Are there any truly selective S1P receptor modulators available?
A4: While no compound has absolute selectivity, several second-generation modulators offer significantly improved selectivity profiles compared to earlier ones like Fingolimod.[12] For example, Siponimod (BAF312) is selective for S1P1 and S1P5, while Ponesimod is selective for S1P1.[7][13] It is crucial to consult the latest literature and supplier data for the most up-to-date selectivity information for any given compound. A summary of some commonly used modulators is provided in the data tables below.
Troubleshooting Guides
Problem 1: My antagonist shows inhibitory effects in cells lacking the target S1P receptor subtype.
-
Question: I am using a reported S1P2 antagonist (JTE-013) and see inhibition of S1P-induced responses in S1P2 knockout cells. What could be happening?
-
Answer: This suggests that your antagonist may have off-target effects or that the observed response is not solely mediated by S1P2.
-
Possible Cause 1: Lack of Antagonist Specificity. Some widely used "selective" antagonists have been shown to have off-target effects.[3] For instance, JTE-013 has been reported to inhibit responses to other stimuli like endothelin-1 (B181129) and high KCl, and even inhibit S1P responses in S1P2 knockout mice, suggesting non-specific actions.[3][4]
-
Troubleshooting Steps:
-
Validate Antagonist Specificity: Test the antagonist against a panel of other GPCRs and ion channels to identify potential off-target activities.
-
Use a Structurally Unrelated Antagonist: Confirm your findings using a different S1P2 antagonist with a distinct chemical structure.
-
Utilize siRNA/shRNA Knockdown: In your wild-type cells, use RNA interference to knock down S1P2 expression. If the antagonist still shows an effect after successful knockdown, it is likely acting on another target.
-
Consider Ligand-Biased Signaling: The antagonist might be acting as an inverse agonist or a biased antagonist, affecting signaling pathways differently.[14]
-
-
Problem 2: I observe a response to an S1P1-selective agonist in a cell line that reportedly only expresses S1P3.
-
Question: My S1P1-selective agonist is causing calcium mobilization in a cell line thought to primarily express S1P3. Why would this happen?
-
Answer: This unexpected result could stem from several factors, from the compound's selectivity to the characterization of the cell line.
-
Possible Cause 1: Incomplete Agonist Selectivity. Even "selective" agonists have some degree of activity at other receptor subtypes, especially at higher concentrations. The high concentration of your agonist might be sufficient to activate S1P3.
-
Possible Cause 2: Undetected Endogenous Receptor Expression. The cell line may express low, but functionally relevant, levels of S1P1 that were not detected by previous analyses (e.g., qPCR with suboptimal primers).
-
Possible Cause 3: Receptor Heterodimerization. S1P receptors can form heterodimers (e.g., S1P1-S1P3), which can alter the pharmacological and signaling properties of the receptors. Agonist binding to S1P1 in a heterodimer could potentially trigger a conformational change that activates S1P3-mediated signaling.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the potency (EC50) of your agonist for the observed response. If the potency is significantly lower than its reported potency at S1P1, it is likely an off-target effect at S1P3.
-
Characterize Receptor Expression: Use multiple methods to confirm the S1P receptor expression profile of your cell line. Perform qPCR with validated primers and, if possible, a Western blot or flow cytometry with validated antibodies.
-
Use a Selective Antagonist: Pre-treat the cells with a selective S1P1 antagonist. If the agonist-induced response is blocked, it confirms the involvement of S1P1. Conversely, using a selective S1P3 antagonist can probe the involvement of S1P3.
-
Employ BRET/FRET Assays: Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) assays can be used to investigate potential receptor dimerization in living cells.[15][16]
-
-
Quantitative Data Summary
Table 1: Binding Affinities (Ki, nM) of S1P Receptor Modulators
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Reference(s) |
| Fingolimod-P | ~0.34 | >10,000 | ~1.2 | ~0.95 | ~1.4 | [12] |
| Siponimod (BAF312) | ~0.39 | >1,000 | >1,000 | ~750 | ~0.98 | [7][12] |
| Ozanimod | ~0.44 | >10,000 | >10,000 | >10,000 | ~4.1 | [12] |
| Ponesimod | ~0.41 | >10,000 | >10,000 | >10,000 | >10,000 | [13] |
| JTE-013 (Antagonist) | - | ~17 | - | - | - | [17] |
Note: Data are compiled from multiple sources and experimental conditions may vary. Values for agonists are typically EC50 from functional assays like GTPγS, which are often comparable to binding affinities.
Experimental Protocols
Key Experiment 1: Radioligand Competition Binding Assay
This protocol provides a general framework for determining the binding affinity of a test compound for a specific S1P receptor subtype.
Methodology:
-
Membrane Preparation:
-
Culture cells stably overexpressing a single S1P receptor subtype (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[18]
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[18]
-
-
Binding Assay:
-
Set up the assay in a 96-well plate.
-
To each well, add the cell membrane preparation (a predetermined amount of protein), a fixed concentration of a suitable radioligand (e.g., [³²P]S1P or a subtype-selective radiolabeled antagonist), and varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, include wells with a high concentration of a known, unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[18]
-
-
Separation and Detection:
-
Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C).[18]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Key Experiment 2: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the functional activation of Gq-coupled S1P receptors (S1P2 and S1P3).[8]
Methodology:
-
Cell Preparation:
-
Plate cells expressing the S1P receptor of interest (e.g., HTC4 or CHO cells) in a 96-well, black-walled, clear-bottom plate and culture overnight.[8]
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Fluo-4 AM) in a suitable buffer (e.g., Krebs buffer).[8][20]
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
-
Wash the cells gently with the assay buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Use a fluorometric imaging plate reader (e.g., FlexStation) capable of automated liquid handling.[8][9]
-
Measure the baseline fluorescence for a short period.
-
Add varying concentrations of the test compound (agonist) to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response as a function of the log concentration of the agonist.
-
Fit the data using a sigmoidal dose-response model to determine the EC50 (potency) and Emax (efficacy) of the compound.
-
Visualizations
Caption: Simplified S1P receptor signaling pathways.
References
- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 5. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective sphingosine 1-phosphate receptor modulator BAF312 redirects lymphocyte distribution and has species-specific effects on heart rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput assays to measure intracellular Ca²⁺ mobilization in cells that express recombinant S1P receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Different response patterns of several ligands at the sphingosine-1-phosphate receptor subtype 3 (S1P3) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues [frontiersin.org]
- 17. S1P Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Validating S1P5 Agonist Activity: A Comparative Guide Using Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and experimental data crucial for validating the activity of Sphingosine-1-Phosphate Receptor 5 (S1P5) agonists. By leveraging S1P5 knockout mouse models, researchers can definitively ascertain the on-target effects of novel therapeutic compounds. This document outlines the S1P5 signaling pathway, compares physiological and behavioral outcomes between wild-type and S1P5 knockout mice, and provides detailed experimental protocols for key validation assays.
S1P5 Signaling Pathway
Sphingosine-1-phosphate receptor 5 (S1P5) is a G protein-coupled receptor predominantly expressed in the central nervous system and on immune cells, particularly Natural Killer (NK) cells. Its activation by sphingosine-1-phosphate (S1P) or synthetic agonists triggers a cascade of intracellular events that influence cell survival, migration, and differentiation. Understanding this pathway is fundamental to interpreting agonist activity.
S1P5 couples to inhibitory G proteins (Gαi) and Gα12/13 proteins. Activation of these pathways can lead to the modulation of several downstream effectors, including the inhibition of adenylyl cyclase and the activation of signaling cascades involving ERK, PLC, Rho, and JNK. These pathways collectively contribute to the physiological responses modulated by S1P5 agonists.
Caption: S1P5 Signaling Cascade.
Comparative Analysis: S1P5 Agonist in Wild-Type vs. Knockout Models
The cornerstone of validating an S1P5 agonist is to demonstrate that its physiological or behavioral effects are absent in S1P5 knockout mice. This direct comparison provides unequivocal evidence of on-target activity. Below, we present data for a selective S1P5 agonist, A-971432, and the characteristic phenotype of S1P5 knockout mice.
Cognitive Enhancement by S1P5 Agonist A-971432 in Aged Wild-Type Rodents
Studies have shown that the selective S1P5 agonist A-971432 can reverse age-related cognitive decline in wild-type mice and rats. This effect is hypothesized to be mediated through S1P5 receptors in the central nervous system.
| Experimental Model | Treatment | Assay | Key Finding | Reference |
| Aged (12+ months) C57BL/6J Mice | A-971432 (0.03 - 3 mg/kg, chronic) | Spontaneous Alternation T-Maze | Full reversal of age-related cognitive deficits. | |
| Aged (18+ months) Wistar Rats | A-971432 (0.1 and 0.5 mg/kg, chronic) | Morris Water Maze & Object Recognition Task | Full reversal of age-related cognitive deficits. |
Phenotype of S1P5 Knockout Mice: Altered Immune Cell Trafficking
S1P5 plays a crucial role in the trafficking of Natural Killer (NK) cells. S1P5 knockout mice exhibit a distinct phenotype characterized by the altered distribution of these immune cells. This provides a robust physiological readout to confirm the on-target activity of an S1P5 modulator.
| Genotype | Tissue | Cell Population | Observation | Reference |
| S1P5 Knockout | Blood & Spleen | NK Cells | Significantly reduced numbers compared to wild-type. | |
| S1P5 Knockout | Bone Marrow & Lymph Nodes | NK Cells | Significantly increased numbers compared to wild-type, indicating a defect in egress. |
Inference for Agonist Validation: Based on the established role of S1P5 in NK cell egress from lymph nodes and bone marrow, a true S1P5 agonist is expected to modulate this process in wild-type mice. Conversely, in S1P5 knockout mice, the agonist should have no effect on the already altered NK cell distribution, thus confirming its specific action on the S1P5 receptor.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the assessment of S1P5 agonist activity.
Spontaneous Alternation T-Maze
This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
Apparatus:
-
A T-shaped maze with a start arm and two goal arms (left and right).
Procedure:
-
Place the mouse at the base of the start arm and allow it to move freely.
-
Once the mouse enters a goal arm with all four paws, the choice is recorded.
-
The mouse is returned to the start arm for the next trial.
-
A sequence of trials is conducted, and the percentage of alternations (entering the opposite arm on consecutive trials) is calculated.
Data Analysis:
-
A higher percentage of spontaneous alternation is indicative of better spatial working memory. A significant increase in this percentage in aged mice treated with an S1P5 agonist compared to vehicle-treated controls would suggest cognitive enhancement. In S1P5 knockout mice, this effect would be expected to be absent.
Comparative Efficacy of Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of selective sphingosine-1-phosphate receptor 5 (S1P5) agonists. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Sphingosine-1-phosphate receptor 5 (S1P5) has emerged as a promising therapeutic target for a range of neurological disorders, including neurodegenerative diseases and multiple sclerosis. Its high expression on oligodendrocytes and its role in maintaining the integrity of the blood-brain barrier underscore its potential in promoting neuroprotection and remyelination. This guide focuses on a comparative analysis of selective S1P5 agonists, presenting key efficacy data to aid in the selection and development of next-generation therapeutics.
Quantitative Efficacy Data of S1P5 Agonists
The following tables summarize the in vitro potency and selectivity of prominent S1P5 agonists. The data is compiled from publicly available preclinical studies and presented to facilitate a direct comparison of their pharmacological profiles.
Table 1: Potency of S1P5 Agonists in Functional Assays
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| A-971432 | GTPγS Binding | S1P5-transfected HEK | 5.7 | [1][2] |
| cAMP Inhibition | S1P5-transfected CHO | 4.1 | [1][2] | |
| Siponimod | GTPγS Binding | Not Specified | 0.98 | [3] |
| Ozanimod | GTPγS Binding | Not Specified | 11 | [4] |
Table 2: Selectivity Profile of S1P Agonists
| Compound | S1P1 (IC50/EC50, nM) | S1P2 (IC50/EC50, nM) | S1P3 (IC50/EC50, nM) | S1P4 (IC50/EC50, nM) | S1P5 (IC50/EC50, nM) | Selectivity for S1P5 vs S1P1 | Reference |
| A-971432 | 362 (IC50) | >10,000 | >10,000 (IC50) | >10,000 | 6 (IC50) | ~60-fold | [1][2][5] |
| Siponimod | 0.4 (EC50) | >10,000 (EC50) | >1000 (EC50) | 750 (EC50) | 0.98 (EC50) | ~0.4-fold (S1P1 > S1P5) | [3] |
| Ozanimod | 0.16 (EC50, cAMP) | >10,000 (EC50) | >10,000 (EC50) | >7,865 (EC50) | 11 (EC50, GTPγS) | ~0.015-fold (S1P1 > S1P5) | [4][6] |
Note: A class of 2H-phthalazin-1-one derivatives developed by Novartis has been reported as highly potent and selective S1P5 agonists; however, specific quantitative data were not available in the reviewed public literature.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the S1P5 signaling cascade and a typical experimental workflow for assessing agonist potency.
Caption: S1P5 Signaling Pathway.
Caption: GTPγS Binding Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to determine the efficacy of S1P5 agonists.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P5 receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy of a test compound in activating S1P5-coupled G-proteins.
Materials:
-
Cell membranes from a cell line overexpressing human S1P5 (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.
-
Guanosine Diphosphate (GDP).
-
[³⁵S]GTPγS (radiolabeled, non-hydrolyzable GTP analog).
-
Test compounds (S1P5 agonists) at various concentrations.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the S1P5 receptor are prepared using standard cell lysis and centrifugation techniques. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound at desired concentrations.
-
A fixed concentration of GDP (typically 10-30 µM).
-
Cell membranes (typically 5-20 µg of protein per well).
-
-
Initiation of Reaction: Add [³⁵S]GTPγS (typically 0.1-0.5 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration of the reaction mixture through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound ligand.
-
Washing: Wash the filter mat multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specific binding.
-
Detection: Dry the filter mat, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured counts per minute (CPM) against the logarithm of the agonist concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 value.
cAMP Inhibition Assay
This assay is used for Gi-coupled receptors like S1P5, where agonist binding leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To measure the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing S1P5.
Materials:
-
A cell line stably expressing human S1P5 (e.g., CHO-K1).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (S1P5 agonists) at various concentrations.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Culture and Plating: Culture the S1P5-expressing cells to ~80-90% confluency. Harvest the cells and seed them into a 384-well plate at an optimized density. Incubate overnight to allow for cell attachment.
-
Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of the test compound to the respective wells. Incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM) to all wells (except for the negative control) to stimulate cAMP production. Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit. This typically involves adding lysis buffer and detection reagents.
-
Data Acquisition: Read the plate using a plate reader appropriate for the assay format (e.g., measuring fluorescence for HTRF or luminescence for a luciferase-based assay).
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percent inhibition of the forskolin response versus the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
- 1. What are S1PR5 agonists and how do they work? [synapse.patsnap.com]
- 2. Design and synthesis of selective and potent orally active S1P5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Selective and Potent Orally Active S1P5 Agonists - OAK Open Access Archive [oak.novartis.com]
- 4. Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neurology.org [neurology.org]
S1P5 Agonist vs. Fingolimod: A Comparative Guide to Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective effects of selective Sphingosine-1-Phosphate 5 (S1P5) receptor agonists and the non-selective S1P receptor modulator, fingolimod (B1672674) (FTY720). By presenting experimental data, outlining methodologies, and illustrating key signaling pathways, this document aims to offer an objective resource for evaluating these compounds in the context of neurodegenerative disease research and drug development.
Introduction: Targeting S1P Receptors for Neuroprotection
Sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors, are pivotal in regulating numerous cellular processes within the central nervous system (CNS). Their modulation presents a promising therapeutic strategy for neurodegenerative disorders. Fingolimod, a structural analog of sphingosine (B13886), was the first oral therapy approved for relapsing-remitting multiple sclerosis and acts as a functional antagonist at S1P receptors 1, 3, 4, and 5.[1][2] Its neuroprotective effects are attributed to both its immunomodulatory action and direct effects on CNS cells.[1][2] More recently, selective agonists targeting the S1P5 receptor, which is highly expressed on oligodendrocytes, have emerged as a potential avenue for promoting neuroprotection and remyelination with a more targeted approach.[2][3] This guide provides a comparative analysis of the available experimental evidence.
Comparative Efficacy in Preclinical Models
Direct head-to-head comparative studies with quantitative data for selective S1P5 agonists versus fingolimod are limited. However, existing data from various experimental models provide insights into their respective and overlapping neuroprotective capabilities.
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used animal model for multiple sclerosis, characterized by inflammation, demyelination, and axonal damage.
Fingolimod in EAE:
Fingolimod has demonstrated significant efficacy in the EAE model. Prophylactic and therapeutic administration of fingolimod has been shown to reduce clinical scores, CNS inflammation, and axonal damage.[4]
| Experimental Group | Mean Clinical Score (Day 21) | Plasma Neurofilament Light Chain (NfL) (pg/mL) | Brain IL-1β (pg/mL) | Brain TNFα (pg/mL) |
| Naïve | 0 ± 0 | 1702 ± 764 | 0.34 ± 0.06 | 0.1 ± 0.005 |
| EAE Vehicle | 2.7 ± 0.5 | 17721 ± 5136 | 3.9 ± 1 | 0.9 ± 0.3 |
| EAE Prophylactic Fingolimod | 0.25 ± 0.25 | 3798 ± 907 | 1.3 ± 0.4 | 0.3 ± 0.05 |
| EAE Therapeutic Fingolimod | 1.4 ± 0.6 | 18718 ± 4718 | 4.1 ± 1.2 | 1.1 ± 0.3 |
| Table 1: Effects of Prophylactic and Therapeutic Fingolimod in the EAE Mouse Model.[4] Data are presented as mean ± SEM. |
S1P5 Agonists in EAE:
In Vitro and Ex Vivo Models of Demyelination and Remyelination
Organotypic cerebellar slice cultures and oligodendrocyte precursor cell (OPC) cultures are valuable tools for studying the direct effects of compounds on myelination.
Fingolimod's Effects on Remyelination:
Studies in organotypic cerebellar slices have shown that fingolimod can enhance remyelination following lysolecithin-induced demyelination.[5] This effect appears to be mediated, at least in part, through S1P5.
| Treatment Group | Myelin Basic Protein (MBP) Area (fold over control) |
| Control | 1.0 |
| Fingolimod (100 pM) | 12.9 ± 4.1 |
| Fingolimod + S1P1 Antagonist (W123) | 7.2 ± 1.3 |
| Fingolimod + S1P3/S1P5 Antagonist (Suramin) | 2.5 ± 1.0 |
| S1P5 Agonist (100 nM) | 2.6 ± 1.6 (trend increase) |
| S1P1 Agonist (SEW2871) | Decreased remyelination |
| Table 2: Fingolimod-mediated remyelination in organotypic cerebellar slices.[5][6] Data are presented as mean ± SEM. |
These findings suggest that while S1P1 activation may be inhibitory to remyelination, S1P5 agonism contributes positively.[5]
Selective S1P5 Agonist's Effects on Remyelination:
A selective S1P5 agonist showed a trend towards increased remyelination in the same organotypic slice culture model, though the effect was not as pronounced as that of the broad-spectrum agonist fingolimod at the tested concentrations.[5] This suggests that while S1P5 activation is pro-myelinating, the full effect of fingolimod might be a result of its action on multiple S1P receptors.
Mechanisms of Neuroprotection: A Comparative Overview
Fingolimod's neuroprotective effects are multifaceted, stemming from its broad S1P receptor modulation. In contrast, a selective S1P5 agonist would exert its effects primarily through S1P5-mediated signaling pathways.
Fingolimod: A Multi-Receptor Approach
Fingolimod's active form, fingolimod-phosphate, is a potent agonist for S1P1, S1P3, S1P4, and S1P5.[1][2]
-
Oligodendrocyte Support: Fingolimod promotes the proliferation and differentiation of oligodendrocyte precursor cells (OPCs) and the survival of mature oligodendrocytes, effects likely mediated through S1P5 and potentially other S1P receptors.[7][8][9]
-
Astrocyte Modulation: Fingolimod can inhibit the release of pro-inflammatory cytokines from astrocytes and may protect neurons from astrocyte-induced toxicity.[2][10]
-
Neuronal Protection: In cultured cortical neurons, both S1P and fingolimod have been shown to protect against excitotoxic death.[2]
-
Blood-Brain Barrier (BBB) Integrity: Fingolimod has been shown to enhance BBB properties in vitro by upregulating the tight junction protein claudin-5.[11][12]
Selective S1P5 Agonist: A Targeted Strategy
A selective S1P5 agonist would theoretically offer a more targeted approach to neuroprotection by focusing on the receptor most highly expressed on oligodendrocytes.[2]
-
Direct Oligodendrocyte Support: S1P5 activation is thought to promote the survival of mature oligodendrocytes.[7] A selective S1P5 agonist was shown to mimic the pro-survival effect of fingolimod on human mature oligodendrocytes.[7]
-
Potential for Remyelination: The trend towards increased remyelination observed with a selective S1P5 agonist suggests a direct role in myelin repair.[5]
Signaling Pathways
The downstream signaling pathways activated by fingolimod and selective S1P5 agonists are crucial to their neuroprotective effects.
Fingolimod Signaling
Fingolimod's binding to multiple S1P receptors activates a complex array of downstream signaling cascades.
Selective S1P5 Agonist Signaling
A selective S1P5 agonist would primarily signal through Gαi and Gα12/13, leading to the activation of pathways involved in cell survival and cytoskeletal rearrangement.
Experimental Protocols
To facilitate direct comparative studies, the following outlines a general workflow for assessing the neuroprotective effects of a selective S1P5 agonist versus fingolimod.
In Vitro Oligodendrocyte Survival and Differentiation Assay
This protocol can be used to quantify the direct effects of the compounds on oligodendrocyte health and maturation.
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cms.transpharmation.com [cms.transpharmation.com]
- 5. Fingolimod (FTY720) Enhances Remyelination Following Demyelination of Organotypic Cerebellar Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Fingolimod Enhances Oligodendrocyte Differentiation of Transplanted Human Induced Pluripotent Stem Cell-Derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fingolimod may support neuroprotection via blockade of astrocyte nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fingolimod promotes blood–nerve barrier properties in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fingolimod Prevents Blood-Brain Barrier Disruption Induced by the Sera from Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: S1P1 vs. S1P5 Receptor Agonists in Central Nervous System Models
For researchers, scientists, and drug development professionals, the modulation of sphingosine-1-phosphate (S1P) receptors presents a promising therapeutic avenue for a range of central nervous system (CNS) disorders. This guide provides a detailed comparison of S1P1 and S1P5 receptor agonists, summarizing key experimental findings in CNS models to inform future research and development.
Sphingosine-1-phosphate receptors, a class of G protein-coupled receptors, are key regulators of cellular processes in the CNS.[1] Among the five identified subtypes, S1P1 and S1P5 have garnered significant attention for their distinct yet complementary roles in neuroinflammation and neurodegeneration. S1P1 is widely expressed on lymphocytes, astrocytes, and neurons, playing a crucial role in immune cell trafficking and neuronal function.[2][3] In contrast, S1P5 is predominantly found on oligodendrocytes, the myelin-producing cells of the CNS, and natural killer cells.[1][4] This differential expression pattern suggests that selective targeting of these receptors could offer tailored therapeutic benefits.
Comparative Efficacy in Preclinical CNS Models
The therapeutic potential of S1P1 and S1P5 agonists has been extensively investigated in various animal models of CNS diseases, most notably experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis (MS), and toxin-induced demyelination models like the cuprizone (B1210641) model.
Selective S1P1 agonism is primarily associated with potent immunomodulatory effects. By promoting the internalization of S1P1 receptors on lymphocytes, these agonists effectively trap these immune cells in the lymph nodes, preventing their infiltration into the CNS.[1][2] This mechanism is central to the efficacy of approved MS drugs like fingolimod (B1672674) (a non-selective S1P agonist) and more selective agents like siponimod (B560413) and ozanimod (B609803).[5][6] Studies using selective S1P1 agonists, such as SEW2871 and AUY954, have demonstrated a significant reduction in EAE severity, primarily attributed to this peripheral immunosuppressive effect.[7][8] Beyond immunomodulation, S1P1 activation on astrocytes has been shown to ameliorate neuroinflammation and protect against excitotoxicity.[8][9]
Conversely, S1P5 agonists are emerging as key players in neuroprotection and remyelination. Their primary cellular targets in the CNS, oligodendrocytes, are central to myelin maintenance and repair.[4][10] Activation of S1P5 has been shown to protect oligodendrocytes from cell death and promote their maturation, which is crucial for remyelination following injury.[4][11] In the cuprizone model, which induces demyelination independent of a primary immune attack, selective S1P5 agonists have demonstrated the ability to enhance myelin repair.[12] Furthermore, S1P5 agonism has been implicated in improving blood-brain barrier integrity and reversing age-related cognitive decline in certain models.[13]
A study investigating the dual S1P1/5 modulator ozanimod in EAE mice highlighted the distinct contributions of each receptor. While the anti-inflammatory and neuroprotective effects were largely driven by S1P1 modulation, the study suggested a potential role for S1P5 in remyelination.[8][14]
Quantitative Data Summary
The following tables summarize the key quantitative findings from head-to-head comparison studies and studies using selective S1P1 and S1P5 agonists in CNS models.
| Model | Agonist | Receptor Target | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | AUY954 | S1P1 | Ameliorated clinical disability with intra-cerebroventricular treatment. | [8] |
| Experimental Autoimmune Encephalomyelitis (EAE) | A971432 | S1P5 | Used as a selective S1P5 tool compound to delineate S1P1 effects. | [8] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Ozanimod | S1P1/S1P5 | Dampened glutamatergic synaptic alterations, with S1P1 modulation being the main driver. | [8] |
| Cuprizone-induced Demyelination | Siponimod | S1P1/S1P5 | Decreased loss of myelin proteins and mature oligodendrocytes; increased number of myelinated axons. | [12] |
| Aged Mice (Cognitive Decline) | A-971432 | S1P5 | Reversed age-related cognitive deficits in the T-maze and Morris Water Maze tasks. | [13][15] |
| Compound | Receptor Selectivity | EC50 (nM) | Key CNS-related Bioactivity | Reference |
| A-971432 | Selective hS1P5 agonist | 10 | Reverses age-related cognitive deficits and normalizes CNS sphingolipid imbalance. | [15] |
| AUY954 | Selective S1P1 agonist | - | Ameliorates clinical disability in EAE mice. | [8] |
| Ozanimod | S1P1 and S1P5 modulator | - | Reduces neuroinflammation and synaptic alterations in EAE. | [8] |
| Siponimod | S1P1 and S1P5 modulator | - | Decreases oligodendrocyte cell death and axon demyelination. | [12] |
Signaling Pathways
The activation of S1P1 and S1P5 receptors initiates distinct downstream signaling cascades that mediate their biological effects.
S1P1 activation, primarily through Gαi, leads to the activation of the PI3K/Akt and Ras/ERK pathways, which are critical for cell survival and proliferation.[16] This signaling also regulates lymphocyte egress from lymph nodes.[1] In the CNS, S1P1 signaling in astrocytes and neurons contributes to neuroprotective effects.[2][9]
S1P5 signaling is more complex and can involve Gαi and Gα12/13. Activation of Gα12/13 engages the Rho/ROCK pathway, which has been shown to inhibit the migration of oligodendrocyte progenitor cells (OPCs). Conversely, signaling through Gαi and the PI3K/Akt pathway promotes oligodendrocyte survival and differentiation, ultimately supporting myelination.[4][17]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the cited studies.
Experimental Autoimmune Encephalomyelitis (EAE)
-
Induction: EAE is typically induced in mice (e.g., C57BL/6 strain) by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of pathogenic T cells into the CNS.[7][18]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 is no clinical disease, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is hind and forelimb paralysis, and 5 is moribund or dead.[7]
-
Histology and Immunohistochemistry: At the end of the experiment, spinal cords and brains are collected for histological analysis to assess inflammation (e.g., H&E staining) and demyelination (e.g., Luxol Fast Blue staining). Immunohistochemistry is used to identify and quantify immune cell infiltration (e.g., CD4+ for T cells, Iba1 for microglia/macrophages) and glial cell activation (e.g., GFAP for astrocytes).[18]
References
- 1. neurology.org [neurology.org]
- 2. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Drug Repurposing for Identification of S1P1 Agonists with Potential Application in Multiple Sclerosis Using In Silico Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuro-sens.com [neuro-sens.com]
- 7. Role of Sphingosine 1-Phosphate (S1P) Receptor 1 in Experimental Autoimmune Encephalomyelitis —I [scirp.org]
- 8. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Sphingosine 1-Phosphate (S1P) Receptor 1 in Experimental Autoimmune Encephalomyelitis —II [scirp.org]
- 10. What are S1PR5 modulators and how do they work? [synapse.patsnap.com]
- 11. Deciphering the role of sphingosine 1‐phosphate in central nervous system myelination and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Role of Sphingosine 1-Phosphate (S1P) Receptor 1 in Experimental Autoimmune Encephalomyelitis âII [scirp.org]
A Researcher's Guide to Cross-Validation of S1P5 Agonist Binding and Functional Assays
For researchers and drug development professionals, establishing a clear correlation between the binding affinity of a compound to its target and its functional activity is a cornerstone of robust pharmacological assessment. This guide provides a comprehensive comparison of binding and functional assays for Sphingosine-1-Phosphate Receptor 5 (S1P5) agonists, supported by experimental data and detailed protocols. By cross-validating these assays, researchers can gain deeper confidence in their lead compounds and better predict their in vivo efficacy.
Sphingosine-1-phosphate receptor 5 (S1P5) is a G protein-coupled receptor (GPCR) predominantly expressed in the nervous and immune systems. Its role in regulating natural killer (NK) cell trafficking and its potential neuroprotective effects have made it an attractive target for therapeutic intervention in autoimmune diseases and neurodegenerative disorders.[1] The development of potent and selective S1P5 agonists is a key focus of this research.
Correlating Binding Affinity with Functional Potency
A fundamental principle in pharmacology is that a ligand's ability to bind to a receptor should correlate with its ability to elicit a functional response. For S1P5 agonists, this means that a compound with high binding affinity, as determined by a low dissociation constant (Kd) or inhibition constant (Ki), is expected to exhibit high potency in functional assays, reflected by a low half-maximal effective concentration (EC50).
The following table summarizes the binding affinities and functional potencies of several S1P receptor modulators at the human S1P5 receptor. The data is derived from a study that performed a head-to-head comparison using a radioligand competition binding assay and a [³⁵S]GTPγS functional assay.[2][3] This direct comparison highlights the strong correlation between binding and function for these compounds.
| Compound | Binding Affinity (Ki, nM) at human S1P5 | Functional Potency (EC50, nM) at human S1P5 |
| Siponimod | 0.26 | 0.16 |
| Ozanimod | 1.3 | 3.7 |
| Etrasimod | 0.49 | 1.1 |
| Ponesimod | 0.43 | 4.2 |
| FTY720-p | 0.17 | 0.28 |
| Amiselimod-p | 0.24 | 0.24 |
| KRP-203-p | 0.17 | 0.22 |
Data sourced from Gergely et al., 2022.[2][3]
As the data illustrates, compounds with sub-nanomolar binding affinities generally exhibit sub-nanomolar to low nanomolar functional potencies, confirming the expected relationship.
Experimental Protocols
To ensure the reproducibility and accuracy of results, detailed and validated experimental protocols are essential. Below are methodologies for key binding and functional assays used to characterize S1P5 agonists.
Radioligand Competition Binding Assay
This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from the S1P5 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the S1P5 receptor.
Materials:
-
Membranes prepared from cells expressing human S1P5.
-
Radioligand (e.g., [³H]-ozanimod).
-
Test compounds.
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% fatty acid-free BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
Procedure:
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
Add a range of concentrations of the unlabeled test compound to the wells.
-
To determine non-specific binding, add a high concentration of an unlabeled S1P5 ligand to a set of control wells.
-
Initiate the binding reaction by adding the S1P5-expressing membranes to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P5 receptor upon agonist binding.
Objective: To determine the EC50 and maximal efficacy of a test compound in stimulating G protein activation via the S1P5 receptor.
Materials:
-
Membranes from cells expressing human S1P5.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% fatty acid-free BSA, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filter plates.
Procedure:
-
Pre-incubate the S1P5 membranes with the test compound at various concentrations in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for 30-60 minutes to allow for [³⁵S]GTPγS binding to activated G proteins.
-
Terminate the reaction. For filtration assays, this is done by rapid filtration. For SPA-based assays, the reaction is stopped by centrifugation.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 and Emax values from the curve using non-linear regression.
cAMP Functional Assay
S1P5 couples to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To measure the ability of an S1P5 agonist to inhibit cAMP production.
Materials:
-
Cells expressing human S1P5.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent reporter assays).
Procedure:
-
Seed the S1P5-expressing cells in a microplate and allow them to attach.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Incubate for a specified period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
Calculate the IC50 value from the curve.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the S1P5 signaling pathway and a typical workflow for the cross-validation of binding and functional assays.
References
- 1. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
A Comparative Guide to Structure-Activity Relationships of S1P5 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of sphingosine-1-phosphate receptor 5 (S1P5) agonists, focusing on their structure-activity relationships (SAR). The following sections detail the potency, selectivity, and signaling pathways of key S1P5 agonists, supported by experimental data and detailed protocols to aid in the research and development of novel therapeutics targeting this receptor.
Introduction to S1P5 Receptor Agonism
The sphingosine-1-phosphate receptor 5 (S1P5) is a G protein-coupled receptor predominantly expressed in the central nervous system and immune cells.[1] Its modulation has shown therapeutic potential in neurodegenerative disorders and autoimmune diseases.[1][2] The development of selective S1P5 agonists is a key area of research, aiming to harness the therapeutic benefits while minimizing off-target effects associated with the modulation of other S1P receptor subtypes (S1P1-4).
Comparative Analysis of S1P5 Agonist Potency and Selectivity
The potency and selectivity of S1P5 agonists are critical parameters for their therapeutic utility. The following table summarizes the in vitro activity of several key S1P5 agonists against all five S1P receptor subtypes. The data is presented as EC50 values, which represent the concentration of the agonist that gives half-maximal response.
| Compound | S1P5 EC50 (nM) | S1P1 EC50 (nM) | S1P2 EC50 (μM) | S1P3 EC50 (μM) | S1P4 EC50 (μM) | Selectivity for S1P5 over S1P1 (fold) | Chemical Scaffold |
| A-971432 | 0.28 | 180 | >10 | >10 | >10 | ~643 | 1-benzylazetidine-3-carboxylic acid |
| Ozanimod | 8.6 | 1.03 | >10 | >10 | >10 | 0.12 | Aminoisoxazole |
| Siponimod (BAF312) | 0.98 | 0.39 | >1 | >1 | >1 | 0.4 | Azetidine derivative |
| Phthalazinone Analog | 1.2 | >10,000 | >10 | >10 | >10 | >8,333 | 2H-phthalazin-1-one |
Data compiled from multiple sources.[3][4][5]
Key Observations from SAR Studies:
-
1-benzylazetidine-3-carboxylic acid scaffold (A-971432): This scaffold has yielded highly selective S1P5 agonists. The dichlorobenzyl ether moiety and the azetidine-3-carboxylic acid headgroup are crucial for potent and selective S1P5 agonism.[2][6]
-
2H-phthalazin-1-one scaffold: Derivatives of this scaffold have demonstrated exceptional selectivity for S1P5 over other S1P receptor subtypes, highlighting its potential for developing highly specific S1P5-targeting therapeutics.[5]
-
Dual S1P1/S1P5 Agonists (Ozanimod, Siponimod): These compounds exhibit high potency for both S1P1 and S1P5.[3][4] Their therapeutic effects are attributed to the modulation of both receptor subtypes.
S1P5 Receptor Signaling Pathway
Activation of the S1P5 receptor by an agonist initiates a cascade of intracellular signaling events. S1P5 primarily couples to the Gi/o family of G proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: S1P5 receptor signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the characterization of novel S1P5 agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the S1P5 receptor.
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Prepare membranes from cells overexpressing the human S1P5 receptor.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.5% BSA.
-
Incubation: In a 96-well plate, incubate the cell membranes (5-10 µg protein) with a fixed concentration of a suitable radioligand (e.g., [3H]-ozanimod) and varying concentrations of the test compound.
-
Filtration: After incubation (e.g., 60 minutes at room temperature), rapidly filter the reaction mixture through a glass fiber filter plate to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P5 receptor upon agonist binding.
Protocol:
-
Membrane Preparation: Use membranes from cells expressing the S1P5 receptor.
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 1 µM GDP, pH 7.4.
-
Incubation: In a 96-well plate, incubate the membranes (10-20 µg protein) with varying concentrations of the agonist in the assay buffer.
-
Initiate Reaction: Add [35S]GTPγS to a final concentration of 0.1-0.5 nM to initiate the binding reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the amount of bound [35S]GTPγS by scintillation counting.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the agonist concentration to determine the EC50 and Emax values.
cAMP Functional Assay
This assay measures the functional consequence of S1P5 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
References
- 1. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 5. Design and Synthesis of Selective and Potent Orally Active S1P5 Agonists - OAK Open Access Archive [oak.novartis.com]
- 6. A-971432 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vitro and In Vivo Potency of S1P5 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of key Sphingosine-1-Phosphate Receptor 5 (S1P5) agonists. S1P5 is a G protein-coupled receptor predominantly expressed in the central nervous system and immune cells, making it a promising therapeutic target for neurodegenerative and autoimmune diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to aid in the selection and evaluation of S1P5 agonists for research and drug development.
In Vitro Potency of S1P5 Agonists
The in vitro potency of S1P5 agonists is typically determined through functional assays that measure the direct activation of the receptor in engineered cell lines. Common assays include GTPγS binding and cAMP accumulation assays, which assess the initial steps of G protein-coupled receptor signaling.
| Agonist | Assay Type | Cell Line | EC50 (nM) | Selectivity Profile | Reference |
| A-971432 | cAMP Assay | Not Specified | 4.1 | 60-fold selective over S1P1, >1600-fold over S1P2-4 | [1] |
| GTPγS Assay | Not Specified | 5.7 | 60-fold selective over S1P1, >1600-fold over S1P2-4 | [1] | |
| Siponimod (BAF312) | Not Specified | Not Specified | Not Specified in Results | Selective for S1P1 and S1P5 | |
| Ozanimod | Not Specified | Not Specified | Not Specified in Results | Selective for S1P1 and S1P5 |
In Vivo Potency and Efficacy of S1P5 Agonists
Determining the in vivo potency (e.g., ED50) of S1P5 agonists is more complex and context-dependent. Efficacy is often assessed in animal models of human diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and models of cognitive decline. While direct ED50 values are not always reported, effective doses that produce significant therapeutic outcomes are available.
| Agonist | Animal Model | Disease Model | Effective Dose | Observed Effects | Reference |
| A-971432 | Mice | Age-related Cognitive Decline | Not Specified | Reverses age-related cognitive decline | [2][3] |
| R6/2 Mice | Huntington's Disease | 0.1 mg/kg (i.p.) | Slowed disease progression, prolonged lifespan, protected blood-brain barrier integrity | [4][5] | |
| Siponimod (BAF312) | Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 0.45 µ g/day | Reduced motor disability, attenuated astrogliosis and microgliosis | [6] |
| Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Dose-dependent | Ameliorated clinical severity | [7] | |
| Ozanimod | Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 0.2 mg/kg and 0.6 mg/kg | Reduced clinical severity, inflammation, and demyelination | [8][9] |
S1P5 Signaling Pathways
S1P5 activation initiates intracellular signaling cascades through its coupling to heterotrimeric G proteins, primarily Gαi and Gα12/13. These pathways modulate the activity of various downstream effectors, influencing cellular processes such as proliferation, migration, and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of S1PR5 with A-971432, a selective agonist, preserves blood-brain barrier integrity and exerts therapeutic effect in an animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
Evaluating the Therapeutic Index of Novel S1P5 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sphingosine-1-phosphate receptor 5 (S1P5) has emerged as a promising therapeutic target for neurodegenerative and neuroinflammatory diseases. As a G protein-coupled receptor highly expressed on oligodendrocytes and endothelial cells of the blood-brain barrier, S1P5 plays a crucial role in myelination, oligodendrocyte survival, and maintaining the integrity of the central nervous system (CNS). The development of novel S1P5 agonists aims to harness these properties for therapeutic benefit. A critical aspect of drug development is the evaluation of the therapeutic index, a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.
This guide provides a comparative overview of novel and established S1P5 agonists, with a focus on their receptor selectivity, preclinical efficacy, and available safety data to infer their therapeutic potential. Due to the limited availability of public, head-to-head preclinical toxicology studies, a direct comparison of the therapeutic index (e.g., LD50/ED50) is not feasible. However, by examining the effective doses in disease models alongside the observed adverse effects, we can gain valuable insights into the relative safety and therapeutic window of these compounds.
Comparative Analysis of S1P5 Agonists
The following table summarizes the key characteristics of a selective S1P5 agonist, A-971432, and other S1P receptor modulators with significant S1P5 activity. This comparison highlights the differences in receptor selectivity and the available preclinical and clinical data on their efficacy and safety.
| Feature | A-971432 | Ozanimod (B609803) | Siponimod (B560413) | Fingolimod |
| Receptor Selectivity | Highly selective for S1P5[1][2] | Selective for S1P1 and S1P5[3][4][5] | Selective for S1P1 and S1P5[6][7] | Non-selective agonist for S1P1, S1P3, S1P4, and S1P5[8][9] |
| Preclinical Efficacy | Huntington's Disease Model (R6/2 mice): Chronic low-dose (0.1 mg/kg) administration slowed disease progression, prolonged lifespan, activated pro-survival pathways (BDNF, AKT, ERK), reduced mutant huntingtin aggregation, and protected blood-brain barrier (BBB) integrity.[10][11][12] Early administration prevented motor deficits.[10][11] In Vitro: Improves BBB integrity.[1][13] | Experimental Autoimmune Encephalomyelitis (EAE) Model: Reduced inflammation and disease parameters.[3][4] Ameliorated glutamatergic synaptic alterations through attenuation of neuroinflammation.[14] | EAE Model: Demonstrated efficacy with an improved safety profile compared to fingolimod.[15] Attenuated demyelination and modulated glial cell function.[16] | EAE Model: Effective at inhibiting disease development at doses of 0.1 mg/kg and higher.[17] |
| Reported Safety & Toxicity Profile | Preclinical: Well-tolerated in preclinical species with excellent plasma and CNS exposure after oral dosing.[1] Specific toxicology data (e.g., MTD, LD50) is not publicly available. | Clinical: Generally well-tolerated. Adverse events can include an increased risk of infections, transient bradycardia at treatment initiation, and elevated liver enzymes.[18][19][20] A dose-titration regimen is used to mitigate cardiac effects.[18][20] Preclinical (Rat): Increased embryofetal mortality and malformations at the highest tested dose (5 mg/kg/day). The no-effect dose for embryofetal development was 1 mg/kg/day.[10][11] | Clinical: Generally well-tolerated with a safety profile similar to other S1P receptor modulators.[6][7][16] Adverse events may include headache, hypertension, and elevated liver enzymes.[16][18] Dose titration is required for patients with certain CYP2C9 genotypes. | Clinical: Adverse effects can include bradycardia, atrioventricular block, macular edema, and an increased risk of infections and certain skin cancers.[9][21][22] |
| Therapeutic Potential | Promising for neurodegenerative disorders involving BBB dysfunction and lipid imbalance, such as Huntington's and Alzheimer's disease.[1][2] | Approved for relapsing forms of multiple sclerosis and ulcerative colitis.[5][8] | Approved for secondary progressive multiple sclerosis.[6][7] | Approved for relapsing forms of multiple sclerosis.[9] |
S1P5 Signaling Pathway
The activation of S1P5 by an agonist initiates a cascade of intracellular signaling events that are believed to mediate its therapeutic effects. The following diagram illustrates the key pathways involved.
Caption: S1P5 signaling pathway initiated by agonist binding.
Experimental Workflow for Evaluating Novel S1P5 Agonists
A systematic approach is essential for the preclinical evaluation of novel S1P5 agonists to determine their therapeutic potential and safety profile. The following diagram outlines a generalized experimental workflow.
Caption: Generalized workflow for preclinical evaluation of S1P5 agonists.
Detailed Experimental Protocols
S1P5 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the S1P5 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing human S1P5 receptor.
-
Radioligand (e.g., [³³P]-S1P).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Non-specific binding control (a high concentration of a known S1P5 ligand).
-
96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI).
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, add cell membranes (e.g., 50-100 µg protein/well), the test compound at various concentrations, and a fixed concentration of the radioligand.[3]
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled S1P5 ligand.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[3]
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate, followed by several washes with ice-cold wash buffer.[3]
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P5 receptor upon agonist binding.
Materials:
-
Cell membranes with S1P5 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds (agonists).
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filter plates.
Procedure:
-
Pre-incubate cell membranes with the test compound and GDP for a short period on ice.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
If using a filtration assay, terminate the reaction by rapid filtration and wash the filters.
-
If using an SPA-based assay, the reaction is stopped by centrifugation.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.[12][23]
-
Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).
Tango β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the S1P5 receptor upon agonist binding, which is a hallmark of GPCR activation and subsequent desensitization.
Materials:
-
A cell line engineered for the Tango assay, co-expressing the S1P5 receptor fused to a transcription factor (e.g., GAL4-VP16) and a β-arrestin-protease fusion protein. These cells also contain a reporter gene (e.g., β-lactamase) under the control of a promoter recognized by the transcription factor.[24]
-
Test compounds.
-
Cell culture medium and plates.
-
A substrate for the reporter enzyme that generates a detectable signal (e.g., a fluorescent substrate for β-lactamase).
Procedure:
-
Plate the Tango assay cells in a 96- or 384-well plate and incubate overnight.[4][25]
-
Add the test compounds at various concentrations to the cells.
-
Incubate for a specified period (e.g., 5 hours) to allow for receptor activation, β-arrestin recruitment, protease cleavage, transcription factor translocation, and reporter gene expression.
-
Add the detection substrate for the reporter enzyme.[25]
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Determine the EC50 of the test compound from the dose-response curve.
In Vitro Blood-Brain Barrier (Transwell) Model
This assay evaluates the ability of an S1P5 agonist to enhance the integrity of the blood-brain barrier.
Materials:
-
Brain microvascular endothelial cells (e.g., bEnd.3 or primary human cells).
-
Astrocytes and/or pericytes for co-culture models.
-
Transwell inserts with a porous membrane (e.g., polycarbonate, 0.4 µm pores).
-
Cell culture plates and medium.
-
Extracellular matrix coating (e.g., collagen, fibronectin, Matrigel).[26][27]
-
A transepithelial/transendothelial electrical resistance (TEER) measurement system.
-
A tracer molecule of known permeability (e.g., fluorescein (B123965) isothiocyanate (FITC)-dextran).
Procedure:
-
Coat the apical side of the Transwell inserts with the appropriate extracellular matrix protein(s).[26][27]
-
Seed the brain endothelial cells onto the coated inserts.
-
For co-culture models, seed astrocytes and/or pericytes on the basolateral side of the insert or in the bottom of the well.[28][29]
-
Culture the cells until a confluent monolayer with high TEER is formed, indicating tight junction formation.
-
Treat the endothelial cell monolayer with the S1P5 agonist at various concentrations.
-
Measure Barrier Integrity:
-
TEER: Measure the electrical resistance across the cell monolayer at different time points after treatment. An increase in TEER indicates enhanced barrier function.[26]
-
Permeability Assay: Add a fluorescent tracer (e.g., FITC-dextran) to the apical chamber. After a defined incubation period, measure the amount of tracer that has crossed the monolayer into the basolateral chamber using a fluorescence plate reader. A decrease in the permeability of the tracer indicates enhanced barrier integrity.[26]
-
Conclusion
The evaluation of the therapeutic index is a cornerstone of drug development, providing a critical measure of a compound's safety and potential clinical utility. While a direct comparison of the therapeutic indices of novel S1P5 agonists is currently hampered by the lack of comprehensive and publicly available preclinical toxicology data, the existing information on their receptor selectivity, efficacy in relevant disease models, and observed safety profiles offers valuable insights. Highly selective S1P5 agonists like A-971432 show promise in preclinical models of neurodegenerative diseases with a favorable initial safety assessment. Dual S1P1/S1P5 modulators such as ozanimod and siponimod have demonstrated clinical efficacy in multiple sclerosis, with manageable side effect profiles that are improved over the non-selective agonist fingolimod.
For researchers and drug developers, the experimental protocols detailed in this guide provide a framework for the systematic evaluation of new S1P5 agonist candidates. By thoroughly characterizing the binding affinity, functional activity, cellular effects, and in vivo efficacy and safety, the therapeutic potential of these novel compounds can be more accurately assessed, paving the way for the development of safer and more effective treatments for debilitating neurological disorders.
References
- 1. Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A-971432 - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Multiple Sclerosis Foundation - Researchers image neuroinflammation in MS mouse model [msfocus.org]
- 6. Siponimod vs placebo in active secondary progressive multiple sclerosis: a post hoc analysis from the phase 3 EXPAND st… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. reference.medscape.com [reference.medscape.com]
- 9. mdpi.com [mdpi.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PET Imaging Study of S1PR1 Expression in a Rat Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis [mdpi.com]
- 18. Efficacy and safety of siponimod for multiple sclerosis: Protocol for a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.hres.ca [pdf.hres.ca]
- 20. drugs.com [drugs.com]
- 21. Animal and cellular models of acute inflammation - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 24. Utilization of the Tango beta-arrestin recruitment technology for cell-based EDG receptor assay development and interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. Frontiers | A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells [frontiersin.org]
S1P5 receptor agonist selectivity profiling against other S1P receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of key sphingosine-1-phosphate receptor 5 (S1P5) agonists against other S1P receptor subtypes (S1P1, S1P2, S1P3, and S1P4). The data presented is compiled from various functional assays to offer a clear perspective on the specificity of these compounds, which is crucial for the development of targeted therapeutics for neurodegenerative and autoimmune disorders.[1][2][3][4]
Data Presentation: S1P5 Agonist Selectivity Profile
The following table summarizes the potency (EC50/IC50 in nM) of various agonists at the five S1P receptor subtypes. Lower values indicate higher potency. This data allows for a direct comparison of the selectivity of each compound for the S1P5 receptor.
| Compound Name | S1P1 (EC50/IC50 nM) | S1P2 (EC50/IC50 nM) | S1P3 (EC50/IC50 nM) | S1P4 (EC50/IC50 nM) | S1P5 (EC50/IC50 nM) | Selectivity for S1P5 | Assay Type |
| A-971432 | 362 | >10,000 | >10,000 | >10,000 | 5.7 | High | GTPγS[5][6] |
| Siponimod (BAF312) | 0.39 | >1,000 | >1,000 | >1,000 | 0.98 | Dual S1P1/S1P5 | Functional Assay[7][8] |
| Ozanimod (RPC-1063) | 1.03 | >10,000 | >10,000 | >10,000 | 8.6 | Dual S1P1/S1P5 | Functional Assay[7][9] |
| FTY720-P (Fingolimod-phosphate) | 4 | >5,000 | 27 | 22 | 0.36 | Non-selective | Functional Assay[2] |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. ">" indicates a value greater than the highest concentration tested.
Signaling Pathways Overview
Sphingosine-1-phosphate (S1P) receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of cellular processes.[4] The five subtypes (S1P1-5) couple to different heterotrimeric G proteins, initiating distinct downstream signaling cascades. Understanding this coupling is essential for predicting the functional consequences of receptor activation. S1P1 exclusively couples to Gi/o, while S1P4 and S1P5 signal through both Gi/o and G12/13.[4] S1P2 and S1P3 have the broadest coupling profiles, interacting with Gi/o, Gq, and G12/13.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for receptor selectivity and inverse agonism in S1P5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
Safety Operating Guide
Essential Procedures for the Proper Disposal of S1P5 Receptor Agonist-1
This document provides crucial safety and logistical guidance for the proper handling and disposal of S1P5 receptor agonist-1, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance. By integrating these protocols, laboratories can enhance their safety culture and build deep trust by providing value beyond the product itself.
Disclaimer: The following procedures are general guidelines for the disposal of laboratory chemical waste. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) office for detailed instructions and to ensure compliance with all local, state, and federal regulations.
Pre-Disposal and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the lyophilized powder and concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosolized particles.
Waste Segregation
Proper segregation of waste at the point of generation is a critical first step. Establish three primary waste streams for the disposal of this compound:
-
Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin.
-
Liquid Waste: Unused or expired this compound solutions.
-
Solid Waste: Contaminated vials, pipette tips, gloves, and any remaining lyophilized powder.
Disposal Procedures
The following table outlines the step-by-step disposal procedures for each waste stream.
| Waste Stream | Disposal Procedure | Key Precautions |
| Sharps Waste | 1. Immediately after use, place all sharps contaminated with this compound into a designated, puncture-resistant, and leak-proof sharps container. 2. The container must be clearly labeled with a biohazard symbol and as containing pharmaceutical waste. 3. Do not overfill the sharps container; seal it when it is approximately three-quarters full. 4. Follow institutional guidelines for the final disposal of the sealed container. | - Never recap, bend, or break needles. - Ensure the sharps container is easily accessible at the point of use. |
| Liquid Waste | 1. Collect all aqueous solutions containing this compound in a designated, leak-proof, and chemically compatible waste container. 2. The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration. 3. Store the liquid waste container in a designated satellite accumulation area within the laboratory. 4. Contact your institution's EHS office for pickup and disposal. | - Do not mix with other incompatible chemical wastes.[1][2] - Keep the waste container securely closed when not in use.[2] - Never pour this compound solutions down the drain unless explicitly permitted by your institution's EHS office and local regulations.[2] |
| Solid Waste | 1. Place all non-sharp solid waste that has come into contact with this compound (e.g., empty vials, pipette tips, contaminated gloves) into a designated hazardous waste container.[3] 2. This container should be clearly labeled as "Hazardous Waste - Pharmaceutical" or as required by your institution.[3] 3. For disposal of empty chemical storage containers, triple rinse with a suitable solvent, and dispose of the rinsate as hazardous liquid waste. The rinsed container may then be disposed of in the regular waste if permitted by institutional policy.[4] | - Ensure all residual powder is removed from containers before disposal. - Keep the solid waste container sealed to prevent the release of any residual chemical. |
Spill Management
In the event of a spill of this compound powder or solution, the area should be immediately secured.
-
For a powder spill: Gently cover it with absorbent paper to avoid raising dust, and then wet the paper with an appropriate solvent before cleaning.
-
For a liquid spill: Cover it with absorbent material.
All cleanup materials should be disposed of as hazardous solid waste.[3]
Record Keeping
Maintain accurate records of the disposal of all this compound waste. This documentation should include the date, quantity, and method of disposal, and should be readily available for inspection by regulatory authorities.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling S1P5 Receptor Agonist-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of S1P5 receptor agonist-1, a potent compound requiring stringent safety protocols. Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk. The required level of PPE is dictated by the specific handling task.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant gloves (double-gloving recommended)- Laboratory coat | - Face shield |
Note: The above table is a general guideline. For specific compounds like A 971432, a potent and selective S1P5 agonist, always refer to the substance-specific Safety Data Sheet (SDS) for detailed PPE requirements.[1]
Operational Plan: Handling and Disposal
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.
Preparation
-
Designated Area: All work with the S1P5 receptor agonist must be conducted in a designated area, such as a certified chemical fume hood or a glove box.
-
Ventilation: Ensure proper ventilation to minimize inhalation exposure.
-
Equipment Assembly: Assemble all necessary equipment and PPE before handling the compound.
-
Quantity Minimization: Use the smallest amount of the substance necessary for the experiment.
-
SDS Review: Thoroughly review the Safety Data Sheet (SDS) for the specific S1P5 receptor agonist being used. For the selective S1P5 agonist A 971432, the manufacturer provides a datasheet and SDS with crucial safety information.[1]
Handling
-
PPE Adherence: Wear the appropriate PPE at all times as specified in the table above.
-
Avoid Contact: Prevent skin and eye contact. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Aerosol Prevention: Handle the compound in a manner that prevents aerosol generation. For solids, use wet-wiping techniques for cleaning surfaces.
-
Decontamination: Decontaminate all equipment and work surfaces after use.
Disposal Plan
-
Waste Segregation: Segregate waste contaminated with the S1P5 receptor agonist from general laboratory waste.
-
Containerization:
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled container. This includes contaminated gloves, wipes, and disposable labware.
-
Liquid Waste: Collect in a sealed, leak-proof, and appropriately labeled container. Do not mix with other solvent waste unless compatibility has been confirmed.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Final Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. High-temperature incineration is often the recommended disposal method for potent pharmaceutical compounds.
Experimental Protocol: Cell-Based Assay Workflow
This protocol outlines the key steps for a typical cell-based assay involving an S1P5 receptor agonist, integrating the necessary safety precautions.
-
Cell Culture: Culture and maintain the desired cell line expressing the S1P5 receptor in a sterile tissue culture hood.
-
Compound Preparation (in a Chemical Fume Hood):
-
Don appropriate PPE for handling solids (if starting with a powder) or liquids.
-
Weigh the required amount of this compound powder inside the fume hood on a tared weigh boat.
-
Prepare a stock solution by dissolving the compound in a suitable solvent (e.g., DMSO). Perform all dilutions within the fume hood.
-
-
Cell Plating:
-
Trypsinize and count the cells.
-
Plate the cells in a multi-well plate at the desired density and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment (in a Biosafety Cabinet):
-
Prepare the final dilutions of the this compound in cell culture media.
-
Carefully add the diluted compound to the appropriate wells of the cell plate.
-
-
Incubation: Incubate the cells with the compound for the desired time period in a CO2 incubator.
-
Assay Readout: Perform the specific assay to measure the cellular response (e.g., calcium flux, reporter gene activation, or second messenger accumulation).
-
Decontamination and Waste Disposal:
-
Decontaminate all surfaces and equipment used for compound preparation and handling.
-
Dispose of all contaminated materials (pipette tips, plates, media) as hazardous waste according to the disposal plan.
-
Visualizations
S1P5 Receptor Signaling Pathway
Caption: S1P5 receptor activation and downstream signaling.
Experimental Workflow for Safe Handling
Caption: Workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
